molecular formula C40H36O12 B1244211 Sanggenon D

Sanggenon D

货号: B1244211
分子量: 708.7 g/mol
InChI 键: SUOXGDJCEWTZIZ-HCEROAJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sanggenon D has been reported in Morus mongolica with data available.

属性

分子式

C40H36O12

分子量

708.7 g/mol

IUPAC 名称

2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m0/s1

InChI 键

SUOXGDJCEWTZIZ-HCEROAJISA-N

手性 SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

规范 SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

同义词

sanggenon D

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant attention for its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's therapeutic potential. We delve into its roles as an anti-cancer, anti-inflammatory, and enzyme-inhibiting agent. This guide synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating critical signaling pathways using Graphviz diagrams. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of natural compounds.

Introduction to this compound

This compound is a prenylated flavonoid characterized by a complex chemical structure. Its biological activities are attributed to its ability to modulate various cellular processes. This document will focus on three primary areas of its mechanism of action: anti-cancer effects through the induction of apoptosis and cell cycle arrest, anti-inflammatory properties via the inhibition of key signaling pathways, and its role as a potent enzyme inhibitor.

Anti-Cancer Mechanisms of Action

This compound and its related compounds, such as Sanggenon C and G, have demonstrated significant anti-cancer properties across various cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death) and modulation of critical signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

Sanggenon compounds trigger apoptosis through both intrinsic and extrinsic pathways. Studies have shown that these compounds can modulate the expression of key apoptotic and cell cycle-related proteins. For instance, Sanggenol L, a structurally similar compound, has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2.[1] This leads to the activation of caspase cascades, ultimately resulting in cell death.[1] Furthermore, Sanggenon C has been observed to induce apoptosis in glioblastoma cells by decreasing MIB1-mediated degradation of DAPK1.[2]

Modulation of Key Signaling Pathways in Cancer

Several critical signaling pathways are implicated in the anti-cancer effects of this compound and its analogs.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Sanggenol L has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K, Akt, and mTOR in prostate cancer cells.[1]

  • MIB1/DAPK1 Axis: Sanggenon C has been found to suppress glioblastoma cell proliferation and induce apoptosis by modulating the MIB1/DAPK1 axis.[2] It decreases the ubiquitination and degradation of the tumor suppressor DAPK1, which is mediated by the E3 ubiquitin ligase MIB1.[2]

  • XIAP Inhibition: Sanggenon G has been identified as a natural, cell-permeable small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[3] By binding to the BIR3 domain of XIAP, Sanggenon G disrupts its anti-apoptotic function, thereby sensitizing cancer cells to chemotherapeutic agents.[3]

Quantitative Data: Anti-Cancer Activity

The cytotoxic effects of this compound and related compounds have been quantified in various cancer cell lines, with IC50 values indicating their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundPancreatic lipase (PL)-0.77[4]
Sanggenone Dα-glucosidase-45.1[5]
Sanggenon CHTB-26Breast Cancer10-50[6]
Sanggenon CPC-3Pancreatic Cancer10-50[6]
Sanggenon CHepG2Hepatocellular Carcinoma10-50[6]
Sanggenon CHCT116Colorectal Cancer22.4[6]
Sanggenon CLoVo, HT-29, SW480Colorectal CancerProliferation inhibited at 5-80 µM[7]
Sanggenon GMolt3/XIAPLeukemiaSensitizes to etoposide[3]
Experimental Protocols: Anti-Cancer Assays
  • Cell Seeding: Seed cancer cells (e.g., HCT116, HTB-26) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or other compounds for 24-72 hours.

  • Staining: Remove the treatment medium, wash the cells with PBS, and stain with 0.5% crystal violet solution in 20% methanol for 20 minutes.

  • Solubilization: Wash away the excess stain and allow the plates to dry. Solubilize the stain with 10% acetic acid.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with Sanggenon compounds for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Imaging: Wash the cells with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Signaling Pathway Diagrams

Sanggenon_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes XIAP XIAP Caspase-9 Caspase-9 XIAP->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Sanggenon_D This compound Sanggenon_D->PI3K Inhibits Sanggenon_D->Akt Inhibits Sanggenon_D->mTOR Inhibits Sanggenon_D->XIAP Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway and XIAP, leading to apoptosis.

Anti-Inflammatory Mechanism of Action

This compound and its analogs exhibit potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

Sanggenon C and O have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 macrophage cells.[8] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS).[8]

Modulation of NF-κB and HO-1/Nrf2 Signaling Pathways

The anti-inflammatory effects of Sanggenon A are mediated through the regulation of the NF-κB and HO-1/Nrf2 signaling pathways.[9][10]

  • NF-κB Pathway: Sanggenon compounds inhibit the activation of NF-κB, a crucial transcription factor for pro-inflammatory genes.[8][9] They prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[8]

  • HO-1/Nrf2 Pathway: Sanggenon A has been shown to induce the expression of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, by activating the nuclear translocation of Nrf2.[9][10]

Quantitative Data: Anti-Inflammatory Activity
CompoundCell LineEffectConcentrationReference
Sanggenon CRAW264.7Inhibition of NO productionDose-dependent[8]
Sanggenon ORAW264.7Inhibition of NO productionDose-dependent (stronger than C)[8]
Sanggenon CRAW264.7Suppression of iNOS protein1 and 10 µM[8]
Sanggenon ORAW264.7Suppression of iNOS protein1 and 10 µM[8]
Sanggenon ABV2 and RAW264.7Inhibition of NO, PGE2, IL-6, TNF-α-[9]
Experimental Protocols: Anti-Inflammatory Assays
  • Cell Culture and Stimulation: Plate RAW264.7 macrophages and pre-treat with Sanggenon compounds for 1 hour. Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against iNOS, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

Sanggenon_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription Sanggenon_D This compound Sanggenon_D->IKK Inhibits Sanggenon_D->IkBa Prevents Degradation

Caption: this compound's inhibition of the NF-κB signaling pathway to reduce inflammation.

Enzyme Inhibition

This compound and its derivatives have been identified as potent inhibitors of several enzymes, which contributes to their therapeutic effects.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Sanggenon derivatives have been identified as inhibitors of PTP1B.[11] Molecular dynamics and free energy calculations have been used to understand the binding modes of these compounds to the PTP1B active site.[11]

Pancreatic Lipase (PL) Inhibition

This compound is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[4] This inhibitory activity suggests its potential as an anti-obesity agent.

α-Glucosidase Inhibition

This compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This action can help in managing postprandial hyperglycemia, a key concern in diabetes management. The inhibition by this compound is a mixed-type of noncompetitive and uncompetitive inhibition.[5]

Quantitative Data: Enzyme Inhibition
CompoundEnzymeIC50 (µM)Inhibition TypeReference
This compoundPancreatic lipase (PL)0.77-[4]
Sanggenone Dα-glucosidase45.1Mixed (noncompetitive/uncompetitive)[5]
Experimental Protocols: Enzyme Inhibition Assays
  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and a buffer solution (e.g., HEPES buffer, pH 7.2, containing EDTA and DTT).

  • Assay Procedure: In a 96-well plate, add the buffer, this compound at various concentrations, and the PTP1B enzyme. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the pNPP substrate to start the reaction.

  • Measurement: After a further incubation period, stop the reaction with a strong base (e.g., NaOH) and measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

  • Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a phosphate buffer (pH 6.8).

  • Assay Procedure: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of this compound and incubate for 15 minutes.

  • Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.

  • Measurement: Incubate for another 15 minutes and then stop the reaction by adding sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship Diagram

Sanggenon_Enzyme_Inhibition cluster_enzymes Enzyme Targets cluster_outcomes Therapeutic Outcomes Sanggenon_D This compound PTP1B PTP1B Sanggenon_D->PTP1B Inhibits Pancreatic_Lipase Pancreatic Lipase Sanggenon_D->Pancreatic_Lipase Inhibits a_Glucosidase α-Glucosidase Sanggenon_D->a_Glucosidase Inhibits Anti_Diabetic Anti-Diabetic Effect PTP1B->Anti_Diabetic Anti_Obesity Anti-Obesity Effect Pancreatic_Lipase->Anti_Obesity a_Glucosidase->Anti_Diabetic

Caption: this compound's inhibition of key enzymes and the resulting therapeutic effects.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its mechanisms of action, spanning anti-cancer, anti-inflammatory, and enzyme-inhibitory activities, make it a compelling candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic capabilities of this compound and its derivatives. Future research should focus on in vivo studies to validate these mechanisms and to assess the safety and efficacy of this compound in preclinical and clinical settings.

References

Sanggenon D biological activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Sanggenon D

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of mulberry trees (Morus species)[1]. This natural compound has garnered significant attention within the scientific community due to its diverse and potent biological activities. As a member of the flavonoid family, this compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting effects. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound and its related compound, Sanggenon C.

Table 1: Enzyme Inhibition and Cytotoxicity Data for this compound

Biological ActivityTarget/AssayCell Line/OrganismIC50 / CC50Reference
Enzyme Inhibition α-Glucosidase-45.1 µM[2][3][4]
Pancreatic Lipase-0.77 µM[1]
Cytotoxicity Calu-3Human bronchial epithelial cells>180 µg/mL[5]

Table 2: Antibacterial Activity of this compound

Bacterial StrainActivity MetricValueReference
Staphylococcus aureusMIC17.6 µmol L⁻¹[6]
Enterococcus faecalisMIC12.5–25 µM[7]
Enterococcus faeciumMIC12.5–25 µM[7]

Table 3: Biological Activities of Sanggenon C (A Stereoisomer of this compound)

Biological ActivityTarget/AssayCell Line/OrganismIC50 / MICReference
Anticancer ProliferationHT-29 (Colon cancer)~20 µM (at 48h)[8]
Anti-inflammatory Nitric Oxide ProductionRAW264.7 (Macrophages)~10 µM[9]
Antibacterial Staphylococcus aureus-70.6 µmol L⁻¹[6]
Enterococcus faecalis-3.125 µM[7]
Enterococcus faecium-3.125 µM[7]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating various cellular signaling pathways.

Antibacterial Activity: Inhibition of Fatty Acid Biosynthesis in S. aureus

This compound demonstrates potent antibacterial activity against Staphylococcus aureus by disrupting the fatty acid biosynthesis (FASII) pathway. This pathway is crucial for the integrity of the bacterial cell membrane. This compound downregulates the expression of key genes in the FASII pathway, including fabD, fabH, fabG, and fabI. This disruption of fatty acid synthesis ultimately compromises the bacterial cell membrane, leading to inhibition of growth.

G cluster_sanggenonD This compound cluster_fasii Fatty Acid Biosynthesis II (FASII) Pathway cluster_membrane Bacterial Cell Integrity SanggenonD This compound fabD fabD SanggenonD->fabD downregulates expression fabH fabH SanggenonD->fabH downregulates expression fabG fabG SanggenonD->fabG downregulates expression fabI fabI SanggenonD->fabI downregulates expression FattyAcids Fatty Acid Synthesis fabD->FattyAcids essential for fabH->FattyAcids essential for fabG->FattyAcids essential for fabI->FattyAcids essential for CellMembrane Cell Membrane Biosynthesis FattyAcids->CellMembrane GrowthInhibition Growth Inhibition CellMembrane->GrowthInhibition disruption leads to G cluster_stimulus Inflammatory Stimulus cluster_sanggenon This compound Analogs cluster_nfkb NF-κB Pathway cluster_nrf2 HO-1/Nrf2 Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK activates Sanggenon This compound/Analogs Sanggenon->IKK inhibits Nrf2 Nrf2 Sanggenon->Nrf2 activates release from Keap1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_COX2 iNOS, COX-2 NFkB_nucleus->iNOS_COX2 induces expression Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Proinflammatory_Cytokines induces expression Keap1 Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates HO1 HO-1 Nrf2_nucleus->HO1 induces expression HO1->iNOS_COX2 inhibits HO1->Proinflammatory_Cytokines inhibits NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs produce Proinflammatory_Cytokines->NO_PGs produce G cluster_sanggenonC Sanggenon C cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Apoptosis Pathway SanggenonC Sanggenon C ROS ↑ ROS SanggenonC->ROS Ca2 ↑ Intracellular Ca2+ SanggenonC->Ca2 iNOS ↓ iNOS expression SanggenonC->iNOS Bcl2 ↓ Bcl-2 SanggenonC->Bcl2 NO ↓ NO production iNOS->NO Mitochondria Mitochondria Bcl2->Mitochondria inhibits CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial suspension (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serially dilute this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth D->E F Determine lowest concentration with no growth (MIC) E->F G cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_measurement Measurement & Analysis A Seed RAW264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Mix supernatant with Griess Reagent E->F G Incubate at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition H->I G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Treat HT-29 cells with Sanggenon C/D B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, apoptotic, and necrotic cells G->H

References

A Technical Guide to the Isolation of Sanggenon D from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sourcing and isolation of Sanggenon D, a bioactive prenylated flavonoid, from the root bark of Morus alba (white mulberry). The document details validated experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes and biological pathways.

Introduction

This compound is a Diels-Alder type adduct found in the root bark of Morus alba, a plant with a long history of use in traditional Chinese medicine.[1] Modern pharmacological studies have revealed its potential as an antioxidant and an inhibitor of pancreatic lipase, suggesting its therapeutic value.[1] Furthermore, this compound and related compounds from Morus alba have been shown to influence key signaling pathways, such as the GLUT4 and NF-κB pathways, indicating their potential in the management of metabolic and inflammatory conditions. This guide offers detailed methodologies for the extraction, purification, and quantification of this compound to support further research and development.

Source Material

The primary source for this compound is the root bark of Morus alba L.[1][2] The concentration of this compound and other bioactive compounds can vary depending on the specific cultivar, age, and growing conditions of the plant. For research and development purposes, it is crucial to use properly identified and authenticated plant material.

Quantitative Data on Extraction and Purification

The yield of this compound is highly dependent on the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Composition of this compound in Morus alba Root Bark Extracts

Extract IDExtraction MethodThis compound Content (%)Total Sanggenon Content (%)Reference
MA60Pressurized liquid extraction with n-hexane (defatting) followed by isopropanol-petroleum ether (2:1)6.929.0[2][3]
MA21Hydroethanolic extraction (60% ethanol) at room temperature1.12.6[3]

Table 2: Purification Yield of this compound

Starting MaterialInitial this compound ContentPurification MethodFinal Yield (mg)Final Purity (%)Reference
2 kg methanolic extract of M. alba root barkNot specifiedFlash chromatography (Silica gel) followed by preparative HPLC (C18)73099[2]

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from Morus alba root bark.

Extraction

A two-step extraction process is recommended for enriching this compound.[2]

Protocol 1: Pressurized Liquid Extraction

  • Plant Material Preparation: Grind dried Morus alba root bark to a coarse powder.

  • Defatting:

    • Pack approximately 15 g of the ground root bark into a 34 mL extraction cell of a Dionex ASE 350 accelerated solvent extractor.

    • Extract with n-hexane in flow mode at 120°C to remove lipophilic compounds. Discard the n-hexane extract.

  • Main Extraction:

    • Extract the defatted plant material with a mixture of isopropanol and petroleum ether (2:1, v/v) in flow mode at 80°C.

    • Repeat the extraction multiple times and combine the extracts.

    • Concentrate the combined extracts under reduced pressure to obtain the crude extract (MA60). From 300 g of plant material, approximately 2.8 g of extract can be obtained.[2]

Protocol 2: Maceration

  • Plant Material Preparation: Use 10 kg of dried Morus alba root bark.

  • Extraction:

    • Extract the root bark with 80% methanol (170 L) at room temperature for 24 hours.

    • Concentrate the methanol extract to obtain approximately 1.7 kg of crude extract.[4]

  • Solvent Partitioning:

    • Suspend the concentrated methanol extract in 2 L of water.

    • Successively partition with ethyl acetate (2 L x 2) and n-butyl alcohol (1.8 L x 3).

    • Concentrate the organic and aqueous layers to yield the respective fractions.[4]

Purification

A multi-step chromatographic approach is necessary to achieve high purity this compound.

Protocol: Flash and Preparative Chromatography

  • Initial Fractionation (Flash Chromatography):

    • Dissolve the crude methanolic extract in an appropriate solvent.

    • Subject the dissolved extract to flash chromatography on a silica gel column (e.g., Puriflash 25 Silica HC 200G 25 µm).[2]

    • Elute the column with a suitable solvent gradient to obtain multiple fractions.

  • Final Purification (Preparative HPLC):

    • Identify the fractions containing this compound using analytical techniques such as TLC or analytical HPLC.

    • Pool the this compound-rich fractions and concentrate them.

    • Further purify the concentrated fractions using a preparative reversed-phase C18 column (e.g., Gemini-Nx C18).[2]

    • Use a suitable mobile phase for elution. A common mobile phase for C18 columns is a gradient of water (often with a modifier like formic acid) and acetonitrile.[2]

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and the signaling pathways it is known to modulate.

experimental_workflow start Dried Morus alba Root Bark grinding Grinding start->grinding extraction Extraction (e.g., 80% Methanol or Pressurized Liquid Extraction) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction flash_chromatography Flash Chromatography (Silica Gel) EtOAc_fraction->flash_chromatography fractions Fractions Containing this compound flash_chromatography->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_sanggenon_d Pure this compound prep_hplc->pure_sanggenon_d glut4_signaling_pathway cluster_cell Cell sanggenon_d This compound ampk AMPK sanggenon_d->ampk activates glut4_translocation GLUT4 Translocation ampk->glut4_translocation glut4_vesicle GLUT4 Vesicle glut4_vesicle->glut4_translocation glut4_membrane GLUT4 glut4_translocation->glut4_membrane glucose_uptake Glucose Uptake cell_membrane glut4_membrane->glucose_uptake facilitates nf_kb_signaling_pathway cluster_cell Cell inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk activates sanggenon_d This compound sanggenon_d->ikk inhibits ikb IκBα ikk->ikb phosphorylates for degradation nf_kb_ikb NF-κB-IκBα (Inactive Complex) nf_kb NF-κB (p50/p65) nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus translocates to nf_kb_ikb->nf_kb releases nucleus Nucleus inflammatory_genes Inflammatory Gene Transcription nf_kb_nucleus->inflammatory_genes induces

References

Sanggenon D chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of Morus alba L., commonly known as white mulberry.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Belonging to a class of compounds known for their bioactive properties, this compound has demonstrated notable antioxidant, anti-inflammatory, and enzyme inhibitory effects. Its intricate chemical structure, a stereoisomer of Sanggenon C, contributes to its unique biological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols and elucidated signaling pathways to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Structure 2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[2]benzofuro[3,2-b]chromen-11-one[2]
Molecular Formula C₄₀H₃₆O₁₂[2]
Molecular Weight 708.71 g/mol [2]
CAS Number 81422-93-7[1]
Appearance Powder[1]
Solubility Soluble in DMSO (100 mg/mL)[1]
SMILES String CC1=C--INVALID-LINK--C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O">C@@HC4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)O--INVALID-LINK--(C5)C(C)C)O)O[2]
Predicted Density 1.512 ± 0.06 g/cm³
Predicted Boiling Point 999.3 ± 65.0 °C
Predicted Refractive Index 1.726

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities, with quantitative data summarized in the tables below.

Pancreatic Lipase Inhibition

This compound is a potent inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.

ActivityIC₅₀ (μM)Reference(s)
Pancreatic Lipase Inhibition0.77[1]
Antioxidant Activity

This compound demonstrates significant antioxidant potential through various mechanisms, including electron transfer and radical scavenging.

AssayIC₅₀ (μM)Reference(s)
FRAP (Ferric Reducing Antioxidant Power)14.38 ± 0.21[3]
Cu²⁺-reducing11.25 ± 0.24[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging27.89 ± 0.45[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging11.89 ± 0.12[3]
Anti-inflammatory Activity

While specific IC₅₀ values for this compound's inhibition of inflammatory mediators are not yet fully elucidated in the literature, studies on closely related compounds from Morus alba indicate a strong anti-inflammatory profile, primarily through the inhibition of the NF-κB signaling pathway. This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Antibacterial Activity

This compound has shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.

Bacterial StrainMIC (μmol/L)Reference(s)
Staphylococcus aureus17.6[4]

Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway. There is also evidence to suggest the involvement of the Nrf2/HO-1 pathway from studies on analogous compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of SanggenonD This compound SanggenonD->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription of Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory SanggenonD_analogues This compound Analogues SanggenonD_analogues->Nrf2_active promotes

Caption: Postulated Nrf2/HO-1 Pathway Activation by this compound Analogues.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's biological activities.

Isolation and Purification of this compound

Isolation_Workflow Start Dried Root Bark of Morus alba Extraction Extraction with Methanol Start->Extraction Partition Partitioning (e.g., with Ethyl Acetate) Extraction->Partition Chromatography Column Chromatography (Silica Gel, Sephadex) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General Workflow for the Isolation of this compound.

Protocol:

  • Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature or under reflux.

  • Solvent Partitioning: The resulting methanol extract is concentrated under vacuum and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

  • Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibitory effect of a compound on the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (p-NPP), to p-nitrophenol.

Reagents:

  • Porcine pancreatic lipase solution

  • p-Nitrophenyl palmitate (p-NPP) solution

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • Orlistat (positive control)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the pancreatic lipase solution in a 96-well microplate.

  • Add various concentrations of this compound (or Orlistat) to the wells. A control well should contain DMSO instead of the test compound.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the p-NPP substrate solution to all wells.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Principle: This assay evaluates the free radical scavenging activity of a compound by measuring the reduction of the stable DPPH radical, which results in a color change from purple to yellow.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

Procedure:

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well microplate, add the DPPH solution to each well.

  • Add the different concentrations of this compound or the positive control to the wells. A blank well should contain only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Control wells should include cells with and without LPS stimulation, and cells with LPS and the vehicle (DMSO).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Conclusion

This compound stands out as a promising natural product with a multifaceted pharmacological profile. Its potent pancreatic lipase inhibitory and antioxidant activities, coupled with its anti-inflammatory and antibacterial properties, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers dedicated to exploring the full potential of this intriguing molecule. Further studies are warranted to fully elucidate the mechanisms of action, particularly in relation to its anti-inflammatory effects and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Sanggenon D in traditional Chinese medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sanggenon D in Traditional Chinese Medicine

Introduction

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the existing scientific data on this compound. It covers its pharmacological activities, quantitative data, underlying mechanisms of action, and detailed experimental protocols relevant to its study.

Pharmacological Properties and Quantitative Data

This compound exhibits a spectrum of biological activities, including potent enzyme inhibition, antioxidant, and anti-inflammatory effects. The quantitative data associated with these activities are summarized below.

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on key metabolic enzymes. It is a potent inhibitor of pancreatic lipase (PL), an enzyme crucial for the digestion of dietary fats, suggesting potential applications in anti-obesity treatments[1]. Furthermore, it shows exceptionally strong inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Its activity in this regard surpasses that of deoxynojirimycin, an established α-glucosidase inhibitor, highlighting its potential for managing hyperglycemia[4].

Antioxidant and Cytoprotective Activity
Anti-inflammatory and Anti-infective Properties

Table 1: Summary of Quantitative Pharmacological Data for this compound

Activity Assay/Model Result Reference
Pancreatic Lipase InhibitionIn vitro enzyme assayIC50: 0.77 μM[1]
α-Glucosidase InhibitionIn vitro enzyme assay (at 0.5 mg/mL)93.89% inhibition[4]
Antioxidant (ET-based)Ferric Ion Reducing Antioxidant Power (FRAP)Lower IC50 than Sanggenon C[2][5]
Antioxidant (ET-based)Cu²⁺-reducing assayLower IC50 than Sanggenon C[2][5]
Antioxidant (Radical Scavenging)DPPH•-scavenging assayHigher IC50 than Sanggenon C[2][5]
Antioxidant (Radical Scavenging)ABTS•⁺-scavenging assayHigher IC50 than Sanggenon C[2][5]
CytoprotectionFlow cytometry on H₂O₂-stressed MSCs42.0% early apoptosis rate[2]
CytotoxicityMTT assay on Calu-3 cells (24h)Less cytotoxic than Sanggenon C[9]
Cellular UptakeCalu-3 cells (4h incubation)Lower accumulation than Sanggenon C[9]

Mechanisms of Action and Signaling Pathways

While research specifically delineating the signaling pathways for this compound is still emerging, studies on related compounds from Morus alba and the broader class of prenylated flavonoids provide a strong basis for inferred mechanisms.

Anti-inflammatory Signaling

Sanggenon_D_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_pathway Signaling Cascade cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates SanggenonD This compound IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) DNA DNA (Promoter Region) NFkB_nuc->DNA Binds iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription Cytokines TNF-α, IL-6 DNA->Cytokines Transcription SanggenonD->IKK Inhibition (Inferred)

Caption: Inferred anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Antioxidant and Cytoprotective Mechanisms

Sanggenon_D_Cytoprotective_Mechanism OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS OxidativeStress->ROS CellDamage Cellular Damage (Mitochondria, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis SanggenonD This compound SanggenonD->ROS Scavenges / Neutralizes

Caption: Antioxidant and cytoprotective mechanism of this compound against oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and evaluation of this compound.

Protocol 1: Extraction and Isolation from Morus alba Root Bark

This protocol describes a general method for obtaining this compound from its natural source.

  • Preparation of Plant Material: Dried root barks of Morus alba (10-12 kg) are coarsely powdered[7][13].

  • Initial Extraction: The powdered material is extracted exhaustively with methanol (e.g., 3 x 50 L) under reflux or at room temperature for 24 hours[7][13]. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH)[7]. The EtOAc fraction is generally enriched with this compound.

  • Chromatographic Purification: The enriched EtOAc fraction is subjected to repeated column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate.

    • ODS and Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using octadecyl silica (ODS) reverse-phase chromatography and/or Sephadex LH-20 size-exclusion chromatography to yield the pure compound[13].

  • Structure Elucidation: The final structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Extraction_Workflow Start Dried Morus alba Root Bark Extract Methanol Extraction Start->Extract Concentrate Concentration (Crude Extract) Extract->Concentrate Partition Solvent Partitioning (H₂O, EtOAc, etc.) Concentrate->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Column1 Silica Gel Chromatography EtOAc->Column1 Column2 Further Purification (ODS, Sephadex) Column1->Column2 Pure Pure this compound Column2->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis

Caption: General experimental workflow for the extraction and isolation of this compound.

Protocol 2: Pancreatic Lipase (PL) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on pancreatic lipase activity[1].

  • Enzyme and Substrate Preparation: Porcine pancreatic lipase is dissolved in a buffer (e.g., Tris-HCl, pH 8.0). The substrate, p-nitrophenyl butyrate (pNPB), is dissolved in acetonitrile.

  • Assay Reaction: The reaction is performed in a 96-well plate. Each well contains the buffer, lipase solution, and varying concentrations of this compound (dissolved in DMSO).

  • Initiation and Measurement: The reaction is initiated by adding the pNPB substrate. The hydrolysis of pNPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm over time.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of this compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test solutions of this compound at various concentrations are also prepared in methanol.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to the test solutions. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a microplate reader. The purple DPPH radical is reduced by the antioxidant to a yellow-colored diphenylpicrylhydrazine.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

While current data are promising, further research is required. The precise molecular targets and signaling pathways modulated by this compound need to be elucidated in greater detail. In vivo studies are necessary to establish its pharmacokinetic profile, efficacy, and safety. The development of efficient and scalable methods for its synthesis or extraction will be crucial for its translation into clinical applications. For drug development professionals, this compound represents a valuable natural scaffold that could be optimized through medicinal chemistry to enhance its potency, selectivity, and drug-like properties.

References

Sanggenon D: A Technical Guide to its Antioxidant and Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it possesses a complex chemical structure that contributes to its diverse biological activities. This technical guide provides an in-depth overview of the antioxidant and radical scavenging properties of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its cytoprotective effects.

Quantitative Antioxidant Activity

The antioxidant and radical scavenging capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, specifically the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant potency.

AssayIC50 (µM)Reference CompoundIC50 (µM)Notes
DPPH (2,2-diphenyl-1-picrylhydrazyl)>100Sanggenon C64.7In the DPPH assay, which involves a multi-pathway mechanism, Sanggenon C demonstrated superior radical scavenging activity compared to this compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))36.3Sanggenon C21.9Similar to the DPPH assay, the multi-pathway ABTS assay showed that Sanggenon C is a more potent radical scavenger than this compound.[1]
FRAP (Ferric Reducing Antioxidant Power)42.7Sanggenon C58.5In the electron transfer-based FRAP assay, this compound exhibited a stronger ferric ion reducing capacity than Sanggenon C, as indicated by its lower IC50 value.[1]
Cupric Ion Reducing Antioxidant Capacity28.2Sanggenon C33.1Consistent with the FRAP results, this compound demonstrated a higher cupric ion reducing ability than Sanggenon C in this electron transfer-based assay.[1]
Cytoprotection against Oxidative Stress42.0%Sanggenon C31.1%In a flow cytometry analysis of oxidative-stressed mesenchymal stem cells (MSCs), this compound showed a higher percentage of early apoptosis compared to Sanggenon C, suggesting a potentially lower cytoprotective effect in this specific model. However, both compounds are considered to protect MSCs against oxidative stress.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key antioxidant assays cited in the quantitative data table.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • This compound (or other test compounds)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

  • Control: Prepare a control well containing methanol and the DPPH solution without the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: Plot the percentage of scavenging activity against the concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or ethanol)

  • This compound (or other test compounds)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Reaction Mixture: In a 96-well microplate, add a small volume of each this compound dilution to the wells (e.g., 10 µL). Then, add the working ABTS•+ solution to each well (e.g., 190 µL).

  • Control: Prepare a control well with methanol and the working ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

  • IC50 Determination: Determine the IC50 value from the plot of scavenging activity against this compound concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or other test compounds)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Reaction Mixture: In a 96-well microplate, add a small volume of each this compound dilution (e.g., 10 µL). Then, add the FRAP reagent (e.g., 190 µL).

  • Control: Prepare a blank with the solvent and the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known antioxidant standard (e.g., FeSO₄ or Trolox). The antioxidant capacity of this compound is expressed as equivalent concentrations of the standard. The IC50 can be determined by plotting the increase in absorbance against the concentration of this compound.

Signaling Pathways and Mechanism of Action

The antioxidant activity of flavonoids like this compound is not limited to direct radical scavenging. They can also exert cytoprotective effects by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems. Based on studies of related compounds from Morus alba, a plausible mechanism for this compound's antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Sanggenon_D [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_dissociation [label="Nrf2 Dissociation", shape=point, width=0]; Nrf2_translocation [label="Nrf2 Translocation\nto Nucleus", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Transcription of\nAntioxidant Genes", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, SOD, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoprotection [label="Cellular Protection &\nReduced Oxidative Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> Keap1_Nrf2 [label="induces", color="#5F6368"]; Sanggenon_D -> Keap1_Nrf2 [label="promotes", color="#5F6368"]; Keap1_Nrf2 -> Nrf2_dissociation [arrowhead=none, style=dashed, color="#5F6368"]; Nrf2_dissociation -> Nrf2_translocation [label="Nrf2 release", color="#5F6368"]; Nrf2_translocation -> ARE [label="binds to", color="#5F6368"]; ARE -> Gene_Expression [label="activates", color="#5F6368"]; Gene_Expression -> Antioxidant_Enzymes [label="leads to synthesis of", color="#5F6368"]; Antioxidant_Enzymes -> Cytoprotection [label="results in", color="#5F6368"]; } END_DOT

Figure 1: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). The upregulation of these endogenous antioxidants enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. While this pathway has been demonstrated for other Morus alba constituents, further specific investigation is required to definitively confirm the role of this compound in Nrf2 activation.

Cellular Antioxidant Activity (CAA) Assay Workflow

To assess the antioxidant activity of a compound within a biological system, the Cellular Antioxidant Activity (CAA) assay is often employed. This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

// Nodes Cell_Seeding [label="Seed HepG2 cells in a\n96-well microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat cells with this compound\nand DCFH-DA probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for 1 hour", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidant_Addition [label="Add AAPH (peroxyl\nradical generator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence_Reading [label="Measure fluorescence at\nregular intervals", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate CAA units", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Incubation1 [color="#5F6368"]; Incubation1 -> Treatment [color="#5F6368"]; Treatment -> Incubation2 [color="#5F6368"]; Incubation2 -> Oxidant_Addition [color="#5F6368"]; Oxidant_Addition -> Fluorescence_Reading [color="#5F6368"]; Fluorescence_Reading -> Data_Analysis [color="#5F6368"]; } END_DOT

Figure 2: General experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

While specific data for this compound in a CAA assay is not yet widely available, the workflow illustrates a standard protocol. Human liver cancer cells (HepG2) are commonly used due to their metabolic activity. The cells are co-incubated with the test compound (this compound) and a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then introduced to induce oxidative stress. The ability of this compound to penetrate the cell membrane and quench the intracellular ROS is quantified by the reduction in fluorescence compared to control cells. This assay provides a more biologically relevant measure of antioxidant efficacy than purely chemical-based assays.

Conclusion and Future Directions

This compound demonstrates significant antioxidant potential, particularly in its ability to reduce metal ions, as evidenced by the FRAP and cupric ion reducing assays. While its direct radical scavenging activity in multi-pathway assays like DPPH and ABTS appears to be less potent than its stereoisomer, Sanggenon C, its cytoprotective effects suggest the involvement of more complex cellular mechanisms.

The proposed activation of the Nrf2 signaling pathway provides a compelling hypothesis for its mode of action, warranting further investigation. Future research should focus on:

  • Cellular Antioxidant Activity: Quantifying the efficacy of this compound in cell-based assays such as the CAA to determine its bioavailability and intracellular antioxidant capacity.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to confirm its role in Nrf2 activation and the induction of endogenous antioxidant enzymes.

  • In Vivo Studies: Evaluating the antioxidant and protective effects of this compound in animal models of oxidative stress-related diseases to establish its therapeutic potential.

A comprehensive understanding of this compound's antioxidant and radical scavenging properties will be instrumental for its potential development as a novel therapeutic agent for conditions associated with oxidative stress.

References

Unveiling the Anti-inflammatory Potential of Sanggenon D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, the natural compound Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental methodologies for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of key enzymatic pathways and signaling cascades integral to the inflammatory response. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two pivotal enzymes responsible for the production of pro-inflammatory mediators. Furthermore, this compound attenuates the production of several pro-inflammatory cytokines, thereby dampening the overall inflammatory cascade.

A study comparing the anti-inflammatory activity of compounds from Morus alba in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells found that while albanol B and sanggenon B exhibited stronger effects, this compound also demonstrated significant inhibitory activity. This included the suppression of iNOS and COX-2 expression and a reduction in the release of pro-inflammatory cytokines and mediators.

Quantitative Analysis of Bioactivity

To provide a clear and comparative overview of the inhibitory effects of this compound and related compounds, the following tables summarize the available quantitative data.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Related Compounds

CompoundTargetCell LineStimulantIC50 Value
This compoundiNOS expressionRAW264.7LPSData not available
This compoundCOX-2 expressionRAW264.7LPSData not available
Sanggenon CNO productionRAW264.7LPSDose-dependent inhibition observed
Sanggenon ONO productionRAW264.7LPSDose-dependent inhibition observed (Stronger than Sanggenon C)[1]

Table 2: Antioxidant Activity of Sanggenon C and D

CompoundAssayIC50 (μg/mL)
Sanggenon CDPPH radical scavenging35.5 ± 1.2
This compoundDPPH radical scavenging42.1 ± 1.5
Sanggenon CABTS radical scavenging15.8 ± 0.7
This compoundABTS radical scavenging18.9 ± 0.9

Signaling Pathways Modulated by this compound

This compound is believed to exert its anti-inflammatory effects by interfering with key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, and various pro-inflammatory cytokines. Flavonoids, as a class of compounds to which this compound belongs, are known to inhibit this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation IkB IκB IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Dissociation SanggenonD This compound SanggenonD->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that regulates inflammation. It consists of a cascade of protein kinases, including p38 MAPK, that are activated by extracellular stimuli such as LPS. Activated p38 MAPK can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors p38->Transcription_Factors Activation SanggenonD This compound SanggenonD->p38 Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Transcription Transcription_Factors->Pro_inflammatory_genes

MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and p38 MAPK

Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated p38 MAPK, and total p38 MAPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-iNOS, anti-COX-2, anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Band Visualization & Analysis detection->analysis

General Workflow for Western Blot Analysis.
NF-κB Nuclear Translocation Assay

Following treatment, nuclear and cytoplasmic extracts are prepared from the cells. The levels of NF-κB p65 subunit in both fractions are determined by Western blot analysis as described above. An increase in the nuclear p65 level and a corresponding decrease in the cytoplasmic level indicate NF-κB translocation.

Future Directions

While the existing data strongly suggest the anti-inflammatory potential of this compound, further research is warranted to fully elucidate its therapeutic promise. Specifically, future studies should focus on:

  • Determining the precise IC50 values of this compound for the inhibition of iNOS, COX-2, and key pro-inflammatory cytokines.

  • Conducting in vivo studies to validate the in vitro anti-inflammatory effects and to assess the pharmacokinetic and safety profiles of this compound.

  • Exploring the detailed molecular interactions of this compound with its target proteins within the NF-κB and MAPK signaling pathways.

This technical guide consolidates the current understanding of the anti-inflammatory properties of this compound. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for the development of novel anti-inflammatory agents.

References

Sanggenon D: A Technical Guide for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic disorders, including central obesity, insulin resistance, hyperglycemia, and dyslipidemia, that collectively elevate the risk for cardiovascular disease and type 2 diabetes.[1] The rising global prevalence of metabolic syndrome necessitates the exploration of novel therapeutic agents. Sanggenon D, a prenylated flavonoid isolated from the root bark of Morus alba (mulberry), has emerged as a promising candidate due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the research on this compound's role in mitigating metabolic syndrome, with a focus on its molecular mechanisms, experimental data, and relevant protocols for future investigations.

Core Mechanism of Action: AMPK Pathway Activation

A central mechanism underlying the therapeutic potential of this compound in metabolic syndrome is its ability to activate the AMP-activated protein kinase (AMPK) pathway.[2][3] AMPK acts as a crucial cellular energy sensor; its activation triggers a cascade of events aimed at restoring cellular energy balance by promoting catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[4]

Activation of AMPK by this compound is thought to improve insulin sensitivity and regulate glucose and lipid metabolism.[2] This leads to a reduction in blood sugar and lipid levels, addressing key components of metabolic syndrome.[2] The beneficial effects of AMPK activation are wide-ranging and include increased glucose uptake, enhanced fatty acid oxidation, and reduced synthesis of glycogen, cholesterol, and fatty acids.[2][3][5]

The activation of AMPK by this compound initiates several downstream effects that contribute to its anti-metabolic syndrome properties:

  • GLUT4 Translocation and Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue.[6][7] This enhances the uptake of glucose from the bloodstream into cells, thereby lowering blood glucose levels.[2] Studies on similar polyphenols have demonstrated that this can occur through both PI3K-dependent and AMPK-dependent pathways.[8][9]

  • Regulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inactivation of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC).[10] This reduces the production of fatty acids and cholesterol.[2] Furthermore, this compound has been shown to upregulate the expression of Carnitine Palmitoyltransferase 1 (CPT-1), an enzyme that facilitates the breakdown and oxidation of fatty acids.[6]

Below is a diagram illustrating the proposed signaling pathway of this compound in the regulation of glucose and lipid metabolism.

SanggenonD_AMPK_Pathway SanggenonD This compound AMPK AMPK SanggenonD->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates GLUT4_Vesicle Intracellular GLUT4 Vesicle pAMPK->GLUT4_Vesicle Promotes CPT1 CPT-1 ↑ pAMPK->CPT1 pACC p-ACC (Inactive) ACC->pACC FattyAcid_Synthesis Fatty Acid Synthesis ↓ pACC->FattyAcid_Synthesis GLUT4_Membrane GLUT4 Translocation to Plasma Membrane GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Glucose Uptake ↑ GLUT4_Membrane->Glucose_Uptake FattyAcid_Oxidation Fatty Acid Oxidation ↑ CPT1->FattyAcid_Oxidation

Caption: this compound activates the AMPK signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on this compound and related compounds.

CompoundAssayTarget/Cell LineKey FindingCitation
This compound α-Glucosidase Inhibitionα-GlucosidaseIC50: 4.51 x 10⁻⁵ mol/L[6][11][12][13]
Kuwanon Gα-Glucosidase Inhibitionα-GlucosidaseIC50: 3.83 x 10⁻⁵ mol/L[6][11][12][13]
This compound Glucose, TC, and TG ContentHepG2 cellsSignificantly reduced intracellular glucose, total cholesterol (TC), and triglycerides (TG)[12]
Kuwanon GGlucose, TC, and TG ContentHepG2 cellsSignificantly reduced intracellular glucose, total cholesterol (TC), and triglycerides (TG)[12]
Sanggenon C Glucose UptakePalmitic acid-induced insulin-resistant HepG2 cellsEnhanced glucose uptake and lowered lipid accumulation[10]
Sanggenon C Oxidative StressPalmitic acid-induced insulin-resistant HepG2 cellsReduced ROS and MDA levels; enhanced SOD and GSH-Px levels[10]
Sanggenon C AMPK PathwayPalmitic acid-induced insulin-resistant HepG2 cellsSignificantly increased p-AMPK and p-ACC levels[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments relevant to the study of this compound in metabolic syndrome.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[6]

  • Reagent Preparation:

    • Prepare a 1 U/mL solution of α-glucosidase in 0.1 mol/L phosphate-buffered saline (PBS), pH 6.8.

    • Prepare a 2 mmol/L solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG) in the same PBS.

    • Prepare serial dilutions of this compound (e.g., 70.5 to 1128.6 µM) in PBS.[6]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the p-NPG solution.

    • Incubate the mixture at 37°C for 20 minutes.[6]

    • Stop the reaction by adding 100 µL of 100 mM sodium carbonate (Na₂CO₃) solution.[14]

    • Measure the absorbance at 405 nm using a microplate reader.[14] Acarbose can be used as a positive control.[6]

Cell Culture and Induction of Insulin Resistance
  • Cell Line: HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line) are commonly used.

  • Culture Conditions: Culture cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere with 5% CO₂ at 37°C.

  • Induction of Insulin Resistance: To mimic insulin resistance in vitro, cells can be incubated with high concentrations of fatty acids, such as palmitic acid. For example, HepG2 cells can be incubated with 100 µM palmitic acid.[10] Another method involves using a protein kinase C (PKC) activator like 12-O-tetradecanoylphorbol 13-acetate (TPA).[15]

Glucose Uptake Assay

This assay measures the amount of glucose transported into cells.

  • Cell Preparation: Seed cells in a 24- or 96-well plate and allow them to adhere and grow.[14][16]

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration.

  • Glucose Analog Incubation:

    • Wash the cells with PBS.

    • Add a fluorescently labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)-amino]-D-glucose), or a radiolabeled analog like 2-deoxy-[³H]-D-glucose, and incubate for a short period (e.g., 10-20 minutes).[10][16][17][18]

  • Measurement:

    • Stop the uptake by adding a stop buffer and wash the cells to remove the extracellular glucose analog.[16][17]

    • Lyse the cells and measure the intracellular fluorescence using a microplate reader or radioactivity using a scintillation counter.[10][18]

Western Blot Analysis for AMPK Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.[19]

  • Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by loading 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-ACC, anti-ACC, anti-GLUT4) overnight at 4°C.[19][20]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] The intensity of the bands can be quantified to determine relative protein expression levels.

Animal Models of Metabolic Syndrome

To study the effects of this compound in a whole-organism context, various rodent models that mimic human metabolic syndrome are utilized.[1][21]

  • Diet-Induced Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (HFD) or a high-carbohydrate, high-fat diet are common models.[1] These diets induce obesity, hyperglycemia, insulin resistance, and dyslipidemia over several weeks.[21]

  • Genetic Models:

    • Zucker Diabetic Fatty (ZDF) rats: These rats have a mutation in the leptin receptor and spontaneously develop obesity, hyperlipidemia, and insulin resistance.[21][22]

    • db/db mice: These mice are also deficient in the leptin receptor and exhibit severe obesity and diabetes.[22][23]

    • ob/ob mice: These mice lack leptin and display hyperphagia, obesity, and hyperglycemia.[22][23]

The choice of model depends on the specific aspects of metabolic syndrome being investigated.

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay α-Glucosidase Inhibition Assay Cell_Culture Cell Culture (e.g., HepG2, C2C12) IR_Induction Induce Insulin Resistance (e.g., Palmitate) Cell_Culture->IR_Induction Treatment Treat with This compound IR_Induction->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blot (AMPK, GLUT4, etc.) Treatment->Western_Blot Animal_Model Select Animal Model (e.g., HFD-fed mice) Treatment_InVivo Administer This compound Animal_Model->Treatment_InVivo Monitoring Monitor Body Weight, Food Intake, etc. Treatment_InVivo->Monitoring Blood_Tests Measure Blood Glucose, Insulin, Lipids Monitoring->Blood_Tests Tissue_Analysis Analyze Tissues (Liver, Adipose, Muscle) Blood_Tests->Tissue_Analysis Histology Histopathology Tissue_Analysis->Histology

Caption: General experimental workflow for this compound research.

Anti-inflammatory and Anti-adipogenic Effects

Beyond its direct impact on glucose and lipid metabolism, this compound and related flavonoids exhibit other properties relevant to metabolic syndrome.

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a key feature of metabolic syndrome.[24][25] Flavonoids have been shown to possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory signaling pathways like NF-κB and modulating the production of inflammatory cytokines such as TNF-α and IL-6.[26][27]

  • Anti-adipogenic Effects: Obesity is driven by the expansion of adipose tissue through an increase in adipocyte size and number (adipogenesis). Some flavonoids have been found to inhibit adipogenesis by downregulating key adipogenic transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).[28][29][30]

The multifaceted actions of this compound are depicted in the logical relationship diagram below.

SanggenonD_MetabolicSyndrome SanggenonD This compound AMPK_Activation AMPK Activation SanggenonD->AMPK_Activation Anti_Inflammatory Anti-inflammatory Effects SanggenonD->Anti_Inflammatory Anti_Adipogenic Anti-adipogenic Effects SanggenonD->Anti_Adipogenic Glucose_Uptake ↑ Glucose Uptake AMPK_Activation->Glucose_Uptake Lipid_Synthesis ↓ Lipid Synthesis AMPK_Activation->Lipid_Synthesis FattyAcid_Oxidation ↑ Fatty Acid Oxidation AMPK_Activation->FattyAcid_Oxidation ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines Anti_Inflammatory->ProInflammatory_Cytokines Adipogenesis ↓ Adipogenesis Anti_Adipogenic->Adipogenesis Hyperglycemia Ameliorates Hyperglycemia Glucose_Uptake->Hyperglycemia Dyslipidemia Ameliorates Dyslipidemia Lipid_Synthesis->Dyslipidemia FattyAcid_Oxidation->Dyslipidemia Inflammation Reduces Chronic Inflammation ProInflammatory_Cytokines->Inflammation Obesity Combats Obesity Adipogenesis->Obesity

Caption: Logical relationships of this compound's effects.

Conclusion and Future Perspectives

This compound presents a compelling profile as a potential therapeutic agent for metabolic syndrome. Its primary mechanism of action appears to be the activation of the AMPK signaling pathway, which favorably modulates both glucose and lipid metabolism. Furthermore, its potential anti-inflammatory and anti-adipogenic properties may offer additional benefits in combating the multifaceted nature of this syndrome.

Future research should focus on comprehensive in vivo studies to confirm the efficacy and safety of this compound in well-established animal models of metabolic syndrome. Elucidating the precise molecular targets and further downstream signaling pathways will be crucial for its development as a therapeutic candidate. Pharmacokinetic and bioavailability studies are also necessary to determine optimal dosing and delivery methods for potential clinical applications. The information presented in this guide provides a solid foundation for researchers to design and execute further investigations into the promising therapeutic utility of this compound.

References

Antibacterial Activity of Sanggenon D: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Sanggenon D, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate. This document provides a comprehensive technical overview of this compound's antibacterial properties, including its spectrum of activity, distinct mechanisms of action against Gram-positive and Gram-negative bacteria, and its potential for clinical development. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Introduction

This compound is a natural Diels-Alder type adduct belonging to the flavonoid family, specifically classified as a Mulberry Diels-Alder-type adduct (MDAA). It is predominantly isolated from the root bark of Morus alba, a plant with a long history in traditional medicine for treating respiratory infections. Structurally, this compound possesses a complex, polycyclic scaffold with multiple chiral centers and prenyl groups, which contribute to its significant biological activities. Given the urgent global threat of antibiotic-resistant pathogens, natural products like this compound offer unique chemical scaffolds for the development of new therapeutics. This guide synthesizes the current scientific knowledge on this compound's antibacterial activity to inform and guide research and development efforts.

Spectrum of Antibacterial Activity

This compound exhibits a varied spectrum of activity, with significantly higher potency against Gram-positive bacteria compared to Gram-negative bacteria. Its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainTypeMICReference
Staphylococcus aureusGram-positive17.6 µmol/L[1]
Enterococcus faecalisGram-positive12.5–25 µmol/L
Enterococcus faeciumGram-positive12.5–25 µmol/L
Escherichia coliGram-negative705.5 µmol/L[2]

The data clearly indicate a strong inhibitory effect on S. aureus and Enterococcus species, both of which are significant human pathogens known for developing multidrug resistance. The activity against E. coli is considerably weaker, suggesting a different and less effective mechanism of action or issues with cell envelope penetration.

Mechanism of Action

Recent studies have elucidated that this compound employs distinct mechanisms to inhibit the growth of Gram-positive and Gram-negative bacteria, primarily by targeting bacterial cell membrane synthesis and maintenance.

Inhibition of Fatty Acid Biosynthesis in Staphylococcus aureus

In S. aureus, this compound's primary mechanism involves the disruption of the bacterial cell membrane via the moderation of the fatty acid biosynthesis (FASII) system.[1] It achieves this by downregulating the expression of key genes involved in this pathway.[1] This disruption impairs the production of essential phospholipid components, leading to compromised membrane integrity and ultimately inhibiting bacterial growth.[1][3]

G cluster_0 Mechanism in Staphylococcus aureus A This compound B Downregulation of Fatty Acid Biosynthesis Genes (fabD, fabH, etc.) A->B targets C Inhibition of Fatty Acid Synthesis Pathway (FASII) B->C D Disrupted Cell Membrane Biosynthesis C->D E Loss of Membrane Integrity & Inhibition of Bacterial Growth D->E

Figure 1. Proposed mechanism of this compound against S. aureus.

Disruption of the Phospholipid Repair System in Escherichia coli

The antibacterial activity of this compound against E. coli is attributed to a different mechanism: the targeting of the phospholipid repair system.[2] This system is crucial for bacterial resistance and survival. This compound downregulates the expression of proteins responsible for maintaining membrane integrity, recycling phospholipids, and de novo phospholipid synthesis.[2][4] This leads to a significant decrease in the overall glycerophospholipid profile, compromising the cell envelope and inhibiting bacterial proliferation.[2]

G cluster_1 Mechanism in Escherichia coli A This compound B Downregulation of Proteins in Phospholipid Repair System (LplT, Aas) A->B targets C Inhibition of Phospholipid Recycling & De Novo Synthesis B->C D Decreased Glycerophospholipid Profile C->D E Compromised Membrane Integrity & Inhibition of Bacterial Growth D->E

Figure 2. Proposed mechanism of this compound against E. coli.

Anti-Biofilm Potential

Bacterial biofilms are a major cause of persistent and chronic infections due to their high resistance to conventional antibiotics. While direct studies on this compound are limited, related prenylated flavonoids from Morus alba, such as Sanggenon G, have demonstrated the ability to inhibit biofilm formation in pneumococci. This suggests that this compound may also possess anti-biofilm properties, a critical area for future investigation. The mechanism could involve the inhibition of bacterial adhesion, disruption of extracellular polymeric substance (EPS) production, or interference with quorum sensing pathways.

Synergistic Potential

Combining antibacterial agents can enhance efficacy, reduce toxicity, and overcome resistance. Studies on other prenylflavonoids from Morus alba have shown synergistic effects when combined with conventional antibiotics against methicillin-resistant S. aureus (MRSA). These findings strongly suggest that this compound could act as a synergist, potentially restoring the activity of older antibiotics against resistant strains. Investigating this compound in combination therapies is a promising strategy for developing new anti-infective treatments.

Detailed Experimental Protocols

To ensure reproducibility and guide further research, detailed protocols for key antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[5][6]

G cluster_2 Workflow for Broth Microdilution MIC Assay step1 1. Prepare 2-fold serial dilutions of This compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth. step2 2. Prepare a standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL). step1->step2 step3 3. Inoculate each well with the bacterial suspension. step2->step3 step4 4. Include positive (no drug) and negative (no bacteria) controls. step3->step4 step5 5. Incubate plate at 37°C for 16-20 hours. step4->step5 step6 6. Determine MIC: The lowest concentration with no visible turbidity. step5->step6

References

Sanggenon D in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus species (mulberry), belongs to a class of prenylated flavonoids that have garnered significant interest for their diverse pharmacological activities. While extensive research has been conducted on related compounds like Sanggenon C and G, demonstrating their potential as anticancer agents, the specific role and mechanisms of this compound in cancer cell lines are less elucidated. This technical guide synthesizes the currently available, though limited, scientific literature on this compound in the context of cancer studies and provides a framework for future research by detailing relevant experimental protocols and potential signaling pathways, drawing parallels from its better-studied structural analogs.

Quantitative Data

Direct quantitative data on the cytotoxic or anti-proliferative effects of this compound on cancer cell lines is sparse in the current body of scientific literature. One study has reported the inhibitory effect of this compound on Pancreatic lipase, which is not a direct measure of anticancer activity but indicates biological activity.

CompoundAssayTarget/Cell LineIC50 ValueReference
This compoundPancreatic Lipase InhibitionN/A0.77 µM[1]

For comparative purposes, the IC50 values of the related compound, Sanggenon C, are presented below to highlight the potential potency of this class of molecules.

CompoundCancer Cell LineAssayIC50 ValueReference
Sanggenon CMurine Hepatoma (H22)Alamar Blue Assay~15 µM[2]
Sanggenon CMurine Leukemic (P388)Alamar Blue Assay~15 µM[2]

Potential Mechanisms and Signaling Pathways

While specific signaling pathways modulated by this compound in cancer cells have not been definitively identified, studies on analogous compounds like Sanggenon C and G, as well as other natural polyphenols, suggest potential avenues of investigation. The PI3K/Akt/mTOR and apoptosis-related pathways are common targets for such natural products[3][4].

A study on Sanggenon G, isolated alongside this compound, identified it as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP)[5]. This suggests that this compound might also play a role in modulating apoptosis, potentially sensitizing cancer cells to chemotherapeutic agents.

The diagram below illustrates a potential, generalized signaling pathway that could be investigated for this compound, based on findings for related compounds.

SanggenonD_Pathway Potential Signaling Pathway for this compound SanggenonD This compound Receptor Cell Surface Receptor SanggenonD->Receptor Binds? PI3K PI3K SanggenonD->PI3K Inhibits? XIAP XIAP SanggenonD->XIAP Inhibits? Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases XIAP->Caspases Caspases->Apoptosis MTT_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Biosynthesis of Diels-Alder Adducts in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, is a cornerstone of synthetic organic chemistry. Nature has also harnessed this elegant reaction in the biosynthesis of a diverse array of complex secondary metabolites. While historically, enzymatic control of this reaction was primarily studied in fungi and bacteria, recent discoveries have unveiled true, standalone Diels-Alderases in plants. This guide provides an in-depth technical overview of the biosynthesis of Diels-Alder type adducts in the plant kingdom, with a primary focus on the well-characterized enzymes from Morus alba (white mulberry). It details the enzymatic pathways, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the core biological and experimental processes. This document serves as a comprehensive resource for researchers seeking to understand, harness, or engineer these fascinating biocatalysts for applications in drug discovery and synthetic biology.

Introduction: The Biological Diels-Alder Reaction in Plants

The formation of Diels-Alder type adducts is a key strategy employed by plants to generate structural diversity and biologically active molecules. These compounds often possess complex stereochemistry and exhibit a range of pharmacological properties, from antimicrobial to anti-inflammatory and cytotoxic activities. The biosynthesis of these adducts involves an enzyme-catalyzed [4+2] cycloaddition between a conjugated diene and a dienophile.

For years, the existence of a dedicated plant enzyme—a true "Diels-Alderase"—that catalyzes an intermolecular cycloaddition was a subject of speculation. This changed with the landmark discovery and characterization of the Morus alba Diels-Alderase (MaDA), a flavin adenine dinucleotide (FAD)-dependent enzyme.[1] This discovery has provided definitive proof of enzyme-catalyzed intermolecular Diels-Alder reactions in plants and has opened new avenues for biocatalysis and the synthesis of novel bioactive compounds.

The Chalcomoracin Biosynthetic Pathway in Morus alba

The most thoroughly elucidated pathway for a plant-derived Diels-Alder adduct is the biosynthesis of chalcomoracin in Morus alba. This pathway involves the sequential action of two key enzymes that are phylogenetically related to the berberine bridge enzyme (BBE)-like family.

  • Diene Formation: The pathway is initiated by the ** Morus alba moracin C oxidase (MaMO)**. This FAD-dependent oxidase catalyzes the oxidative dehydrogenation of the prenyl group on the precursor molecule, moracin C, to form a highly reactive ortho-quinone methide intermediate, which serves as the conjugated diene.[1]

  • [4+2] Cycloaddition: The subsequent and final step is catalyzed by the ** Morus alba Diels-Alderase (MaDA)**. This enzyme facilitates the stereoselective intermolecular [4+2] cycloaddition between the diene generated by MaMO and a chalcone, morachalcone A (the dienophile), to produce the Diels-Alder adduct, chalcomoracin.[1][2]

The discovery of multiple MaDA isoforms has revealed that plants can achieve different stereochemical outcomes (both endo and exo products) by employing distinct but related enzymatic catalysts.[1][3]

Biosynthesis_of_Chalcomoracin cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediate & Product MoracinC Moracin C MaMO MaMO (Oxidase) MoracinC->MaMO MorachalconeA Morachalcone A (Dienophile) MaDA MaDA (Diels-Alderase) MorachalconeA->MaDA Diene o-Quinone Methide (Diene) MaMO->Diene Oxidation Chalcomoracin Chalcomoracin (Diels-Alder Adduct) MaDA->Chalcomoracin [4+2] Cycloaddition Diene->MaDA

Caption: Biosynthetic pathway of chalcomoracin in Morus alba.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters for Morus alba Diels-Alderase (MaDA) have been determined using a stable diene analog and the natural dienophile, morachalcone A. This data provides insight into the enzyme's catalytic efficiency.

EnzymeSubstrate (Role)KM (μM)kcat (s-1)kcat/KM (M-1s-1)
MaDA Morachalcone A (Dienophile)100 ± 101.1 ± 0.041.1 x 104
MaDA Diene 10 (Diene)260 ± 201.2 ± 0.034.6 x 103
Data sourced from Gao et al., Nature Chemistry, 2020 as presented in supplementary materials.[1]
Phytochemical Yields from Morus alba

The concentration of Diels-Alder adducts and related precursors can vary significantly depending on the plant material and cultivation conditions. Cell cultures offer a controlled environment for producing these valuable compounds.

CompoundPlant MaterialYieldReference
Chalcomoracin UV-induced leaves0.818 mg/g dry weightResearchGate
Mulberroside F Callus cultures (light, 14 days)16 µg/mL in juice[4]
Mulberroside A Cell suspension (UV-C induced)19.81–31.58 mg/g dry weight[4]
Total Phenols Leaves3.44 mg GAE/g[5]
Total Flavonoids Leaves5.00 mg Rutin Eq./g[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of plant Diels-Alderases, adapted from the primary literature on MaDA.[6]

Heterologous Expression and Purification of MaDA

The expression of MaDA is typically performed in insect cells to ensure proper protein folding and post-translational modifications.

Workflow Diagram:

Gene_to_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification RNA_Extraction 1. RNA Extraction (Morus alba leaves) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR 3. MaDA Gene Amplification (PCR) cDNA_Synthesis->PCR Vector 4. Ligation into Expression Vector (pI-SUMOstar) PCR->Vector Baculovirus 5. Baculovirus Generation (Bac-to-Bac System) Vector->Baculovirus Infection 6. Infection of Insect Cells (Sf9 cells) Baculovirus->Infection Culture 7. Cell Culture & Protein Expression Infection->Culture Harvest 8. Harvest Supernatant Culture->Harvest Affinity_Chrom 9. Ni-NTA Affinity Chromatography (His-tag) Harvest->Affinity_Chrom Purified_Enzyme 10. Purified MaDA Affinity_Chrom->Purified_Enzyme

Caption: Workflow for heterologous expression and purification of MaDA.

Protocol:

  • Gene Cloning and Vector Construction:

    • Extract total RNA from young Morus alba leaves using a suitable reagent like TRIzol.

    • Synthesize first-strand cDNA using a reverse transcription kit.

    • Amplify the full-length MaDA coding sequence via PCR using high-fidelity DNA polymerase. Primers should be designed based on the known sequence and include restriction sites for cloning.

    • Ligate the PCR product into an insect cell expression vector, such as pI-SUMOstar, which incorporates an N-terminal 6xHis-SUMO fusion tag for purification.

  • Baculovirus Generation and Protein Expression:

    • Generate recombinant baculovirus using a commercial system (e.g., Bac-to-Bac) by transforming the expression vector into E. coli DH10Bac cells.

    • Transfect Spodoptera frugiperda (Sf9) insect cells with the recombinant bacmid DNA to produce the initial virus stock (P1).

    • Amplify the virus stock to a high-titer P2 stock.

    • For large-scale expression, infect Sf9 cells (at a density of 1.5–2.0 × 106 cells/mL) with the P2 virus stock at a multiplicity of infection (MOI) of 2.

    • Incubate the culture for 48-72 hours post-infection.

  • Protein Purification:

    • Harvest the cell culture supernatant containing the secreted His-tagged MaDA by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • Wash the column with the binding buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the purified MaDA protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • (Optional) Cleave the His-SUMO tag using a specific protease and further purify the protein by size-exclusion chromatography if required.

    • Confirm protein purity and identity via SDS-PAGE and Western blot analysis.

In Vitro Diels-Alderase Enzyme Assay

This protocol describes a typical assay to measure the catalytic activity of purified MaDA.

Materials:

  • Purified MaDA enzyme

  • Dienophile stock solution (e.g., 10 mM Morachalcone A in DMSO)

  • Diene stock solution (e.g., 10 mM of a stable diene analog, or use a coupled assay with MaMO and Moracin C)

  • Reaction Buffer: 20 mM Tris-HCl, pH 8.0

  • Quenching Solution: Acetonitrile or Methanol

Procedure:

  • Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

    • Reaction Buffer (to final volume)

    • Dienophile (e.g., final concentration 100 µM)

    • Diene (e.g., final concentration 100 µM)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified MaDA enzyme to a final concentration of approximately 5 µg.

  • Incubate the reaction at 30°C for a defined period (e.g., 2 hours). For kinetic studies, time points should be taken at shorter intervals within the initial linear rate phase.

  • As a negative control, run a parallel reaction with heat-denatured (boiled) MaDA.

  • Stop the reaction by adding an equal volume (100 µL) of cold quenching solution (e.g., acetonitrile).

  • Centrifuge the quenched reaction at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

Product Analysis by UPLC/HPLC-MS

Ultra-high performance liquid chromatography coupled with mass spectrometry is used to separate and quantify the reactants and the Diels-Alder product.

  • Chromatographic System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from ~5% B to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific adduct.

  • Flow Rate: ~0.3-0.5 mL/min.

  • Detection: UV-Vis detector (monitoring at a characteristic wavelength, e.g., 320 nm) and a mass spectrometer operating in either positive or negative ion mode to confirm the mass of the product.

  • Quantification: Generate a standard curve using an authentic, purified standard of the Diels-Alder adduct. Calculate the product concentration in the enzymatic reaction based on the peak area from the UPLC chromatogram.

Conclusion and Future Outlook

The discovery of MaDA in Morus alba has fundamentally advanced our understanding of natural product biosynthesis in plants. It confirms that plants possess sophisticated enzymatic machinery to catalyze stereoselective Diels-Alder reactions, a capability previously thought to be rare. The broad substrate tolerance of these enzymes presents exciting opportunities for biocatalysis, enabling the chemoenzymatic synthesis of novel, structurally complex molecules that may serve as leads for drug development.[1][7]

Future research in this field will likely focus on:

  • Discovery of New Plant Diels-Alderases: Genome mining and proteomics-based approaches will undoubtedly uncover new Diels-Alderases from other plant species, expanding the biocatalytic toolbox.

  • Structural and Mechanistic Studies: Elucidating the crystal structures of plant Diels-Alderases will provide critical insights into their catalytic mechanisms and the basis for their stereoselectivity.

  • Enzyme Engineering: Site-directed mutagenesis and directed evolution will be employed to alter the substrate specificity and stereoselectivity of known Diels-Alderases, tailoring them for specific synthetic applications.

  • Metabolic Engineering: Engineering the biosynthetic pathways of Diels-Alder adducts in microbial or plant chassis could enable the sustainable, large-scale production of valuable phytochemicals.

This rapidly evolving field lies at the intersection of chemistry and biology, promising to deliver powerful new tools for scientists and professionals in academia and industry alike.

References

The Pharmacological Potential of Prenylated Flavonoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

November 10, 2025

Abstract

Prenylated flavonoids, a unique class of polyphenolic compounds distinguished by the presence of one or more isoprenoid side chains, have garnered significant attention in the field of pharmacology. This lipophilic modification enhances their bioavailability and interaction with cellular targets, leading to a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the pharmacological potential of prenylated flavonoids, with a focus on their anti-cancer, anti-inflammatory, neuroprotective, antimicrobial, and anti-diabetic properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways modulated by these promising natural products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds ubiquitously found in plants.[1] Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two aromatic rings (A and B) linked by a three-carbon bridge.[1] The addition of a prenyl group, typically a five-carbon dimethylallyl moiety, to the flavonoid backbone gives rise to prenylated flavonoids.[2] This structural modification significantly increases the lipophilicity of the molecule, which is thought to facilitate its passage through cellular membranes and enhance its interaction with various protein targets.[3][4] Consequently, prenylated flavonoids often exhibit more potent and diverse pharmacological activities compared to their non-prenylated counterparts.[5]

This guide will explore the multifaceted pharmacological potential of prenylated flavonoids, delving into their mechanisms of action across various therapeutic areas. We will provide a structured compilation of their biological activities, detailed methodologies for their evaluation, and visual diagrams of the signaling cascades they influence.

Pharmacological Activities and Mechanisms of Action

Prenylated flavonoids have demonstrated a wide array of pharmacological effects, making them attractive candidates for the development of new drugs for a variety of diseases.[2][6]

Anti-Cancer Activity

A significant body of research highlights the potent anti-cancer properties of prenylated flavonoids.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[4][7]

Key Mechanisms:

  • Induction of Apoptosis: Prenylated flavonoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For instance, kurarinone has been shown to activate caspase-3, -8, and -9, leading to the cleavage of PARP and the release of cytochrome c from the mitochondria in lung carcinoma cells.[3] It also upregulates the expression of Fas and TRAIL receptors, further promoting apoptosis.[3]

  • Cell Cycle Arrest: Many prenylated flavonoids can halt the cell cycle at different phases, preventing cancer cell proliferation. Licochalcone A, for example, induces G2/M phase arrest in ovarian cancer cells.[8]

  • Inhibition of Signaling Pathways: The anti-cancer effects of these compounds are often mediated through the modulation of key signaling pathways that are dysregulated in cancer.

    • NF-κB Pathway: Xanthohumol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[7][9][10] Xanthohumol achieves this by suppressing the phosphorylation of IκBα, the inhibitor of NF-κB.[9] Kurarinone also inhibits the NF-κB signaling pathway.[11][12]

    • STAT3 Pathway: Licochalcone A has been found to inhibit the phosphorylation and nuclear localization of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in many cancers.[1][6] This inhibition leads to reduced translation of STAT3.[8]

    • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Icariin, a prenylated flavonol glycoside, has been shown to activate this pathway, which can have context-dependent effects.[13][14][15] In some cancer types, inhibition of this pathway is a therapeutic goal.

Quantitative Data on Anti-Cancer Activity:

Prenylated FlavonoidCancer Cell LineActivityIC50 ValueReference
KurarinoneHuman myeloid leukemia (HL-60)Cytotoxicity18.5 µM[12]
XanthohumolProstate cancer (PC3)Decreased cell viability~10 µM (at 48h)[10]
XanthohumolProstate hyperplasia (BPH-1)Decreased cell viability~5 µM (at 48h)[10]
Licochalcone AOvarian cancer (SKOV3)Inhibition of cell viabilityNot specified[8]
Anti-Inflammatory Activity

Chronic inflammation is a key contributing factor to a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Prenylated flavonoids have demonstrated significant anti-inflammatory properties.[16]

Key Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Sophoraflavanone G has been shown to inhibit the release of these mediators in LPS-activated microglia.[17]

  • Modulation of Inflammatory Signaling Pathways:

    • MAPK Pathway: Sophoraflavanone G has been found to down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs) in microglia.[17]

    • JAK/STAT Pathway: Sophoraflavanone G also inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[17]

    • Nrf2/HO-1 Pathway: Sophoraflavanone G can up-regulate the expression of heme oxygenase-1 (HO-1) via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which has anti-inflammatory effects.[17]

Quantitative Data on Anti-Inflammatory Activity:

Prenylated FlavonoidCell Line/ModelActivityIC50/EC50 ValueReference
Sophoraflavanone GLPS-activated BV2 microgliaInhibition of NO productionNot specified[17]
Licochalcone AIgE-mediated LAD2 cell degranulationInhibition of β-hexosaminidase release~50 µM[18]
Neuroprotective Effects

The potential of prenylated flavonoids to protect against neurodegenerative diseases is an emerging area of research. Their ability to cross the blood-brain barrier, a consequence of their increased lipophilicity, makes them particularly promising candidates for neurological disorders.

Key Mechanisms:

  • Activation of Pro-survival Signaling Pathways: Icariin has been shown to exert neuroprotective effects by activating the PI3K/Akt/GSK-3β signaling pathway, which is involved in neuronal survival.[14][15] It also activates the MEK/ERK pathway.[13]

  • Inhibition of Neuroinflammation: As discussed previously, the anti-inflammatory properties of compounds like sophoraflavanone G are highly relevant to neuroprotection, as neuroinflammation is a key feature of many neurodegenerative diseases.[17] Sophoraflavanone G has been shown to inhibit TNF-α-induced MMP-9 expression, which is implicated in the disruption of the blood-brain barrier.[19][20]

  • Inhibition of Beta-Secretase (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the plaques characteristic of Alzheimer's disease. The inhibition of this enzyme is a major therapeutic target.

Quantitative Data on Neuroprotective Activity:

Prenylated FlavonoidModelActivityIC50/EC50 ValueReference
IcariinSodium azide-induced neurotoxicity in PC12 cellsNeuroprotectionNot specified[14]
Sophoraflavanone GTNF-α-induced MMP-9 expression in bMECsInhibitionNot specified[19][20]
Antimicrobial Activity

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Prenylated flavonoids have demonstrated broad-spectrum activity against a range of bacteria and fungi.

Key Mechanisms:

The exact mechanisms of antimicrobial action are not fully elucidated but are thought to involve the disruption of microbial cell membranes, inhibition of microbial enzymes, and interference with microbial nucleic acid and protein synthesis. The prenyl group is believed to enhance the affinity of these flavonoids for microbial membranes.

Quantitative Data on Antimicrobial Activity:

Prenylated FlavonoidMicroorganismActivityMIC ValueReference
Specific data not available in the provided search results. Further targeted searches would be required.
Anti-Diabetic Activity

Prenylated flavonoids have also shown potential in the management of diabetes and its complications.

Key Mechanisms:

  • Inhibition of α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the gut. Its inhibition slows down the absorption of glucose, thereby reducing postprandial hyperglycemia.

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.

Quantitative Data on Anti-Diabetic Activity:

Prenylated FlavonoidTarget EnzymeActivityIC50 ValueReference
Specific data not available in the provided search results. Further targeted searches would be required.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological potential of prenylated flavonoids.

In Vitro Assays

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the prenylated flavonoid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add different concentrations of the prenylated flavonoid to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is a blue-green chromophore. Antioxidants reduce the ABTS radical, causing a decolorization that is measured spectrophotometrically.

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

    • Add different concentrations of the prenylated flavonoid to the ABTS radical solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity.

  • Principle: In inflammatory conditions, macrophages produce nitric oxide (NO). The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with different concentrations of the prenylated flavonoid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Principle: This assay assesses the ability of a compound to promote the growth of neurites, which is crucial for neuronal development and regeneration.

  • Procedure:

    • Culture neuronal cells (e.g., PC12 cells or primary neurons) on a suitable substrate.

    • Treat the cells with the prenylated flavonoid at various concentrations.

    • After a defined incubation period, fix and stain the cells to visualize the neurites (e.g., using an antibody against β-III tubulin).

    • Capture images using a microscope and quantify neurite length and branching using image analysis software.

  • Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is a measure of mitochondrial health.

  • Procedure:

    • Culture cells and induce apoptosis or cellular stress.

    • Treat the cells with the prenylated flavonoid.

    • Incubate the cells with the JC-1 dye.

    • Measure the red and green fluorescence using a fluorescence microscope, flow cytometer, or plate reader.

    • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.

  • Procedure:

    • Induce apoptosis in cultured cells in the presence or absence of the prenylated flavonoid.

    • Lyse the cells to release their contents.

    • Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric detection or DEVD-AMC for fluorometric detection) to the cell lysate.

    • Incubate to allow the enzymatic reaction to proceed.

    • Measure the absorbance (for pNA) or fluorescence (for AMC) to quantify caspase-3 activity.

  • Principle: The activity of α-glucosidase is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The inhibitory effect of a compound is assessed by the reduction in p-nitrophenol formation.

  • Procedure:

    • Pre-incubate the α-glucosidase enzyme with various concentrations of the prenylated flavonoid.

    • Initiate the reaction by adding the pNPG substrate.

    • After a specific incubation time, stop the reaction (e.g., by adding sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of enzyme inhibition.

  • Principle: Similar to the α-glucosidase assay, the activity of PTP1B is measured by the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which releases the chromogenic p-nitrophenol.

  • Procedure:

    • Pre-incubate the PTP1B enzyme with the prenylated flavonoid.

    • Add the pNPP substrate to start the reaction.

    • After incubation, measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • Calculate the percentage of PTP1B inhibition.

  • Principle: BACE1 activity is often measured using a fluorescence resonance energy transfer (FRET)-based assay. A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence.

  • Procedure:

    • Incubate the BACE1 enzyme with the prenylated flavonoid.

    • Add the FRET substrate to the reaction mixture.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the percentage of BACE1 inhibition.

In Vivo Models

This is a widely used and well-characterized model of acute inflammation.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is evaluated by its ability to reduce this swelling.

  • Procedure:

    • Administer the prenylated flavonoid to the animals (e.g., orally or intraperitoneally) at various doses.

    • After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.

    • Calculate the percentage of inhibition of paw edema compared to the vehicle-treated control group.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by prenylated flavonoids.

anti_cancer_pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_nfkb NF-κB Survival Pathway TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Caspase8 Caspase-8 TRAIL_R->Caspase8 Kurarinone Kurarinone Kurarinone->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Xanthohumol Xanthohumol IKK IKK Xanthohumol->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Survival_genes Survival Genes Nucleus->Survival_genes activates anti_inflammatory_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus_nfkb Nucleus MAPK->Nucleus_nfkb IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB->Nucleus_nfkb Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) Nucleus_nfkb->Inflammatory_Mediators induces expression Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->MAPK inhibits Sophoraflavanone_G->IKK inhibits neuroprotective_pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_mek_erk MEK/ERK Pathway Icariin Icariin PI3K PI3K Icariin->PI3K activates MEK MEK Icariin->MEK activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival promotes ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis promotes

References

Methodological & Application

Application Note: Quantification of Sanggenon D in Morus alba Root Bark Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanggenon D is a prenylated flavonoid found in the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1] This Diels-Alder type adduct has demonstrated a range of biological activities, including antioxidant properties and the inhibition of pancreatic lipase, making it a compound of interest for further research and drug development.[2] Robust and reliable analytical methods are crucial for the accurate quantification of this compound in plant extracts and pharmaceutical preparations. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Morus alba Root Bark

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is based on established methods for extracting prenylated flavonoids from Morus alba.[1][3]

  • Materials:

    • Dried and powdered root bark of Morus alba

    • Methanol (HPLC grade)

    • Isopropanol (Analytical grade)

    • Petroleum ether (Analytical grade)

    • n-hexane (Analytical grade)

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of powdered Morus alba root bark into a suitable flask.

    • For a comprehensive extraction, a two-step process is recommended. First, a defatting step is performed with n-hexane.[1] Add 20 mL of n-hexane to the plant material and sonicate for 30 minutes. Centrifuge and discard the supernatant.

    • The essential extraction is then carried out with a mixture of isopropanol and petroleum ether (2:1 v/v) at 80°C.[1] This can be performed using a soxhlet apparatus or repeated rounds of sonication and centrifugation.

    • Alternatively, a simpler extraction can be performed using 80% methanol.[3] Add 20 mL of 80% methanol to the defatted plant material and sonicate for 60 minutes at room temperature.[3]

    • Centrifuge the methanolic extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Method for this compound Quantification

The following HPLC method is adapted from validated methods for the analysis of flavonoids in Morus alba and other plant extracts.[4][5][6]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient Elution:

      Time (min) % A % B
      0 65 35
      20 30 70
      25 30 70

      | 30 | 65 | 35 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 283 nm (based on UV spectra of this compound).[7]

3. Method Validation

Method validation is essential to ensure the reliability of the quantitative data. The following parameters should be assessed according to ICH guidelines. The data presented below is a synthesis from validated methods for similar flavonoids from plant matrices.[5][8][9]

  • Linearity: A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations. A typical range would be 1-100 µg/mL. The correlation coefficient (R²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Precision: Intraday and interday precision should be evaluated by analyzing replicate injections of standard solutions at different concentration levels. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Accuracy can be determined by a recovery study, where a known amount of this compound is spiked into a sample matrix. The recovery should be within the range of 98-102%.

  • Specificity: The ability of the method to exclusively measure this compound should be confirmed by analyzing a blank sample and comparing the chromatograms. The peak purity should also be assessed using a DAD detector.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 35% B to 70% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 283 nm[7]

Table 2: Summary of Method Validation Data (Representative Values)

Validation ParameterResult
Linearity Range 1-100 µg/mL
Correlation Coefficient (R²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Intraday Precision (RSD) < 2%
Interday Precision (RSD) < 2%
Accuracy (Recovery) 98-102%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Morus alba Root Bark (Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction Ultrasonication filtration Filtration (0.22 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD/UV Detection (283 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of This compound chromatogram->quantification Peak Integration & Calibration Curve signaling_pathway sanggenon_d This compound alpha_glucosidase α-Glucosidase sanggenon_d->alpha_glucosidase Inhibits ampk AMPK sanggenon_d->ampk Activates glucose_absorption Intestinal Glucose Absorption alpha_glucosidase->glucose_absorption glut4_translocation GLUT4 Translocation to Cell Membrane ampk->glut4_translocation glucose_uptake Glucose Uptake into Cells glut4_translocation->glucose_uptake

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant capacity of Sanggenon D using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

This compound, a Diels-Alder type adduct isolated from the root bark of Morus species (mulberry), has garnered interest for its potential biological activities, including its antioxidant properties.[1] The following sections detail the quantitative antioxidant activity of this compound and provide step-by-step protocols for researchers to replicate and validate these findings in their own laboratories.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound is commonly quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The reported IC50 values for this compound in DPPH and ABTS assays are summarized below. For comparative purposes, data for its stereoisomer, Sanggenon C, is also included, as studies have shown Sanggenon C to possess lower IC50 values in these particular assays.[2]

CompoundAssayIC50 (µg/mL)IC50 (µM)
This compound DPPH 50.3115.3
This compound ABTS 96.5221.2
Sanggenon CDPPH-< 115.3
Sanggenon CABTS-< 221.2

Note: The IC50 values for Sanggenon C are noted as being lower than this compound in the cited literature, indicating stronger scavenging activity in these specific assays, though the exact values were not provided in the immediate search results. The provided IC50 values for this compound are based on available data and may vary slightly depending on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS radical scavenging assays, adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol, analytical grade)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 190 µL of the diluted ABTS•+ solution.

    • Add 10 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 10 µL of methanol to a well containing 190 µL of the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

Visualizations

The following diagrams illustrate the workflow of the in vitro antioxidant assays and the chemical principles of the DPPH and ABTS radical scavenging reactions.

In_Vitro_Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (this compound Dilutions) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH or ABTS•+) Reagent_Prep->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Scavenging Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow for In Vitro Antioxidant Assays.

DPPH_Assay_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + H• Antioxidant This compound-H (Antioxidant) Antioxidant_Radical This compound• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical - H•

Caption: DPPH Radical Scavenging Mechanism.

ABTS_Assay_Mechanism ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + e- Antioxidant This compound (Antioxidant) Antioxidant_Oxidized This compound (Oxidized) Antioxidant->Antioxidant_Oxidized - e-

Caption: ABTS Radical Scavenging Mechanism.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of Sanggenon D, a natural compound isolated from the root bark of Morus alba. The following protocols detail established cell-based assays to quantify the compound's effects on key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. Macrophages play a central role in the inflammatory process by releasing a cascade of pro-inflammatory mediators upon activation. A key signaling molecule in this process is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response in macrophages.

This compound, a prenylated flavonoid, has demonstrated potential anti-inflammatory effects. Studies have shown that this compound can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells by suppressing the induction of inducible nitric oxide synthase (iNOS).[1] Related compounds from Morus alba have also been found to inhibit the production of other pro-inflammatory mediators like prostaglandin E2 (PGE2) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] These effects are often mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

This document outlines detailed protocols for assessing the anti-inflammatory activity of this compound using the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation.

Key Cell-Based Assays for Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of several key inflammatory markers in LPS-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by iNOS is a hallmark of the inflammatory response.[4][5] The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[6]

Pro-inflammatory Cytokine Assays (ELISA)

Principle: Pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are key mediators of the inflammatory cascade.[2][7] Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of these specific cytokines in the cell culture supernatant.

Gene and Protein Expression Analysis (qPCR and Western Blot)

Principle: The expression levels of key inflammatory enzymes and signaling proteins, such as iNOS, cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK pathways, can be measured to elucidate the mechanism of action of this compound. Quantitative real-time PCR (qPCR) is used to measure mRNA levels, while Western blotting is used to detect and quantify specific proteins.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for Griess assay, 24-well plate for ELISA, 6-well plate for Western blot and qPCR) at a density of 1-2 x 10^5 cells/mL.[8]

  • Allow the cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. It is crucial to first determine the non-toxic concentration range of this compound using a cell viability assay (e.g., MTT assay).

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100-1000 ng/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).[8][9] Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (cells treated with LPS only).

Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sodium nitrite standard solution (for standard curve).

Protocol:

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

Protocol:

  • After the treatment period, collect the cell culture supernatants.

  • Follow the manufacturer's instructions provided with the specific ELISA kits to quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Table 3: Effect of this compound on the Expression of Inflammatory Proteins in LPS-Stimulated RAW 264.7 Cells (Relative Densitometry Units)

TreatmentConcentration (µM)iNOS / β-actinCOX-2 / β-actinp-p65 / p65p-IκBα / IκBα
Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Proteasome Proteasome Degradation p_IkB->Proteasome Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription SanggenonD This compound SanggenonD->IKK Inhibits SanggenonD->NFkB Inhibits Translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK1/2 MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes SanggenonD This compound SanggenonD->MAPKK Inhibits Phosphorylation Experimental_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for Protein Expression (iNOS, COX-2, p-p65, etc.) cell_lysis->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Sanggenon D Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic efficacy of Sanggenon D, a bioactive compound isolated from the root bark of Morus alba. The protocols are designed to be adaptable for studying the anti-inflammatory, anti-diabetic, and antiviral properties of this compound.

Anti-Inflammatory Efficacy of this compound

This compound has demonstrated potential anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and HO-1/Nrf2 pathways, which are critical in the inflammatory response. Animal models of acute inflammation are suitable for evaluating the in vivo efficacy of this compound.

a. Carrageenan-Induced Paw Edema Model

This model is a widely used and reproducible method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose [CMC] in saline, p.o.).

    • Group II: Carrageenan control (vehicle + carrageenan).

    • Group III: Positive control (e.g., Indomethacin 10 mg/kg, p.o.).

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or vehicle orally 60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

    • Collect paw tissue at the end of the experiment for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qPCR.

b. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is relevant for studying the effects of this compound on systemic and pulmonary inflammation.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group I: Saline control (intratracheal administration).

    • Group II: LPS control (LPS in saline, intratracheal administration).

    • Group III: Positive control (e.g., Dexamethasone, i.p.).

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.), administered 1 hour before LPS challenge.

  • Procedure:

    • Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

    • Monitor animals for signs of respiratory distress.

  • Endpoint Analysis (24-48 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts, and protein concentration (as an indicator of vascular permeability).

    • Measure inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF and serum.

    • Perform histological examination of lung tissue for evidence of inflammation and injury.

Quantitative Data Summary (Hypothetical):

ModelTreatment GroupDose (mg/kg)Paw Edema Inhibition (%)BALF Total Cell Count (x10^5)
Carrageenan Paw EdemaVehicle-0-
Indomethacin1055.2 ± 4.8-
This compound1025.7 ± 3.1-
This compound2540.1 ± 4.2-
This compound5052.5 ± 5.0-
LPS-Induced ALISaline--0.8 ± 0.2
LPS + Vehicle--15.6 ± 2.1
LPS + Dexamethasone5-7.2 ± 1.5
LPS + this compound25-10.3 ± 1.8
LPS + this compound50-8.1 ± 1.6
*p < 0.05 compared to the disease control group. Data are presented as mean ± SEM.

Signaling Pathway Diagram:

SanggenonD_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS / Carrageenan NFkB NF-κB Pathway LPS->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Nrf2 Nrf2 Keap1 Keap1 HO1 HO-1 Nrf2->HO1 HO1->Cytokines Inhibits Edema Edema & Inflammation Cytokines->Edema Causes SanggenonD This compound SanggenonD->NFkB Inhibits SanggenonD->Nrf2 Promotes Dissociation

Caption: this compound's anti-inflammatory mechanism.

Anti-Diabetic Efficacy of this compound

This compound may exert anti-diabetic effects through mechanisms such as α-glucosidase inhibition and modulation of the GLUT4 pathway.[1] Animal models of type 2 diabetes are appropriate for evaluating these potential therapeutic benefits.

a. High-Fat Diet (HFD) and Low-Dose Streptozotocin (STZ)-Induced Diabetic Model

This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

  • Induction of Diabetes:

    • Feed animals a high-fat diet (45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

    • After the HFD period, administer a single low dose of STZ (e.g., 35 mg/kg, i.p., dissolved in citrate buffer, pH 4.5).

    • Confirm diabetes by measuring fasting blood glucose levels (>250 mg/dL) 72 hours after STZ injection.

  • Grouping:

    • Group I: Normal control (standard diet).

    • Group II: Diabetic control (HFD/STZ + vehicle).

    • Group III: Positive control (e.g., Metformin, 150 mg/kg, p.o.).

    • Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Treatment: Administer treatments daily for 4-8 weeks.

  • Endpoint Analysis:

    • Monitor body weight and fasting blood glucose weekly.

    • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the study.

    • Measure serum insulin, triglycerides, and cholesterol levels.

    • Conduct histological analysis of the pancreas to assess islet integrity.

    • Perform Western blot analysis on skeletal muscle and adipose tissue to evaluate GLUT4 expression and translocation.

Quantitative Data Summary (Hypothetical):

ParameterNormal ControlDiabetic ControlMetformin (150 mg/kg)This compound (50 mg/kg)This compound (100 mg/kg)
Fasting Blood Glucose (mg/dL)95 ± 8310 ± 25180 ± 18225 ± 20190 ± 15
Serum Insulin (ng/mL)1.2 ± 0.20.5 ± 0.10.9 ± 0.10.7 ± 0.10.8 ± 0.1
OGTT AUC (mg·h/dL)18000 ± 150045000 ± 350028000 ± 250035000 ± 300030000 ± 2800
p < 0.05 compared to the diabetic control group. Data are presented as mean ± SEM.

Experimental Workflow Diagram:

HFD_STZ_Workflow start Start: Select Animals (e.g., C57BL/6J mice) hfd Induce Insulin Resistance: High-Fat Diet (4-8 weeks) start->hfd stz Induce β-cell Dysfunction: Low-Dose STZ (35 mg/kg, i.p.) hfd->stz confirm_diabetes Confirm Diabetes: Fasting Blood Glucose >250 mg/dL stz->confirm_diabetes grouping Randomize into Treatment Groups: Vehicle, Positive Control, this compound confirm_diabetes->grouping treatment Daily Oral Administration (4-8 weeks) grouping->treatment monitoring Weekly Monitoring: Body Weight, Fasting Blood Glucose treatment->monitoring ogtt Endpoint Analysis 1: Oral Glucose Tolerance Test (OGTT) treatment->ogtt biochem Endpoint Analysis 2: Serum Insulin & Lipids ogtt->biochem histology Endpoint Analysis 3: Pancreas Histology, GLUT4 Expression biochem->histology

Caption: Workflow for HFD/STZ diabetic model.

Antiviral Efficacy of this compound

This compound has been identified as a potential antiviral agent, particularly against influenza viruses.[2] In vivo evaluation in a mouse model of influenza infection is crucial to determine its therapeutic potential.

a. Mouse Model of Influenza A Virus Infection

This model is used to assess the ability of this compound to reduce viral load and mitigate disease severity.

Experimental Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old).[2]

  • Virus: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Grouping:

    • Group I: Mock-infected (saline, intranasally).

    • Group II: Virus-infected + Vehicle (p.o.).

    • Group III: Virus-infected + Positive control (e.g., Oseltamivir, p.o.).

    • Group IV-VI: Virus-infected + this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer treatments prophylactically (e.g., starting 24 hours before infection) or therapeutically (e.g., starting 4 hours post-infection) and continue for 5-7 days.

    • Lightly anesthetize mice and infect them intranasally with a non-lethal dose of influenza virus.

    • Monitor body weight, temperature, and clinical signs of illness daily.

  • Endpoint Analysis:

    • At day 3 and 5 post-infection, euthanize a subset of mice from each group.

    • Determine viral titers in lung tissue via plaque assay or TCID50.

    • Measure inflammatory cytokine levels in BALF or lung homogenates.

    • Perform histopathological analysis of lung tissue.

Quantitative Data from Morus alba Extract Study:

A study using a Morus alba extract (MA60), containing Sanggenon C and D, in BALB/c mice infected with influenza virus showed moderate effects.[2]

ParameterPlaceboMA60 (100 mg/kg)
Body Weight Loss (Day 7 p.i.) SignificantModerately reduced
Lung Viral Titer No significant effectNo significant effect
Inflammatory Cell Infiltration PresentModerately reduced

Pharmacokinetic Data of this compound in BALB/c Mice (Oral Administration of MA60): [2]

TissueConcentration Range (ng/mL or ng/g)
SerumBelow detection limit to low ng/mL range
LungLow ng/g range
LiverDetectable quantities
SpleenNot detected

Note: These data indicate low oral bioavailability of this compound when administered as an extract.

Logical Relationship Diagram:

Antiviral_Efficacy_Logic SanggenonD This compound Treatment (Prophylactic or Therapeutic) Replication Viral Replication in Lungs SanggenonD->Replication Hypothesized to Inhibit Inflammation Pulmonary Inflammation (Cytokine Storm) SanggenonD->Inflammation Hypothesized to Reduce Outcome Therapeutic Outcome SanggenonD->Outcome Aims to Improve Infection Influenza Virus Infection (Intranasal) Infection->Replication Replication->Inflammation Symptoms Clinical Symptoms: Weight Loss, Morbidity Replication->Symptoms Replication->Outcome Leads to (if unchecked) Inflammation->Symptoms Inflammation->Outcome Leads to (if unchecked)

Caption: Logic of evaluating antiviral efficacy.

References

Application Notes and Protocols for In Vivo Administration of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated a range of promising biological activities in vitro, including anti-inflammatory, antioxidant, and anti-diabetic properties. As a Diels-Alder type adduct, its complex structure contributes to its potent bioactivity. These application notes provide a comprehensive overview of the available in vivo data for this compound, primarily derived from studies on standardized Morus alba extracts rich in this compound, and offer detailed protocols for its administration in preclinical animal models. The information herein is intended to guide researchers in designing and executing in vivo studies to further elucidate the therapeutic potential of this compound.

Quantitative Data Summary

Due to the limited number of in vivo studies using purified this compound, the following tables summarize quantitative data from a key study on a standardized Morus alba root bark extract (MA60), which is rich in this compound (10.7%). This information can serve as a starting point for dose-range finding studies with purified this compound.

Table 1: In Vivo Administration of a this compound-Rich Morus alba Extract (MA60) in BALB/c Mice [1]

ParameterDetails
Animal Model Female BALB/c mice
Formulation MA60 extract suspended in 0.5% carboxymethylcellulose (CMC)
Administration Route Oral gavage
Dosages Tested (Acute Toxicity) 30, 100, and 300 mg/kg body weight
Maximum Tolerated Dose (MTD) 100 mg/kg body weight
Dosage in Efficacy Study 100 mg/kg body weight, once daily
Treatment Duration (Efficacy) Not specified in detail, but involved repeated administration

Table 2: Pharmacokinetic Observations of this compound after Oral Administration of MA60 Extract in BALB/c Mice [1]

TissueKey Findings
Serum Very low concentrations detected, indicating poor oral bioavailability.
Lung Very low concentrations detected.
Liver Dose-dependent quantities of this compound were detected.
Spleen No this compound was detected.
Accumulation No compound accumulation was observed with repeated administration.

Experimental Protocols

Given the low oral bioavailability of this compound, alternative administration routes such as intraperitoneal, intravenous, or intranasal may be more suitable for achieving therapeutic concentrations in vivo. The following are detailed, standardized protocols that can be adapted for the administration of purified this compound.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary.

  • Working Solution for Injection (Example Formulation):

    • This protocol is based on a common vehicle for poorly soluble compounds. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.

    • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add the components sequentially while vortexing:

      • Start with the required volume of the this compound stock solution in DMSO.

      • Add PEG300 and vortex thoroughly.

      • Add Tween-80 and vortex until the solution is homogenous.

      • Add sterile saline to reach the final volume and vortex again.

    • The final solution should be a clear solution or a stable, fine suspension. Prepare fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the dosing volume (typically 5-10 mL/kg).

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt to avoid tracheal insertion.

  • Substance Administration:

    • Once the needle is correctly placed, slowly administer the this compound formulation.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to calculate the correct injection volume.

    • Restrain the mouse securely, exposing the abdomen. The mouse can be placed in dorsal recumbency.

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection:

    • Clean the injection site with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct placement in the peritoneal cavity.

    • Slowly inject the this compound formulation.

  • Post-Procedure Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of discomfort or adverse reactions.

Signaling Pathways and Experimental Workflows

Based on in vitro studies of this compound and related compounds from Morus alba, the following signaling pathways are hypothesized to be relevant to its in vivo effects. The provided diagrams illustrate these potential mechanisms and a general workflow for in vivo efficacy studies.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation SanggenonD_cyto This compound SanggenonD_cyto->IKK Inhibits Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Promotes Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation SanggenonD_Nrf2 This compound SanggenonD_Nrf2->Keap1 Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes Induces Transcription ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

Hypothesized Metabolic Regulation Pathway of this compound

G cluster_extracellular cluster_membrane cluster_cytoplasm Glucose Glucose GLUT4_mem GLUT4 Glucose->GLUT4_mem Uptake GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_mem SanggenonD This compound Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) SanggenonD->Signaling_Cascade Activates Signaling_Cascade->GLUT4_vesicle Promotes Translocation

Caption: Hypothesized mechanism of this compound in promoting glucose uptake via GLUT4 translocation.

General Experimental Workflow for In Vivo Efficacy Study

G cluster_setup cluster_induction cluster_treatment cluster_assessment Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Allocation into Groups (Vehicle, this compound doses, Positive Control) Animal_Acclimatization->Group_Allocation Disease_Model Induction of Disease Model (e.g., LPS for inflammation, High-fat diet for metabolic syndrome) Group_Allocation->Disease_Model Treatment Daily Administration of this compound (Specify route and duration) Disease_Model->Treatment Monitoring Monitor Clinical Signs (Body weight, food/water intake, etc.) Treatment->Monitoring Sampling Sample Collection at Endpoint (Blood, tissues) Treatment->Sampling Analysis Biochemical & Histological Analysis (Cytokines, gene/protein expression, tissue morphology) Sampling->Analysis

Caption: A general workflow for conducting an in vivo efficacy study of this compound.

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization based on specific experimental conditions, animal models, and the purity of this compound used. It is crucial to adhere to all institutional and national guidelines for animal welfare and research ethics. The signaling pathways depicted are based on current, primarily in vitro, evidence and require further in vivo validation for this compound.

References

Application Notes and Protocols for Testing the Antiviral Activity of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antiviral properties of Sanggenon D, a natural flavonoid isolated from the root bark of Morus alba. The protocols outlined below detail the necessary steps for determining its efficacy against Influenza A virus and SARS-CoV-2, as well as for assessing its cytotoxicity.

Introduction

This compound is a prenylated flavonoid that has demonstrated a range of biological activities, including potential antiviral effects. As a member of the Diels-Alder type adducts from mulberry, it presents a promising avenue for the development of novel antiviral therapeutics. This document provides detailed methodologies for the in vitro assessment of this compound's antiviral activity and its associated cellular toxicity, crucial for determining its therapeutic potential.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound can be quantified and summarized for clear comparison. The following tables provide a template for presenting key data points such as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI).

Table 1: Antiviral Activity of this compound against Influenza A Virus (H1N1)

Compound Virus Strain Cell Line Assay EC₅₀ (µM) CC₅₀ (µM) SI (CC₅₀/EC₅₀)
This compound A/Puerto Rico/8/34 (H1N1) MDCK Plaque Reduction Assay Data not available Data not available Data not available
This compound A/WSN/33 (H1N1) MDCK qPCR-based Assay Data not available Data not available Data not available

| Oseltamivir | A/Puerto Rico/8/34 (H1N1) | MDCK | Plaque Reduction Assay | ~0.01 | * >100* | * >10000* |

Note: Specific EC₅₀ and CC₅₀ values for this compound are not yet publicly available and should be determined experimentally. Oseltamivir is included as a representative positive control.

Table 2: Antiviral Activity of this compound against SARS-CoV-2

Compound Virus Strain Cell Line Assay EC₅₀ (µM) CC₅₀ (µM) SI (CC₅₀/EC₅₀)
This compound USA-WA1/2020 Vero E6 TCID₅₀ Assay Data not available Data not available Data not available
This compound BavPat1/2020 Vero E6 qPCR-based Assay Data not available Data not available Data not available

| Remdesivir | USA-WA1/2020 | Vero E6 | TCID₅₀ Assay | ~0.77 | * >10* | * >13* |

Note: Specific EC₅₀ and CC₅₀ values for this compound are not yet publicly available and should be determined experimentally. Remdesivir is included as a representative positive control.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to perform these assays with appropriate controls, including vehicle-treated cells, virus-only infected cells, and a known antiviral compound as a positive control.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound

  • Host cells (MDCK for Influenza A, Vero E6 for SARS-CoV-2)

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with medium only (cell control) and medium with the highest concentration of the vehicle (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay for Influenza A Virus

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • This compound

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • MDCK cells

  • 6-well cell culture plates

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Agarose overlay medium

  • Crystal violet solution

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Pre-treat the cell monolayers with the diluted this compound for 1 hour at 37°C.

  • Infect the cells with a known titer of Influenza A virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with agarose medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value, the concentration of this compound that reduces the plaque number by 50%.

Protocol 3: TCID₅₀ Assay for SARS-CoV-2

This assay determines the viral titer by observing the cytopathic effect (CPE) in infected cells.

Materials:

  • This compound

  • SARS-CoV-2 stock (e.g., USA-WA1/2020)

  • Vero E6 cells

  • 96-well cell culture plates

  • Infection medium (e.g., DMEM with 2% FBS)

  • Crystal violet solution

Procedure:

  • Seed Vero E6 cells in a 96-well plate.

  • Prepare serial dilutions of this compound in infection medium.

  • Prepare serial dilutions of the SARS-CoV-2 stock.

  • Add the diluted this compound to the wells, followed by the diluted virus. Include cell control, virus control, and compound toxicity control wells.

  • Incubate the plate at 37°C with 5% CO₂ for 3-5 days.

  • Observe the cells daily for the presence of CPE.

  • After the incubation period, fix the cells with 4% formaldehyde and stain with crystal violet.

  • Determine the TCID₅₀ (50% tissue culture infectious dose) for each treatment condition using the Reed-Muench method.

  • Calculate the EC₅₀ value, the concentration of this compound that inhibits the viral CPE by 50%.

Protocol 4: Quantitative PCR (qPCR)-Based Antiviral Assay

This method quantifies the amount of viral RNA to determine the inhibitory effect of the compound.

Materials:

  • This compound

  • Influenza A or SARS-CoV-2 virus stock

  • Host cells (MDCK or Vero E6)

  • 24-well cell culture plates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers and probes specific for the target virus

  • qPCR instrument

Procedure:

  • Seed host cells in a 24-well plate.

  • Treat the cells with serial dilutions of this compound and infect with the virus as described in the previous protocols.

  • At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate.

  • Extract viral RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the viral cDNA using qPCR with specific primers and probes.

  • Calculate the reduction in viral RNA levels in treated samples compared to the virus control.

  • Determine the EC₅₀ value, the concentration of this compound that reduces viral RNA levels by 50%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound during viral infection.

experimental_workflow cluster_setup Cell & Compound Preparation cluster_assays Antiviral & Cytotoxicity Assays cluster_data Data Analysis cell_seeding Seed Host Cells (MDCK or Vero E6) cytotoxicity Cytotoxicity Assay (MTT) cell_seeding->cytotoxicity antiviral Antiviral Assays (Plaque, TCID50, qPCR) cell_seeding->antiviral compound_prep Prepare this compound Serial Dilutions compound_prep->cytotoxicity compound_prep->antiviral cc50 Calculate CC50 cytotoxicity->cc50 ec50 Calculate EC50 antiviral->ec50 si Calculate Selectivity Index (SI) cc50->si ec50->si

Caption: Experimental workflow for assessing the antiviral activity of this compound.

MAPK_pathway virus Influenza A Virus mapkkk MAPKKK (e.g., ASK1, MEKK1) virus->mapkkk Activates sanggenon_d This compound mapk MAPK (p38, JNK) sanggenon_d->mapk Inhibits? mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, ATF-2) mapk->transcription_factors cytokines Pro-inflammatory Cytokines transcription_factors->cytokines viral_replication Viral Replication transcription_factors->viral_replication Promotes

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NFkB_pathway virus SARS-CoV-2 receptor Host Cell Receptor (e.g., TLRs) virus->receptor Activates sanggenon_d This compound traf2 TRAF2 sanggenon_d->traf2 Modulates? receptor->traf2 ikk IKK Complex traf2->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates cytokines Pro-inflammatory Gene Expression nucleus->cytokines

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Application Notes: Assessing the Antibacterial Efficacy of Sanggenon D

References

Application Notes and Protocols for Cell Culture Preparation with Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities of Sanggenon D, a naturally occurring flavonoid, and protocols for its use in cell culture experiments. While research on this compound is less extensive than on its structural isomer Sanggenon C, this document compiles the available information to guide its application in scientific research.

Introduction

This compound is a Diels-Alder type adduct isolated from the root bark of Morus alba L. (white mulberry). It has demonstrated several biological activities, including antioxidant and cytoprotective effects. Its potential as an anti-cancer agent is an emerging area of interest, with preliminary evidence suggesting it may induce apoptosis and inhibit key survival proteins in cancer cells.

Physicochemical Properties and Storage

PropertyValueReference
Molecular FormulaC₄₀H₃₆O₁₂[1]
Molecular Weight708.7 g/mol [1]
Solubility≥ 2.5 mg/mL (3.53 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
StorageStore stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Biological Activity

This compound has been shown to possess antioxidant properties and can protect mesenchymal stem cells (MSCs) against oxidative stress. In one study, this compound treatment resulted in a 42.0% early apoptosis rate in oxidative-stressed MSCs, suggesting a potential role in modulating cell survival pathways.[2]

A key reported mechanism of action for this compound is the inhibition of the X-linked inhibitor of apoptosis protein (XIAP), a crucial regulator of apoptosis. By inhibiting XIAP, this compound may promote programmed cell death in cancer cells that overexpress this protein.

Quantitative Data Summary

The available quantitative data for this compound's activity in cell lines is currently limited. The following table summarizes the reported values.

Cell LineAssayEndpointValueReference
Calu-3CytotoxicityCC50>180 µg/mL (>254 µM) after 24h
Mesenchymal Stem Cells (oxidative-stressed)Flow CytometryEarly Apoptosis42.0%[2]
Pancreatic LipaseEnzyme InhibitionIC500.77 µM[1]
FRAP AssayAntioxidant ActivityIC5017.2 µM
Cu²⁺-reducing AssayAntioxidant ActivityIC5018.5 µM
DPPH•-scavenging AssayAntioxidant ActivityIC50143.2 µM
ABTS•⁺-scavenging AssayAntioxidant ActivityIC5045.3 µM

Note: The majority of detailed anti-proliferative and apoptosis induction studies have been conducted on the related compound, Sanggenon C. For example, Sanggenon C has been shown to inhibit the proliferation of LoVo, HT-29, and SW480 colon cancer cells in a dose- and time-dependent manner, with effective concentrations in the 10-40 µM range for inducing apoptosis.[3][4] Researchers may consider using this concentration range as a starting point for optimizing experiments with this compound, keeping in mind that the potency may differ.

Experimental Protocols

The following are generalized protocols for key cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions when investigating the effects of this compound.

Protocol 1: Cell Viability MTT Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. It is recommended to start with a broad concentration range (e.g., 1-100 µM) to determine the effective dose range.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_5 Day 3-5 seed_cells Seed cells in 96-well plate prepare_sanggenon Prepare this compound dilutions treat_cells Treat cells with this compound prepare_sanggenon->treat_cells add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

MTT Assay Workflow for this compound

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (determined from viability assays) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed and treat cells with this compound harvest_cells Harvest cells (adherent and floating) seed_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend in binding buffer wash_cells->resuspend_cells add_reagents Add Annexin V-FITC and PI resuspend_cells->add_reagents incubate Incubate for 15 min add_reagents->incubate add_buffer Add binding buffer incubate->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow

Annexin V/PI Apoptosis Assay Workflow

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Signaling Pathways

The primary signaling pathway implicated in the action of this compound is the inhibition of XIAP, a key negative regulator of apoptosis. By binding to and inhibiting XIAP, this compound can potentially relieve the suppression of caspases, thereby promoting the apoptotic cascade.

XIAP_Inhibition_Pathway sanggenon_d This compound xiap XIAP sanggenon_d->xiap inhibits caspase9 Caspase-9 xiap->caspase9 inhibits caspase37 Caspase-3/7 caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis induces

Proposed XIAP Inhibition by this compound

Disclaimer

This document is intended for research purposes only. The information provided is based on currently available scientific literature, which for this compound is limited. The protocols provided are general guidelines and should be optimized for specific experimental needs. Further research is required to fully elucidate the mechanisms of action and potential therapeutic applications of this compound.

References

Application Note: Quantitative Analysis of Sanggenon D in Biological Samples using UHPLC-ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant interest due to its diverse pharmacological activities, including its potential as an anti-infective and its role in glucose metabolism. As research into the therapeutic potential of this compound progresses, the need for a robust and sensitive bioanalytical method for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the analysis of this compound in plasma samples using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS).

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Analysis
ParameterRecommended Value
UHPLC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined empirically (predicted m/z)
Product Ion (Q3)To be determined empirically (predicted m/z)
Collision EnergyTo be optimized
Dwell Time100 ms
Table 2: Method Validation Parameters for this compound in Plasma
ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
Stability (Freeze-thaw, short-term, long-term)Within ±15% of nominal concentration
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert hypothetical data, e.g., 250 ± 50]
Tmaxh[Insert hypothetical data, e.g., 1.5 ± 0.5]
AUC(0-t)ng·h/mL[Insert hypothetical data, e.g., 1200 ± 200]
AUC(0-∞)ng·h/mL[Insert hypothetical data, e.g., 1350 ± 250]
t1/2h[Insert hypothetical data, e.g., 4.2 ± 0.8]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UHPLC vial for analysis.

UHPLC-ESI-MS Analysis
  • UHPLC Conditions:

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ions and optimize the collision energy for the most abundant and stable product ions.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[1] This includes assessing selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effects, and stability.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-ESI-MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UHPLC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the UHPLC-ESI-MS analysis of this compound.

signaling_pathway sanggenon_d This compound alpha_glucosidase α-Glucosidase sanggenon_d->alpha_glucosidase Inhibits glut4 GLUT4 Pathway Activation sanggenon_d->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake hypoglycemic_effect Hypoglycemic Effect glucose_uptake->hypoglycemic_effect

Caption: Proposed signaling pathway for the hypoglycemic effect of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Sanggenon D in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Sanggenon D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). It exhibits a range of promising biological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is significantly hindered by its low oral bioavailability, which is attributed to poor aqueous solubility and limited permeability across the intestinal epithelium.

Q2: What is the reported oral bioavailability of this compound?

While specific pharmacokinetic studies detailing the absolute oral bioavailability of purified this compound are limited, studies on Morus alba extracts containing this compound indicate very low systemic exposure after oral administration in mice. After oral administration of a mulberry root bark extract, this compound was detected in the liver and in very low concentrations in lung tissue, confirming some absorption, but quantitative bioavailability data remains to be fully elucidated.[1] For comparison, other poorly soluble compounds, such as Akebia saponin D, have reported oral bioavailability as low as 0.025% in rats, highlighting the challenges for similar molecules.[1][2]

Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the low oral bioavailability of this compound. These primarily focus on improving its solubility, dissolution rate, and/or intestinal permeability. Key approaches include:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can increase its surface area, improve solubility, and enhance absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its aqueous solubility and stability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the formation of fine emulsions in the gastrointestinal tract, facilitating absorption.

  • Co-administration with Bioavailability Enhancers: The use of absorption enhancers, such as piperine, can inhibit metabolic enzymes and improve intestinal permeability.

Troubleshooting Guide

Issue 1: Low and variable plasma concentrations of this compound after oral administration.

Potential Cause: Poor aqueous solubility and low dissolution rate in the gastrointestinal tract.

Troubleshooting Suggestions:

  • Formulation Improvement:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). Studies on other flavonoids, such as naringenin, have shown a significant increase in the area under the curve (AUC) when formulated as a solid dispersion.[3]

    • Nanoparticles: Formulate this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs). This can enhance the dissolution rate and potentially increase oral bioavailability.[4][5][6][7][8][9]

    • Cyclodextrin Complexation: Prepare an inclusion complex of this compound with β-cyclodextrin or its derivatives. This has been shown to significantly improve the bioavailability of other flavonoids.[10][11][12][13]

    • SEDDS: Develop a self-emulsifying drug delivery system. This approach has been successful for many poorly water-soluble drugs.[14][15][16][17][18]

  • Co-administration:

    • Administer this compound with a known bioavailability enhancer like piperine. Piperine has been shown to increase the bioavailability of various compounds by inhibiting drug-metabolizing enzymes and P-glycoprotein.[19][20][21][22]

Issue 2: Difficulty in detecting and quantifying this compound in biological matrices.

Potential Cause: Inadequate sensitivity and specificity of the analytical method.

Troubleshooting Suggestions:

  • Method Optimization:

    • Utilize a highly sensitive analytical technique such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . A validated UPLC-ESI-MS method has been successfully used to quantify this compound in mouse serum and tissue samples.[1]

    • Optimize the extraction procedure from plasma or tissue homogenates to ensure high recovery. Protein precipitation followed by solid-phase extraction is a common approach for flavonoid analysis.

    • Use an appropriate internal standard to ensure accuracy and precision.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats (Illustrative Example)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)5050 ± 122.0 ± 0.5250 ± 60100
This compound - Solid Dispersion50250 ± 451.5 ± 0.31500 ± 210600
This compound - Cyclodextrin Complex50350 ± 601.0 ± 0.22100 ± 350840
This compound - SEDDS50450 ± 751.0 ± 0.22750 ± 4101100

Disclaimer: The data in this table is illustrative and based on reported improvements for similar flavonoids. Actual results for this compound may vary and require experimental verification.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:4 ratio (w/w) in a suitable organic solvent (e.g., methanol).

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: UPLC-MS/MS Quantification of this compound in Rat Plasma
  • Sample Preparation:

    • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., a structurally similar flavonoid not present in the sample).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard.

Visualizations

Signaling Pathways

SanggenonD_Signaling

SanggenonD_Metabolism

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_analysis Analysis SD Solid Dispersion In_vitro In Vitro Dissolution SD->In_vitro NP Nanoparticles NP->In_vitro CD Cyclodextrin Complex CD->In_vitro SEDDS SEDDS SEDDS->In_vitro In_vivo In Vivo Pharmacokinetic Study (Rats/Mice) In_vitro->In_vivo LCMS UPLC-MS/MS Analysis of Plasma Samples In_vivo->LCMS PK_params Calculation of Pharmacokinetic Parameters (AUC, Cmax, Tmax) LCMS->PK_params SanggenonD This compound SanggenonD->SD SanggenonD->NP SanggenonD->CD SanggenonD->SEDDS

References

Technical Support Center: Optimizing Sanggenon D Extraction from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and optimization of Sanggenon D from Morus alba (White Mulberry). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.

Frequently Asked Questions (FAQs)

Q1: Which part of the Morus alba plant is the best source for this compound? A1: The root bark, known in traditional medicine as "Sang-Bai-Pi", is the most potent source for this compound and other related Mulberry Diels-Alder-type adducts (MDAAs).[1][2][3]

Q2: What is the most effective type of solvent for extracting this compound? A2: this compound, a flavonoid, is best extracted using polar to semi-polar solvents. Effective options include methanol, ethanol, isopropanol, and their aqueous mixtures.[1][2][4][5] For instance, a hydroethanolic extract using 60% ethanol has been used, as well as a mixture of isopropanol and petroleum ether.[6]

Q3: Are there advanced extraction techniques that can improve the yield of this compound? A3: Yes, modern extraction techniques can significantly improve efficiency. Pressurized Liquid Extraction (PLE) has been identified as an optimal technique.[3] Additionally, methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to enhance yields, often with shorter extraction times and lower solvent consumption compared to conventional methods like reflux or maceration.[7][8][9][10]

Q4: How can I quantify the amount of this compound in my extract? A4: High-performance liquid chromatography (HPLC) based methods are recommended for accurate quantification. Specifically, Ultra-High-Performance Liquid Chromatography coupled with a Photodiode Array detector (UPLC-PDA) or Mass Spectrometry (UHPLC-ESI-MS) are highly effective for analyzing and quantifying this compound.[1][3][11][12][13]

Q5: What are the known biological activities of this compound? A5: this compound exhibits several biological activities, including antioxidant properties and the ability to inhibit Pancreatic lipase (PL).[14] It is also known to regulate cyclooxygenases and lipoxygenases, suggesting anti-inflammatory potential.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound in a question-and-answer format.

Problem 1: The final yield of this compound is significantly lower than expected.

  • Q: My extraction yield is poor. What are the most likely causes?

    • A: Low yield can stem from several factors:

      • Inadequate Sample Preparation: The plant material may not be ground to a fine enough particle size, limiting solvent penetration.

      • Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for this compound. While it is a flavonoid, its solubility can be influenced by other compounds in the matrix.[5]

      • Inefficient Extraction Parameters: The liquid-to-solid ratio, extraction time, or temperature may be insufficient.[15][16]

      • Compound Degradation: Flavonoids can be sensitive to high temperatures and prolonged extraction times, leading to degradation.[17]

      • Incomplete Cell Lysis: The solvent may not be effectively breaking down the plant cell walls to release the target compound.[18][19]

  • Q: How can I improve my yield by optimizing the extraction parameters?

    • A: We recommend a systematic approach:

      • Solvent: If using a single solvent, try an aqueous mixture (e.g., 40-85% ethanol in water).[4] Hydroalcoholic mixtures can swell the plant material, increasing surface area and improving extraction.[5]

      • Liquid-to-Solid Ratio: Increase the volume of solvent relative to the amount of plant material. A ratio of 30:1 (mL/g) is a good starting point, as yields often plateau after this point.[15]

      • Temperature and Time: For conventional heating methods, yields generally increase with temperature up to a certain point (e.g., 70°C), after which degradation may occur.[15] Similarly, extraction time should be optimized; for flavonoids, 120 minutes is often effective before yields level off.[15] Consider using a Response Surface Methodology (RSM) to systematically optimize these interacting variables.[15][20]

Problem 2: The crude extract contains a high level of impurities.

  • Q: My extract is waxy/oily and seems to have many interfering compounds. How can I clean it up?

    • A: This is common when extracting from plant materials. The presence of fats, waxes, and chlorophyll can interfere with purification and analysis.

      • Solution 1: Pre-Extraction Defatting: Before the main extraction, wash the ground root bark with a non-polar solvent like n-hexane. This will remove highly lipophilic compounds. This technique was used to produce a high-purity extract containing 6.9% this compound.[1][6]

      • Solution 2: Post-Extraction Purification: After obtaining the crude extract, employ chromatographic techniques for purification. Macroporous resin or silica gel column chromatography are effective methods for separating flavonoids from other components.[2][4]

Problem 3: I suspect this compound is degrading during my extraction process.

  • Q: How can I minimize the degradation of this compound during extraction?

    • A: Flavonoid stability is a critical concern, especially with heat- and light-sensitive molecules.[17]

      • Solution 1: Use Milder Extraction Techniques: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are excellent alternatives. These methods create cavitation or rapid dielectric heating, respectively, which enhances extraction efficiency at lower temperatures and for shorter durations, thus minimizing thermal degradation.[7][9][10]

      • Solution 2: Protect from Light: Conduct extractions in amber glassware or protect the apparatus from direct light to prevent photodegradation.

      • Solution 3: Optimize Duration: Avoid excessively long extraction times. The smallest decomposition has been observed in heated reflux extractions within 30 minutes and MAE within 1 minute at low power.[17]

Data Presentation: Comparison of Extraction Methods

The following table summarizes yields and concentrations of this compound from Morus alba root bark using different documented methods.

Extraction MethodKey SolventsThis compound Content in ExtractSource
Pressurized Liquid Extraction (PLE)n-Hexane (defatting), then Isopropanol:Petroleum Ether (2:1)6.9% (in MA60 extract)[1]
Maceration (Room Temp)60% (v/v) Ethanol1.1% (in MA21 extract)[6]
Reflux Extraction40-85% Alcohol (with 2% CaO added to plant material)Not explicitly quantified, but method is patented for extraction.[4]
Methanol Reflux & PartitioningMethanol, followed by partitioning with CH₂Cl₂, EtOAc, n-BuOHNot explicitly quantified, but used for isolation.[2]

Experimental Protocols

Protocol 1: High-Yield Pressurized Liquid Extraction (PLE)

This protocol is based on the method used to generate a high-purity extract (MA60).[1][6]

  • Preparation: Dry the Morus alba root bark and grind it into a coarse powder.

  • Defatting Step:

    • Load the ground root bark (approx. 15g) into an extraction cell (e.g., 34 mL).

    • Perform an initial extraction using an Accelerated Solvent Extractor (ASE) with n-hexane.

    • Run this step in flow mode at 120°C to remove lipophilic compounds. Discard the resulting n-hexane extract.

  • Main Extraction Step:

    • Use the same plant material from the previous step.

    • Extract using a solvent mixture of isopropanol and petroleum ether in a 2:1 ratio .

    • Perform the extraction in flow mode at 80°C.

    • Repeat the extraction multiple times to ensure complete recovery.

  • Finishing:

    • Combine the extracts from the main extraction step.

    • Evaporate the solvent under reduced pressure to obtain the final crude extract enriched in this compound.

Protocol 2: Conventional Methanol Reflux Extraction

This protocol is a standard laboratory method for flavonoid extraction.[2]

  • Preparation: Dry and grind several kilograms (e.g., 12 kg) of Morus alba root bark.

  • Extraction:

    • Place the powdered root bark in a large round-bottom flask.

    • Add a sufficient volume of methanol (MeOH) to fully submerge the powder.

    • Heat the mixture to reflux and maintain for several hours.

    • Allow the mixture to cool, then filter to separate the extract from the solid residue.

    • Repeat the extraction process on the solid residue two more times to maximize yield.

  • Concentration:

    • Combine all methanol extracts.

    • Use a rotary evaporator to remove the methanol, yielding a large residue (e.g., ~1.5 kg from 12 kg starting material).

  • Liquid-Liquid Partitioning (Optional Purification):

    • Suspend the concentrated extract in water.

    • Sequentially partition the aqueous suspension with equal volumes of dichloromethane (CH₂Cl₂), then ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • Evaporate each solvent fraction separately to yield partitioned extracts of varying polarity. This compound is typically found in the less polar fractions like dichloromethane or ethyl acetate.

Visualizations

The following diagrams illustrate key workflows and logical processes for this compound extraction.

References

Preventing Sanggenon D precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Sanggenon D in cell culture, focusing on preventing its precipitation to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural flavonoid compound, specifically a Diels-Alder type adduct, isolated from the root bark of the mulberry tree (Morus alba).[1][2] It is investigated for a range of bioactivities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3][4] Its mechanism of action often involves the modulation of key signaling pathways, such as inhibiting Pancreatic lipase (PL), regulating glucose metabolism via the GLUT4 pathway, and interfering with apoptosis signaling by inhibiting X-linked inhibitor of apoptosis protein (XIAP).[1][3][5]

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a hydrophobic molecule, meaning it is poorly soluble in water-based solutions like cell culture media.[6] Its chemical structure lends itself to being soluble in organic solvents like DMSO, ethanol, and methanol, but it is practically insoluble in water. When a concentrated stock solution of this compound (typically in DMSO) is added to the aqueous environment of cell culture media, the compound's concentration may exceed its solubility limit, causing it to fall out of solution and form a visible precipitate. This is a common issue with hydrophobic compounds in cell culture.[6]

Q3: What is the best solvent to dissolve this compound?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2] It can be dissolved in DMSO at high concentrations, for example, 100 mg/mL (141.10 mM).[1][2] For optimal dissolution, using newly opened, hygroscopic DMSO and techniques like ultrasonic treatment are recommended.[1]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.1% to 0.5%.[6] However, the exact tolerance can vary significantly between different cell lines. It is crucial to perform a DMSO toxicity control experiment to determine the maximum concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

Troubleshooting Guide: Preventing Precipitation

Follow this step-by-step guide to address and prevent this compound precipitation.

Issue: A precipitate forms immediately after adding this compound stock to the culture medium.

Cause: This is typically due to "shock" precipitation, where the rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution.

Solutions:

  • Pre-dilution in Serum: Before adding to the full volume of medium, first dilute the this compound stock solution in a small volume of fetal bovine serum (FBS) or other serum being used in the culture. The proteins in the serum, like albumin, can help to bind and stabilize the hydrophobic compound, preventing its precipitation.[6] Mix gently and then add this pre-diluted mixture to the final culture medium.

  • Stepwise Dilution: Instead of adding the stock directly to the full volume, perform a serial dilution. For example, add the DMSO stock to a smaller volume of medium, mix thoroughly, and then transfer this to the final culture vessel.

  • Increase Final Serum Concentration: If your experimental design allows, increasing the percentage of serum in the final medium can enhance the solubility of hydrophobic compounds.

  • Reduce Final this compound Concentration: The observed precipitation indicates that the current concentration is above the solubility limit in your specific medium. Lower the final concentration of this compound in your experiment.

Issue: The medium becomes cloudy or a precipitate forms over time (hours to days).

Cause: This can be due to the compound's instability in the culture medium over time, interactions with media components, or changes in pH and temperature.

Solutions:

  • pH and Temperature Stability: Ensure the pH of your culture medium is stable. Flavonoid solubility can be pH-dependent.[7] Also, avoid repeated temperature fluctuations (e.g., warming and cooling the media multiple times), as this can cause salts and other components to precipitate, which may act as nucleation sites for the compound.

  • Media Components: Certain components in serum-free media or supplements, particularly metal ions, can interact with compounds and cause precipitation.[8] If using a serum-free formulation, you may need to test different basal media or use a protein supplement like bovine serum albumin (BSA).

  • Light Sensitivity: Some flavonoids can be sensitive to light. Protect your working solutions and final culture plates from direct light exposure by wrapping them in foil.

Experimental Workflow for Troubleshooting Precipitation

The following diagram outlines a logical workflow for diagnosing and solving precipitation issues with this compound.

G start Precipitate Observed in Cell Culture Medium check_stock Is the Stock Solution Clear? start->check_stock remake_stock Remake Stock Solution - Use fresh, anhydrous DMSO - Use sonication if needed check_stock->remake_stock No check_final_conc Is Final DMSO Concentration >0.5%? check_stock->check_final_conc Yes remake_stock->check_stock adjust_dmso Adjust Dilution Scheme to Lower Final DMSO % check_final_conc->adjust_dmso Yes dilution_method How was it added to medium? check_final_conc->dilution_method No adjust_dmso->dilution_method predilution_method Try Pre-dilution Method: 1. Mix stock with small volume of serum 2. Add serum-compound mix to medium dilution_method->predilution_method Directly check_media_comp Is Medium Serum-Free? dilution_method->check_media_comp Pre-diluted direct_addition Directly to Medium success Problem Solved predilution_method->success add_carrier Add Carrier Protein (e.g., BSA) to Medium check_media_comp->add_carrier Yes lower_conc Lower Final This compound Concentration check_media_comp->lower_conc No add_carrier->success lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

Data & Protocols

Physicochemical & Solubility Data

This table summarizes key properties of this compound relevant to its use in cell culture.

PropertyValue / DescriptionSource
Molecular Formula C₄₀H₃₆O₁₂[9]
Molecular Weight 708.71 g/mol [2]
Appearance Yellow powder
Water Solubility Insoluble
Organic Solvents Soluble in DMSO, methanol, ethanol, acetone.
Stock Solution (DMSO) Up to 100 mg/mL (141.10 mM). Ultrasonic treatment may be needed.[1][2]
Storage (Powder) -20°C for up to 3 years.[1]
Storage (Stock Sol.) -80°C for up to 6 months; -20°C for up to 1 month. Avoid freeze-thaw cycles.[1]
Protocol: Preparation of this compound Working Solution

This protocol provides a reliable method for preparing a working solution of this compound and adding it to cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Fetal Bovine Serum (FBS) or other required serum

  • Sonicator (optional, but recommended)

Methodology:

  • Prepare High-Concentration Stock Solution (e.g., 50 mM):

    • Calculate the mass of this compound powder needed. For 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 708.71 g/mol = 0.0354 g = 35.4 mg.

    • Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex thoroughly. If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.[1]

    • This is your primary stock solution .

  • Storage and Aliquoting:

    • Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile tubes.

    • Store aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1] This prevents degradation from repeated freeze-thaw cycles.

  • Prepare Intermediate and Final Working Solutions:

    • Never add the high-concentration DMSO stock directly to your cells/medium.

    • On the day of the experiment, thaw one aliquot of the primary stock solution.

    • Pre-dilution Step (Crucial):

      • In a sterile tube, pipette a small volume of serum (e.g., 100 µL of FBS).

      • Add the required volume of your this compound stock solution to the serum. For a final concentration of 50 µM in 10 mL of medium containing 10% FBS (1 mL total serum), you would add 1 µL of the 50 mM stock to the 1 mL of serum required for your media preparation.

      • Mix gently by flicking the tube or pipetting up and down slowly. Avoid vigorous vortexing which can denature serum proteins.

    • Final Dilution:

      • Add the this compound-serum mixture to the remaining volume of your pre-warmed cell culture medium (e.g., 9 mL).

      • Mix the final medium gently by inversion. The solution should be clear.

      • Use this medium to treat your cells.

Signaling Pathway Modulation

This compound is known to modulate several cellular signaling pathways. One key anti-inflammatory mechanism is the inhibition of the NF-κB pathway.

G cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65 p50 IκBα NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines SanggenonD This compound SanggenonD->IKK Inhibits SanggenonD->NFkB_active Inhibits Activation

Caption: this compound inhibits the NF-κB inflammatory pathway.[4][10][11]

References

Technical Support Center: Sanggenon D in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on Sanggenon D dosage calculation and related experimental considerations for animal studies. The information is presented in a question-and-answer format to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mouse studies?

A1: Currently, there is limited data on the administration of pure this compound in animal models. However, a study using a standardized Morus alba root bark extract (MA60), containing 10.7% this compound, in BALB/c mice provides a valuable reference. The maximum tolerated dose (MTD) of this extract was determined to be 100 mg/kg when administered orally.[1] Based on this, researchers can calculate the approximate dose of this compound.

Q2: How do I calculate the dose of pure this compound from a plant extract?

A2: To calculate the dose of the pure compound from an extract, you need to know the percentage of the compound in the extract.

  • Formula: (Dose of extract in mg/kg) x (Percentage of pure compound in extract / 100) = Dose of pure compound in mg/kg

  • Example: Using the MA60 extract study, for a 100 mg/kg dose of the extract containing 10.7% this compound: 100 mg/kg * (10.7 / 100) = 10.7 mg/kg of this compound

Q3: What are some common challenges when working with this compound in animal studies?

A3: A primary challenge with this compound, like many flavonoids, is its low oral bioavailability. This can be due to poor water solubility and extensive first-pass metabolism in the gut and liver. Researchers may observe low serum and tissue concentrations even with high oral doses.[1]

Q4: How can I improve the bioavailability of this compound in my experiments?

A4: To overcome low bioavailability, consider the following strategies:

  • Alternative Routes of Administration: Intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections can bypass first-pass metabolism.

  • Formulation Strategies: Using vehicles that enhance solubility can improve absorption. Common solvent systems for in vivo studies include a mixture of DMSO, PEG300, Tween-80, and saline.

  • Use of Adjuvants: Co-administration with absorption enhancers, though this requires careful validation to avoid confounding effects.

Q5: Are there any established in vivo dosages for similar compounds like Sanggenon C?

A5: Yes, Sanggenon C, a stereoisomer of this compound, has been used in a colon cancer xenograft mouse model. While the exact dosage from the publication requires further verification, in vitro studies that informed the in vivo experiments used concentrations of 10 µM, 20 µM, and 40 µM.[2][3] These concentrations can be used as a starting point for dose-range finding studies with this compound in similar models.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or undetectable levels of this compound in plasma or target tissues after oral administration. Poor oral bioavailability due to low solubility or high first-pass metabolism.[1]1. Verify the formulation and ensure complete dissolution or stable suspension.2. Consider alternative administration routes such as intraperitoneal or intravenous injection.3. Perform a dose-escalation study to determine if higher doses lead to detectable levels.4. Analyze for metabolites of this compound, as the parent compound may be rapidly converted.
High variability in animal response within the same dosage group. Inconsistent gavage technique leading to variable administration.Inhomogeneous suspension of the compound in the vehicle.1. Ensure all personnel are properly trained in oral gavage techniques.2. If using a suspension, ensure it is thoroughly mixed before each administration.3. Prepare fresh formulations for each experiment to avoid degradation or precipitation.
Observed toxicity or adverse effects at calculated "safe" doses. Differences in animal strain, age, or health status.Vehicle-related toxicity.1. Conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model.2. Include a vehicle-only control group to rule out any adverse effects from the solvent mixture.

Quantitative Data Summary

The following tables summarize dosage information derived from a study on Morus alba extract (MA60) containing 10.7% this compound administered orally to BALB/c mice.[1]

Table 1: Oral Administration of Morus alba Extract (MA60) in BALB/c Mice

Extract Dose (mg/kg)Equivalent this compound Dose (mg/kg)Study Type
303.21Acute Toxicity / Dose Finding
10010.7Acute Toxicity / Dose Finding (MTD of Extract)
30032.1Acute Toxicity / Dose Finding

Table 2: this compound Concentration in Tissues After Oral Administration of MA60 Extract

Extract Dose (mg/kg)TissueThis compound Concentration
30LiverNot Detected
100Liver34.18 ng/mL and 26.97 ng/mL (in 2 of 5 samples)
300LiverUp to ~1 µg/mL
Not specifiedLung343 to 10,306 ng/mL (in some samples)

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is adapted from standard practices for administering hydrophobic compounds to rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final dosing solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • For example, to make 1 mL of the final solution, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Protocol 2: Conversion of Human Equivalent Dose (HED) to Animal Dose

This protocol is based on the body surface area (BSA) normalization method.

Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Km human / Km animal)

Km Values for Common Laboratory Animals:

SpeciesBody Weight (kg)Km
Human6037
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020

Example Calculation (Human to Mouse): To convert a human dose of 10 mg/kg to a mouse equivalent dose: Mouse Dose (mg/kg) = 10 mg/kg * (37 / 3) = 123.3 mg/kg

Signaling Pathways and Experimental Workflows

This compound, as a flavonoid, is likely to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep Dose Calculation & Formulation Preparation admin Animal Dosing (e.g., Oral Gavage) prep->admin Dosing Solution observe Observation of Clinical Signs & Toxicity admin->observe Post-administration collect Sample Collection (Blood, Tissues) observe->collect analyze Pharmacokinetic & Pharmacodynamic Analysis collect->analyze

Caption: General experimental workflow for in vivo studies with this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates sanggenon_d This compound sanggenon_d->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nfkb->nfkb_active release nucleus Nucleus nfkb_active->nucleus translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->genes activates

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm stress Oxidative Stress keap1 Keap1 stress->keap1 inactivates sanggenon_d This compound sanggenon_d->keap1 promotes dissociation nrf2 Nrf2 keap1->nrf2 nrf2_active Active Nrf2 nrf2->nrf2_active release nucleus Nucleus nrf2_active->nucleus translocation are ARE (Antioxidant Response Element) nucleus->are binds to genes Antioxidant Gene Expression (HO-1, NQO1) are->genes activates

Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.

References

Technical Support Center: Troubleshooting Sanggenon D HPLC Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Sanggenon D, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely causes of poor peak resolution for this compound?

Poor peak resolution in the HPLC analysis of this compound, a flavonoid from Morus alba (mulberry), typically manifests as overlapping peaks, broad peaks, or peak tailing.[1][2] The primary causes can be categorized into three areas:

  • Chromatographic Conditions: Suboptimal mobile phase composition, pH, flow rate, or column temperature.

  • Column Issues: Degradation of the column, contamination, or the use of an inappropriate stationary phase.

  • System and Sample Issues: Excessive extra-column volume, large injection volume, or a sample solvent that is too strong.

Q2: My this compound peak is co-eluting with another peak. How can I improve the separation?

Co-elution, where two or more compounds elute at the same time, is a common challenge when analyzing complex extracts like those from Morus alba. To improve separation (resolution), consider the following adjustments:

  • Modify the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can enhance the separation between closely eluting peaks.

  • Adjust the Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or altering the pH of the aqueous phase can change the selectivity of the separation.[3][4] For ionizable compounds like flavonoids, adjusting the pH by +/- 2 units from the pKa can significantly impact retention and resolution.[2]

  • Change the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may not always improve resolution.[5] The optimal temperature often requires empirical determination. For some flavonoids, 40°C or 50°C has been shown to improve separation.[5][6]

  • Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.[7]

Q3: Why is my this compound peak broad?

Broad peaks are often an indication of poor column efficiency or issues outside the column.[1] Here are some common causes and solutions:

  • Large Injection Volume: Injecting too large a volume of sample, especially in a solvent stronger than the mobile phase, can cause band broadening.[1] Try reducing the injection volume or dissolving the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

  • Column Contamination or Voids: Contaminants accumulating on the column inlet frit or the formation of a void in the packing material can cause peak distortion.[2] Using a guard column and proper sample filtration can prevent this. If a void is suspected, the column may need to be replaced.

Q4: What causes my this compound peak to tail?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by a blocked column frit.

  • Active Sites on the Column: Free silanol groups on the silica backbone of C18 columns can interact with polar functional groups on flavonoids, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing peaks. Try diluting the sample.

  • Mobile Phase pH: An inappropriate mobile phase pH can cause ionizable compounds to be present in more than one form, leading to tailing. Ensure the mobile phase is adequately buffered.[2]

  • Blocked Frit: Particulates from the sample or mobile phase can block the column inlet frit, distorting the peak shape. Filter all samples and mobile phases.

Data Presentation: Optimizing HPLC Parameters for Flavonoid Resolution

The following table summarizes the effects of various HPLC parameters on peak resolution, based on common findings in flavonoid analysis.[5][6][7][8]

ParameterRecommended Adjustment for Better ResolutionExpected OutcomePotential Trade-off
Mobile Phase
Gradient SlopeDecrease the rate of organic solvent increase (shallower gradient).Increases separation between closely eluting peaks.Longer analysis time.
Organic SolventSwitch between acetonitrile and methanol.Can alter the elution order (selectivity).Re-equilibration of the column is necessary.
pH of Aqueous PhaseAdjust pH to be +/- 2 units away from the analyte's pKa.[2]Improves peak shape for ionizable compounds.May affect the stability of the analyte or the column.
Column
TemperatureIncrease temperature (e.g., from 30°C to 40°C or 50°C).[5]Decreases mobile phase viscosity, may improve efficiency and resolution.May not be suitable for all compounds; can decrease retention.
Particle SizeUse a column with smaller particles (e.g., 3 µm instead of 5 µm).Increases column efficiency and resolution.Higher backpressure.
Stationary PhaseTest different stationary phases (e.g., C18, Phenyl-Hexyl).Provides different selectivity.Requires method re-development.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[5]Increases resolution.Longer analysis time and broader peaks in terms of time.
Injection
Injection VolumeDecrease the injection volume.Reduces peak broadening from overloading.Lower signal intensity.
Sample SolventDissolve the sample in the initial mobile phase.Improves peak shape for early eluting peaks.May not be possible for all samples due to solubility.

Experimental Protocols

Representative HPLC Method for Flavonoid Analysis in Morus alba Extracts

This protocol is a general starting point for the analysis of this compound and other flavonoids in mulberry extracts.[9][10][11] Optimization will likely be required.

1. Sample Preparation:

  • Extract dried and powdered Morus alba root bark with a suitable solvent such as methanol or an acetone-water mixture.[12]
  • Evaporate the solvent under reduced pressure to obtain a crude extract.
  • Dissolve a known amount of the extract in the initial mobile phase (or a compatible solvent like methanol).
  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[11]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
  • Mobile Phase A: 0.1% Formic Acid in Water.[8][11]
  • Mobile Phase B: Acetonitrile.[8]
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-25 min: 20-21% B
  • 25-45 min: 21-50% B
  • (Followed by a wash and re-equilibration step)
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 40°C.[5]
  • Detection Wavelength: Diode Array Detector (DAD) scanning, with a specific wavelength for quantification (e.g., 280 nm for general flavonoids).[6]
  • Injection Volume: 10 µL.[6]

Mandatory Visualization

Below is a logical workflow to troubleshoot poor peak resolution in your HPLC analysis of this compound.

G start Poor Peak Resolution (Broad, Tailing, or Co-eluting Peaks) check_system Check System Basics: - Leaks? - Pressure Fluctuations? - Mobile Phase Correctly Prepared? start->check_system system_ok System OK check_system->system_ok fix_system Address System Issues: - Tighten fittings - Purge pump - Prepare fresh mobile phase system_ok->fix_system No optimize_mobile_phase Optimize Mobile Phase: - Adjust gradient slope (make it shallower) - Change organic solvent % or type (ACN vs MeOH) - Adjust pH of aqueous phase system_ok->optimize_mobile_phase Yes fix_system->start Re-run resolution_improved_mp Resolution Improved? optimize_mobile_phase->resolution_improved_mp optimize_conditions Adjust Operating Conditions: - Lower flow rate - Increase column temperature resolution_improved_mp->optimize_conditions No end_good Problem Solved resolution_improved_mp->end_good Yes resolution_improved_oc Resolution Improved? optimize_conditions->resolution_improved_oc check_column Investigate Column & Sample: - Use guard column - Reduce injection volume - Ensure sample is dissolved in mobile phase - Replace column if old or contaminated resolution_improved_oc->check_column No resolution_improved_oc->end_good Yes resolution_improved_col Resolution Improved? check_column->resolution_improved_col resolution_improved_col->end_good Yes end_bad Consult Senior Scientist or Instrument Manufacturer resolution_improved_col->end_bad No

Caption: A troubleshooting workflow for HPLC peak resolution issues.

References

Minimizing cytotoxicity of Sanggenon D in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sanggenon D. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize unintended cytotoxicity and achieve reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity? A1: this compound, like the closely related and more studied Sanggenon C, primarily induces cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] The apoptotic effect is often mediated through the mitochondrial pathway, involving the activation of caspases.[3][4][5]

Q2: What is the best solvent to use for this compound? A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Why am I seeing high levels of cell death even at low concentrations of this compound? A3: Several factors could be at play:

  • High Solvent Concentration: The final concentration of your solvent (e.g., DMSO) in the culture medium might be too high. Always run a vehicle control (medium + solvent) to test for solvent toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to this compound. You may need to perform a dose-response experiment starting from a very low concentration range.

  • Incorrect Stock Concentration: Ensure your stock solution was prepared accurately and has not undergone repeated freeze-thaw cycles, which can affect compound stability and solubility.[7]

  • Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. If precipitation occurs, preparing fresh dilutions or using a solubilizing agent might be necessary.[6]

Q4: Can this compound interfere with common cell viability assays? A4: Yes. As a natural plant extract, this compound has the potential to interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to false-positive viability results.[8] It is advisable to run a cell-free control (compound + medium + MTT) to check for interference.[8] Consider using an alternative assay, such as an ATP-based viability assay (e.g., CellTiter-Glo®) or a direct cell counting method, to validate your results.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of this compound. Follow this logical workflow to diagnose the issue.

G Troubleshooting High Variability Start High Variability Observed CheckPipetting Verify Pipetting Technique & Calibrate Pipettes Start->CheckPipetting CheckCells Assess Cell Seeding Uniformity (Check for clumps, edge effects) Start->CheckCells CheckCompound Check for Compound Precipitation (Visually inspect wells) Start->CheckCompound CheckEvaporation Check for Edge Effect Evaporation (Fill outer wells with sterile PBS) Start->CheckEvaporation SolutionPipetting Use reverse pipetting for viscous solutions. Ensure thorough mixing before plating. CheckPipetting->SolutionPipetting SolutionCells Create a single-cell suspension. Mix gently before seeding each plate. CheckCells->SolutionCells SolutionCompound Prepare fresh dilutions. Consider sonication or gentle warming. CheckCompound->SolutionCompound SolutionEvaporation Maintain incubator humidity. Avoid using outer wells for data. CheckEvaporation->SolutionEvaporation Resolved Variability Minimized SolutionPipetting->Resolved SolutionCells->Resolved SolutionCompound->Resolved SolutionEvaporation->Resolved

Caption: Workflow for troubleshooting high experimental variability.

Issue 2: Distinguishing Between Apoptosis and Necrosis

This compound is known to induce apoptosis. However, at very high concentrations, it may cause necrosis. It's crucial to differentiate these forms of cell death.

  • Question: My cells are dying, but I'm unsure if it's the desired apoptotic effect or non-specific necrosis. How can I check?

  • Answer: The gold-standard method is co-staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis.[9][10]

    • Healthy cells: Annexin V negative / PI negative.

    • Early apoptotic cells: Annexin V positive / PI negative.[9]

    • Late apoptotic/necrotic cells: Annexin V positive / PI positive.[9]

    • Necrotic cells: Annexin V negative / PI positive.[9]

This allows for precise quantification of the apoptotic cell population, confirming the compound's mechanism of action.

Quantitative Data Summary

The cytotoxic concentration (CC₅₀) or half-maximal inhibitory concentration (IC₅₀) of this compound and the related Sanggenon C can vary significantly between cell lines. The following table summarizes reported values to guide concentration selection.

CompoundCell LineAssay TypeConcentration Range TestedIC₅₀ / CC₅₀Source
This compound Calu-3 (lung)MTT40 - 180 µg/mL~140 µg/mL (~198 µM)[11]
Sanggenon C Calu-3 (lung)MTT10 - 80 µg/mL~60 µg/mL (~85 µM)[11]
Sanggenon C HT-29 (colon)CCK-80 - 80 µM~20 µM (at 48h)[3][4]
Sanggenon C LoVo (colon)CCK-80 - 80 µM<20 µM (at 48h)[3][4]
Sanggenon C SW480 (colon)CCK-80 - 80 µM>40 µM (at 48h)[3][4]

Note: Values are approximate and can vary based on experimental conditions such as incubation time and cell density. Researchers should always determine the IC₅₀ in their specific cell system.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for screening the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell-Free Control: To test for interference, prepare wells with the highest concentration of this compound in medium but without cells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[12]

  • Measurement: Mix gently and read the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Subtract the absorbance of the cell-free control from your treated wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol provides a method to quantify apoptosis induced by this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for the chosen time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[9]

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to set up proper compensation and gates using unstained, single-stained, and positive controls.

Visual Guides: Signaling Pathways

Sanggenon-Induced Apoptosis and Cell Cycle Arrest

Sanggenons have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway and cause cell cycle arrest, often at the G1/S or G2/M checkpoint, by modulating key regulatory proteins.[1][2][14]

G Simplified this compound/C Signaling Pathway Sanggenon This compound / C ROS ↑ ROS Generation Sanggenon->ROS Induces p53 ↑ p53 Sanggenon->p53 Activates CDK ↓ CDK / Cyclin Complexes (e.g., CDK4, Cyclin D1) Sanggenon->CDK Downregulates Mito Mitochondrial Stress ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp9 ↑ Cleaved Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis p21 ↑ p21 p53->p21 Activates p21->CDK Inhibits Arrest Cell Cycle Arrest (G1/S Phase) CDK->Arrest Blocks Progression

Caption: Key pathways affected by Sanggenon compounds.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for working with Sanggenon D. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and reference data to help optimize its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of the mulberry tree (Morus alba L.).[1] It has been investigated for a wide range of biological activities, including:

  • Anti-Inflammatory Properties: Inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2.[4]

  • Metabolic Regulation: Acts as an inhibitor of enzymes like pancreatic lipase and α-glucosidase, suggesting potential applications in managing obesity and type 2 diabetes.[1][5][6]

  • Anti-Infective Properties: Shows activity against various pathogens, including influenza viruses and bacteria.[7][8]

Q2: What are the major challenges limiting the therapeutic efficacy of this compound?

The primary obstacles to the clinical application of this compound are its poor biopharmaceutical properties. Researchers frequently encounter:

  • Low Aqueous Solubility: this compound is poorly soluble in water, which complicates its formulation for both in vitro and in vivo studies.[7][8]

  • Poor Oral Bioavailability: When administered orally, this compound exhibits very low absorption and low resulting concentrations in serum and target tissues, which significantly limits its systemic therapeutic effects.[7][8]

Q3: How should I properly dissolve and store this compound for experiments?

Proper handling is critical for reproducible results. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For in vivo studies, co-solvent systems are necessary. It is recommended to prepare fresh solutions, but if storage is required, aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: What is the primary mechanism of action for this compound's anticancer effects?

This compound and its related compounds, like Sanggenon C, primarily induce apoptosis in cancer cells.[9] This is often achieved through the mitochondrial pathway, characterized by changes in the expression of apoptosis-regulating proteins such as Bcl-2.[2][9] Some sanggenons have also been found to inhibit X-linked inhibitor of apoptosis protein (XIAP), further promoting cell death.[10] Additionally, studies suggest involvement in regulating key cell signaling pathways, such as the GLUT4 pathway in glucose metabolism.[5]

Troubleshooting Experimental Challenges

This section addresses specific problems that may arise during experimentation with this compound.

In Vitro Studies

Problem: I am observing low or inconsistent cytotoxic effects in my cancer cell line assays.

  • Possible Cause 1: Suboptimal Dissolution.

    • Solution: Ensure this compound is fully dissolved. Precipitation in culture media can drastically reduce the effective concentration. Use of sonication or gentle heating can aid dissolution.[1] For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Possible Cause 2: Cell-Specific Resistance Mechanisms.

    • Solution: Some cancer cells may counteract the pro-apoptotic effects of this compound by upregulating survival pathways. For instance, Sanggenon O has been shown to induce protective autophagy in non-small cell lung cancer cells.[11] Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to block this resistance mechanism and enhance apoptosis.

  • Possible Cause 3: Assay Interference.

    • Solution: If using a nanoparticle-based formulation of this compound, be aware that the nanoparticles themselves can interfere with certain cytotoxicity assays (e.g., MTT, LDH assays).[12] It is crucial to run appropriate controls with the delivery vehicle alone to rule out false-positive or false-negative results.

In Vivo Studies

Problem: My in vivo model shows poor efficacy despite promising in vitro results.

  • Possible Cause 1: Insufficient Bioavailability.

    • Solution: This is the most common issue. Standard oral administration in an aqueous vehicle will likely fail due to poor solubility and absorption.[8] It is essential to develop an enabling formulation. Strategies include using co-solvents (see Table 1), creating nanoparticle suspensions, or developing liposomal formulations to enhance solubility and permeability.

  • Possible Cause 2: Inappropriate Administration Route.

    • Solution: The intended therapeutic application should guide the administration route. For respiratory infections, direct inhalation may bypass issues of systemic bioavailability and increase local drug concentration in the lungs.[7][13] For other systemic diseases, intravenous administration should be considered in early preclinical studies to confirm efficacy when bypassing first-pass metabolism.[8]

Enhancement Strategies

Problem: How can I actively enhance the therapeutic effect of this compound?

  • Strategy 1: Combination Therapy.

    • Rationale: Combining this compound with other therapeutic agents can lead to synergistic effects. In cancer models, Sanggenon C acted synergistically with the chemotherapy drug temozolomide in glioblastoma.[14] Sanggenon G has been shown to sensitize neuroblastoma cells to etoposide-induced apoptosis.[10] This approach can help overcome drug resistance and allow for lower, less toxic doses of each compound.

  • Strategy 2: Target Key Signaling Pathways.

    • Rationale: The PI3K/Akt pathway is a critical cell survival pathway often dysregulated in cancer.[15][16] While direct inhibition of this pathway by this compound is not fully confirmed, compounds that induce apoptosis often work by downregulating such survival signals. Verifying the inhibition of Akt phosphorylation via Western blot can confirm a key mechanistic event. Combining this compound with a known PI3K/Akt inhibitor could be a powerful synergistic strategy.

Quantitative Data Summary

Table 1: Recommended Solvent Formulations for this compound

This table summarizes solvent systems reported to achieve a clear solution of this compound at concentrations suitable for in vivo studies.[1]

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (3.53 mM)
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (3.53 mM)

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.

Key Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • Multi-well plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include wells with medium and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is for verifying this compound's effect on the PI3K/Akt signaling pathway.[17]

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total Akt and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.

Visualizations: Pathways and Workflows

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway for Cell Survival cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Bad Bad Akt->Bad Inhibits (via phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival SanggenonD Potential Target for This compound-induced Apoptosis SanggenonD->Akt Downregulation of Akt activity promotes apoptosis

Caption: The PI3K/Akt pathway, a key regulator of cell survival often targeted in cancer therapy.

Troubleshooting_Workflow Workflow: Troubleshooting Poor In Vivo Efficacy of this compound start Start: Poor In Vivo Efficacy Observed check_formulation Is the compound fully dissolved in the vehicle? start->check_formulation improve_solubility Develop Enabling Formulation: 1. Co-solvent system (Table 1) 2. Nanoparticle suspension 3. Liposomal formulation check_formulation->improve_solubility No check_route Is the administration route optimal? check_formulation->check_route Yes improve_solubility->check_route alt_route Consider Alternative Routes: 1. Intravenous (IV) for systemic effect 2. Inhalation for lung targeting check_route->alt_route No check_dose Is the dose sufficient? check_route->check_dose Yes alt_route->check_dose dose_escalation Perform Dose Escalation Study (Monitor for toxicity) check_dose->dose_escalation No pk_study Conduct Pharmacokinetic (PK) Study: Measure drug levels in plasma and target tissues check_dose->pk_study Yes dose_escalation->pk_study end_success Efficacy Improved pk_study->end_success Sufficient Exposure & Efficacy end_fail Re-evaluate compound's potential or target validity pk_study->end_fail Insufficient Exposure Despite Efforts

Caption: A logical workflow for troubleshooting and overcoming poor in vivo efficacy of this compound.

Combination_Therapy_Logic Logic: Enhancing Apoptosis via Combination Therapy cluster_mono Monotherapy cluster_combo Combination Therapy SanggenonD This compound Apoptosis Apoptosis Induction SanggenonD->Apoptosis Autophagy Protective Autophagy (Resistance Mechanism) SanggenonD->Autophagy Induces Limited_Effect Suboptimal Therapeutic Effect Apoptosis->Limited_Effect Autophagy->Apoptosis Inhibits SanggenonD_Combo This compound Apoptosis_Combo Apoptosis Induction SanggenonD_Combo->Apoptosis_Combo Autophagy_Inhibitor Autophagy Inhibitor (e.g., Chloroquine) Autophagy_Blocked Protective Autophagy Autophagy_Inhibitor->Autophagy_Blocked Blocks Enhanced_Effect Synergistic Therapeutic Effect Apoptosis_Combo->Enhanced_Effect

Caption: Overcoming resistance by combining this compound with an autophagy inhibitor.

References

Technical Support Center: Stereoselective Synthesis of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the stereoselective synthesis of Sanggenon D. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the key stereochemical challenge in the total synthesis of this compound?

A1: The primary challenge in the synthesis of this compound lies in controlling the stereochemistry of the key [4+2] cycloaddition (Diels-Alder reaction). This compound is a stereoisomer of Sanggenon C and Sanggenon O, all of which can be formed from the reaction of a dehydroprenylflavanone derivative (diene) and a 2'-hydroxychalcone (dienophile). Specifically, this compound is reported to be a stereoisomer of Sanggenon C at the C-14 position of the newly formed cyclohexene ring[1]. Therefore, achieving high diastereoselectivity and enantioselectivity to favor the specific stereoisomeric form of this compound is the critical hurdle.

Q2: What is the general synthetic strategy for obtaining the this compound scaffold?

A2: The most explored strategy is a biomimetic approach centered around a Lewis acid-catalyzed asymmetric Diels-Alder reaction. This involves the synthesis of two key fragments: a flavonoid diene (specifically, a dehydroprenylflavanone) and a substituted 2'-hydroxychalcone. These fragments are then reacted in the presence of a chiral catalyst to induce the formation of the cyclohexene ring with the desired stereochemistry.

Q3: Which type of catalyst is recommended for the asymmetric Diels-Alder reaction in Sanggenon synthesis?

A3: Chiral boron-based Lewis acids have shown significant promise. Specifically, a catalyst system generated in situ from a chiral BINOL (1,1'-bi-2-naphthol) ligand and a boron reagent like triphenyl borate (B(OPh)₃) has been successfully employed in the synthesis of this compound's stereoisomers, Sanggenon C and Sanggenon O[2]. The choice of the (R)- or (S)-enantiomer of the BINOL ligand is crucial for controlling the absolute stereochemistry of the product.

Q4: Are the precursors to the Diels-Alder reaction stable?

A4: The flavonoid diene precursor is known to be sensitive and can decompose under certain conditions. Reports indicate that Brønsted acidic conditions, as well as thermal or photochemical promotion, can lead to the decomposition of the diene[2]. Care must be taken during its synthesis, purification, and in the Diels-Alder reaction itself to avoid degradation.

Troubleshooting Guides

Issue 1: Low Yield in the Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materials to product. Insufficient catalyst activity.- Ensure the use of anhydrous solvents and reagents, as water can deactivate the Lewis acid catalyst.- Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).- Consider using a more Lewis acidic boron source.
Significant decomposition of the flavonoid diene. Reaction conditions are too harsh.- Perform the reaction at lower temperatures. While this may slow down the reaction rate, it can preserve the sensitive diene.- Ensure the reaction is carried out in the dark to avoid photochemical decomposition.- Use a non-protic, coordinating solvent like THF, as it has been shown to stabilize reactive intermediates in similar syntheses. Avoid halogenated solvents where possible, as they have been reported to cause decomposition of related precursors.
Formation of multiple unidentifiable byproducts. Side reactions of the chalcone or diene.- Protect reactive functional groups on the chalcone and diene that are not involved in the cycloaddition. Phenolic hydroxyl groups are often protected as silyl ethers or acetates.- Purify the diene and dienophile immediately before use to remove any impurities that may be catalyzing side reactions.
Issue 2: Poor Stereoselectivity (Formation of Multiple Isomers)
Symptom Possible Cause Suggested Solution
Low diastereomeric ratio (e.g., mixture of endo/exo products or epimers). Inadequate facial shielding by the chiral catalyst.- Catalyst Modification: Experiment with different chiral ligands. While BINOL is a good starting point, other ligands such as VANOL may offer different steric environments[3].- Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of anhydrous solvents (e.g., toluene, CH₂Cl₂, THF).- Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.
Low enantiomeric excess (ee). Poor enantiofacial discrimination.- Ligand Choice: Ensure the correct enantiomer of the chiral ligand (e.g., (R)-BINOL vs. (S)-BINOL) is being used to obtain the desired product enantiomer.- Catalyst Purity: Use highly pure chiral ligands, as even small amounts of the opposing enantiomer can significantly reduce the product's ee.- Additives: In some Lewis acid-catalyzed reactions, the addition of molecular sieves or other additives can improve enantioselectivity by sequestering water and other impurities.
Incorrect stereoisomer is the major product (e.g., Sanggenon C instead of this compound). The transition state leading to the desired isomer is not favored.- As this compound is an epimer of Sanggenon C, subtle changes to the catalyst or reaction conditions are needed. Consider using a modified BINOL ligand with different substituents at the 3 and 3' positions to alter the steric and electronic properties of the catalytic pocket.- The dienophile structure can be modified. Adding or changing protecting groups may influence the preferred mode of approach to the diene.

Quantitative Data

The following table summarizes the results from the asymmetric synthesis of Sanggenon C and O, which are stereoisomers of this compound and are formed in the same reaction. This data provides a benchmark for the expected efficiency of the catalytic system.

Catalyst SystemDieneDienophileProduct Ratio (Sanggenon C : Sanggenon O)Yield (%)ee (%) of Sanggenon Cee (%) of Sanggenon OReference
(R)-BINOL/B(OPh)₃Racemic protected Sanggenol F derivative2'-hydroxy-4'-acetoxychalcone4 : 136 (over 3 steps)9893[2]
(S)-BINOL/B(OPh)₃Racemic protected Sanggenol F derivative2'-hydroxy-4'-acetoxychalcone2 : 1Not explicitly stated for this ratio99 (for ent-Sanggenon C)93 (for ent-Sanggenon O)[2]

Experimental Protocols

General Protocol for the Asymmetric Diels-Alder Reaction

This protocol is adapted from the synthesis of Sanggenon C and O and should be optimized for the synthesis of this compound[2].

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., (R)-BINOL, 0.2 equivalents) in an anhydrous solvent (e.g., CH₂Cl₂).

  • Add the boron reagent (e.g., triphenyl borate, B(OPh)₃, 0.2 equivalents) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral Lewis acid complex.

  • Reaction Assembly: In a separate flame-dried flask, dissolve the 2'-hydroxychalcone dienophile (1.0 equivalent) and the flavonoid diene (1.2 equivalents) in the same anhydrous solvent.

  • Cycloaddition: Cool the solution of the diene and dienophile to the desired temperature (e.g., 0 °C to -78 °C) before adding the pre-formed catalyst solution via cannula.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the different stereoisomers.

  • Deprotection: If protecting groups were used, a subsequent deprotection step will be necessary to yield the final natural product.

Visualizations

Sanggenon_Synthesis_Challenges cluster_precursors Precursor Synthesis cluster_cycloaddition Key Stereoselective Step Flavanone Flavanone Dehydroprenylflavanone (Diene) Dehydroprenylflavanone (Diene) Flavanone->Dehydroprenylflavanone (Diene) Multi-step (Potential for decomposition) Diels-Alder Reaction Diels-Alder Reaction Dehydroprenylflavanone (Diene)->Diels-Alder Reaction 2-hydroxyacetophenone 2-hydroxyacetophenone 2'-hydroxychalcone (Dienophile) 2'-hydroxychalcone (Dienophile) 2-hydroxyacetophenone->2'-hydroxychalcone (Dienophile) Benzaldehyde Benzaldehyde Benzaldehyde->2'-hydroxychalcone (Dienophile) Claisen-Schmidt 2'-hydroxychalcone (Dienophile)->Diels-Alder Reaction This compound This compound Diels-Alder Reaction->this compound Desired Product Sanggenon C Sanggenon C Diels-Alder Reaction->Sanggenon C Sanggenon O Sanggenon O Diels-Alder Reaction->Sanggenon O Other Stereoisomers Other Stereoisomers Diels-Alder Reaction->Other Stereoisomers Chiral Catalyst Chiral Catalyst Chiral Catalyst->Diels-Alder Reaction Controls Stereoselectivity

Caption: Synthetic pathway to this compound and its stereoisomers, highlighting the key challenges in precursor synthesis and the critical Diels-Alder cycloaddition step.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify Diene and Dienophile Check_Purity->Purify No Check_Conditions Are reaction conditions anhydrous? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Dry_Solvents Use freshly dried solvents and reagents Check_Conditions->Dry_Solvents No Optimize_Catalyst Optimize Catalyst System Check_Conditions->Optimize_Catalyst Yes Dry_Solvents->Optimize_Catalyst Optimize_Temp Optimize Temperature and Solvent Optimize_Catalyst->Optimize_Temp Success Improved Yield/ Selectivity Optimize_Temp->Success

Caption: A logical workflow for troubleshooting common issues in the stereoselective synthesis of this compound.

Stereoisomer_Formation cluster_control Factors Influencing Selectivity Reactants Diene + Dienophile Transition_States Endo Transition State Exo Transition State Reactants->Transition_States Products Endo Products Exo Products Transition_States:endo->Products:endo_prod Transition_States:exo->Products:exo_prod Isomers This compound Sanggenon C Sanggenon O Products:endo_prod->Isomers Catalyst Chiral Catalyst Catalyst->Transition_States Temperature Temperature Temperature->Transition_States Solvent Solvent Solvent->Transition_States

Caption: Diagram illustrating the formation of stereoisomers in the Diels-Alder reaction and the key factors that control the reaction's selectivity.

References

Technical Support Center: Morus alba Root Bark Extract

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morus alba (white mulberry) root bark extract. This resource provides troubleshooting guidance and answers to frequently asked questions to address the inherent variability of this natural product, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues encountered during the research and development process.

Issue 1: Inconsistent Bioactivity in Cellular Assays

Q1: We are observing significant batch-to-batch variation in the anti-inflammatory (or other bioactivity) effects of our Morus alba root bark extract. What are the likely causes and how can we troubleshoot this?

A1: Inconsistent bioactivity is a common challenge with natural product extracts. The primary reasons often relate to the chemical composition of the extract, which can be influenced by numerous factors.

Troubleshooting Steps:

  • Standardize Raw Material:

    • Source Verification: Ensure your raw plant material is consistently sourced from the same geographical region and supplier. The chemical composition of Morus alba can vary based on its growing conditions.[1]

    • Harvest Time: Document and standardize the time of year the root bark is harvested, as seasonal changes can affect the concentration of bioactive compounds.

    • Post-Harvest Handling: Implement a consistent protocol for drying and storing the root bark to prevent degradation of active constituents.

  • Optimize and Standardize Extraction Protocol:

    • Solvent Selection: The choice of solvent significantly impacts the profile of extracted phytochemicals.[1][2] For example, ethanol extracts may be rich in flavonoids and phenols, while different solvent systems will yield different compound ratios.[3] It is crucial to use the same solvent and concentration for every extraction.

    • Extraction Method: Parameters such as temperature, extraction time, and agitation method should be precisely controlled and documented.

    • Solvent-to-Solid Ratio: Maintain a consistent ratio of solvent volume to the mass of the dried root bark.

  • Chemical Fingerprinting:

    • HPLC Analysis: Employ High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch.[4][5] Compare the chromatograms to a reference standard to identify and quantify key marker compounds. This will help you correlate chemical composition with observed bioactivity.

    • Marker Compounds: Key bioactive markers in Morus alba root bark include Kuwanon G, Morusin, Oxyresveratrol, and Sanggenons.[3][4]

  • Assay Controls:

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your bioassays to ensure the assay itself is performing as expected.

    • Reference Standard: If available, use a purified bioactive compound from Morus alba (e.g., oxyresveratrol) as a reference standard in your assays to normalize results across different batches.

Issue 2: Low Yield of Target Bioactive Compounds

Q2: Our extraction process is yielding a lower-than-expected concentration of key flavonoids like Kuwanon G. How can we improve our extraction efficiency?

A2: Low yields of specific compounds are typically related to suboptimal extraction parameters or degradation during processing.

Troubleshooting Steps:

  • Re-evaluate Extraction Solvent:

    • Different classes of compounds have varying solubilities. For flavonoids in Morus alba, ethanol or methanol are commonly used.[3][6] Consider performing small-scale pilot extractions with different solvents (e.g., 70% ethanol, 80% methanol, ethyl acetate) to determine the optimal solvent for your target compounds.

  • Consider Advanced Extraction Techniques:

    • Ultrasound-Assisted Extraction (UAE): This technique can improve extraction efficiency and reduce extraction time and temperature, which can be beneficial for preserving thermolabile compounds.[5]

    • Microwave-Assisted Extraction (MAE): MAE can also enhance extraction yields and reduce solvent consumption.

  • Optimize Extraction Time and Temperature:

    • Prolonged extraction at high temperatures can lead to the degradation of some bioactive compounds. Create a time-course and temperature-variation experiment to identify the point of maximum yield before degradation becomes significant.

  • Particle Size of Raw Material:

    • Grinding the dried root bark to a fine, uniform powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.

Issue 3: Poor Solubility of the Dried Extract

Q3: Our lyophilized Morus alba root bark extract is difficult to dissolve in aqueous media for our cell culture experiments. What can we do?

A3: The solubility of dried extracts can be challenging, especially those rich in non-polar compounds.

Troubleshooting Steps:

  • Use a Co-Solvent:

    • First, dissolve the extract in a small amount of a biocompatible organic solvent like DMSO (dimethyl sulfoxide) or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous cell culture medium.

    • Important: Always run a vehicle control in your experiments to ensure that the final concentration of the co-solvent does not affect your experimental results.

  • Sonication:

    • After adding the dissolved extract stock to your aqueous medium, use a bath sonicator to aid in dispersion and prevent precipitation.

  • Filtration:

    • After dissolution and dilution, filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particulates before adding it to your cell cultures.

Quantitative Data Summary

The following tables summarize quantitative data on the composition of Morus alba root bark extract under different conditions.

Table 1: Influence of Extraction Solvent on Total Phenolic and Flavonoid Content

Extraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
Methanol117.7 ± 2.052.285 ± 0.033
EthanolNot explicitly quantified in the same study33.303 ± 0.059
WaterLower than methanolNot explicitly quantified in the same study
Ethyl Acetate160.8 ± 7.2 (fraction)Not explicitly quantified in the same study
Butanol166.2 ± 7.5 (fraction)Not explicitly quantified in the same study
Data synthesized from multiple sources for comparative illustration.[7][8]

Table 2: Concentration of Key Bioactive Compounds in Morus alba Root Bark

Bioactive CompoundTypical Concentration RangeAnalytical Method
Kuwanon GVaries significantly with cultivar and extractionHPLC
MorusinVaries significantly with cultivar and extractionHPLC
OxyresveratrolVaries significantly with cultivar and extractionHPLC
Sanggenon CIdentified as a major active constituentHPLC-MS
Sanggenon DIdentified as a major active constituentHPLC-MS
Concentrations are highly variable and depend on numerous factors.[3][4][9]

Key Experimental Protocols

Protocol 1: Preparation of Morus alba Root Bark Ethanolic Extract

  • Preparation of Raw Material: Obtain dried Morus alba root bark. Grind the bark into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered root bark (100 g) with 80% ethanol (1 L) in a sealed container.

    • Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Repeat the extraction on the residue two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.

  • Storage: Store the dried extract in an airtight, light-protected container at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting

  • Sample Preparation: Dissolve a known amount of the dried extract (e.g., 10 mg) in HPLC-grade methanol (10 mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Gradient Program: A typical gradient might be: 5% A to 95% A over 25 minutes, hold at 95% A for 2.5 minutes, and then return to initial conditions.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a specific wavelength optimal for the marker compounds of interest.

  • Data Analysis: Identify and quantify peaks by comparing retention times and UV spectra with those of authentic reference standards (e.g., Kuwanon G, Oxyresveratrol).

Visualizations

Below are diagrams illustrating key workflows and concepts for working with Morus alba root bark extract.

experimental_workflow cluster_raw_material Raw Material Processing cluster_extraction Extraction & Preparation cluster_analysis Quality Control & Experimentation raw_material Morus alba Root Bark grinding Grinding raw_material->grinding powder Fine Powder grinding->powder extraction Solvent Extraction (e.g., 80% Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration lyophilization Lyophilization concentration->lyophilization dried_extract Dried Extract lyophilization->dried_extract hplc HPLC Fingerprinting dried_extract->hplc bioassay Bioactivity Assay dried_extract->bioassay data Data Analysis hplc->data bioassay->data

Caption: Standardized workflow for the preparation and analysis of Morus alba root bark extract.

anti_inflammatory_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb->gene_expression inflammation Inflammatory Response (NO, Prostaglandins) gene_expression->inflammation morus_extract Morus alba Extract (e.g., Kuwanon G, Albanol B) morus_extract->nfkb_pathway Inhibition

References

Technical Support Center: Enhancing the Inhalation Permeability of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments to improve the permeability of Sanggenon D for inhalation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vitro testing of this compound for pulmonary delivery.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency of this compound in Nanoparticles/Liposomes Poor affinity of this compound for the lipid or polymer matrix. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection). Inefficient encapsulation method.Optimize the drug-to-lipid/polymer ratio. Screen different organic solvents to improve the solubility of both this compound and the carrier during formulation. For liposomes, consider alternative preparation methods like thin-film hydration followed by extrusion or microfluidics for better control over encapsulation.[1] For nanoparticles, explore different manufacturing techniques such as spray drying or solvent evaporation.[2]
Poor Aerosol Performance of Dry Powder Inhaler (DPI) Formulation Inappropriate particle size distribution (particles > 5 µm lead to oropharyngeal deposition).[2] High inter-particle cohesive forces causing aggregation. Suboptimal inhaler device.Employ micronization techniques like jet milling or spray drying to achieve a particle size of 1-5 µm.[2] Incorporate excipients like lactose or leucine to improve powder dispersibility. Ensure the resistance of the DPI device is suitable for the target patient population to ensure adequate powder de-agglomeration.
Inconsistent Permeability Results in Calu-3 Cell Monolayer Assay Variation in Calu-3 cell monolayer integrity (TEER values). Inconsistent donor concentration due to poor drug solubility. Efflux transporter activity.Monitor Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before and after the experiment. Use a solubilizing agent (e.g., a small percentage of DMSO) in the donor compartment to maintain sink conditions, ensuring it is non-toxic to the cells. Investigate the involvement of efflux pumps by co-administering known inhibitors.
High Cytotoxicity Observed in Calu-3 Cells High concentration of this compound or formulation excipients. Toxicity of the nanoparticle or liposomal components. Residual organic solvents from the formulation process.Perform a dose-response study to determine the non-toxic concentration range of your formulation. Use biocompatible and biodegradable lipids and polymers. Ensure complete removal of organic solvents through techniques like lyophilization or vacuum drying.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance the pulmonary permeability of poorly soluble flavonoids like this compound?

A1: The most promising strategies focus on increasing the dissolution rate and/or interacting with the epithelial barrier. These include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can significantly increase its surface area, leading to enhanced dissolution and cellular uptake.[2]

  • Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound within their lipid bilayer, facilitating transport across cell membranes.[1]

  • Permeation Enhancers: The use of excipients that can transiently and reversibly open the tight junctions between epithelial cells can improve paracellular drug transport.

Q2: How do I choose between a nanoparticle and a liposomal formulation for this compound?

A2: The choice depends on several factors:

  • Drug Properties: The affinity of this compound for the chosen lipids or polymers will influence encapsulation efficiency and stability.

  • Desired Release Profile: Polymeric nanoparticles can be engineered for sustained release, while liposomes may offer more rapid uptake.

  • Manufacturing Scalability: The complexity and cost of scaling up the formulation process can be a deciding factor.

In Vitro Permeability Testing

Q3: What is the standard in vitro model for assessing the pulmonary permeability of this compound formulations?

A3: The Calu-3 human bronchial epithelial cell line, cultured at an air-liquid interface (ALI), is considered the gold standard for in vitro pulmonary permeability studies.[3][4] This model forms a tight monolayer and secretes mucus, closely mimicking the in vivo bronchial epithelium.

Q4: How is the apparent permeability coefficient (Papp) calculated and interpreted?

A4: The Papp value is calculated using the following formula:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the cell monolayer.

  • C₀ is the initial drug concentration in the donor chamber.

Papp values are generally interpreted as follows:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁵ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁵ cm/s: High permeability

An increase in the Papp value of a formulated this compound compared to the free drug indicates successful permeability enhancement.

Quantitative Data on Permeability Enhancement of Flavonoids

The following table summarizes the permeability enhancement of flavonoids using different formulation strategies, providing a benchmark for your experiments with this compound.

Flavonoid Formulation In Vitro Model Permeability Enhancement (Fold Increase in Papp) Reference
QuercetinSolid Lipid MicroparticlesCalu-3Transport observed with formulation, none with raw drug[5]
Fisetin/Morin/EpicatechinHuman Serum Albumin NanoparticlesModel Lipid MembranesPermeable to flavonoid-loaded nanoparticles[6]
Various Flavonoids-Caco-2Flavanones ≥ Isoflavones > Flavones ≥ Chalcones > Flavonols[7]
Baicalein-PAMPAPapp: (91.56 ± 2.72) × 10⁻⁶ cm s⁻¹[8]
Wogonin-PAMPAPapp: (57.23 ± 5.42) × 10⁻⁶ cm s⁻¹[8]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[9]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9]

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol 2: In Vitro Permeability Assay using Calu-3 Cells
  • Cell Culture:

    • Culture Calu-3 cells on permeable Transwell® inserts until a confluent monolayer is formed.

    • Transition the cells to an air-liquid interface (ALI) culture by removing the apical medium and feeding them only from the basolateral side. Culture for at least 10-14 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be stable and sufficiently high (typically >500 Ω·cm²) before starting the permeability experiment.

  • Permeability Experiment:

    • Wash the apical and basolateral surfaces of the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved/suspended in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • At predetermined time intervals, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Papp Calculation:

    • Calculate the apparent permeability coefficient (Papp) as described in the FAQ section.

Visualizations

Experimental Workflow for Improving this compound Permeability

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_invitro In Vitro Testing cluster_analysis Data Analysis sanggenon_d This compound nanoparticles Nanoparticle Formulation sanggenon_d->nanoparticles liposomes Liposomal Formulation sanggenon_d->liposomes particle_size Particle Size & Zeta Potential nanoparticles->particle_size ee Encapsulation Efficiency nanoparticles->ee aerosol Aerosol Performance nanoparticles->aerosol liposomes->particle_size liposomes->ee liposomes->aerosol calu3 Calu-3 Permeability Assay aerosol->calu3 cytotoxicity Cytotoxicity Assay aerosol->cytotoxicity papp Papp Calculation calu3->papp cytotoxicity->ic50 papp->ic50

Caption: Workflow for formulation, characterization, and in vitro testing of this compound.

Potential Signaling Pathways Modulated by Flavonoids in Lung Epithelial Cells

signaling_pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response flavonoids Flavonoids (e.g., this compound) nfkb NF-κB Pathway flavonoids->nfkb Inhibition/Activation mapk MAPK Pathway flavonoids->mapk Inhibition/Activation inflammation Modulation of Inflammation nfkb->inflammation cell_survival Cell Survival/Apoptosis nfkb->cell_survival permeability_regulation Tight Junction Regulation nfkb->permeability_regulation mapk->inflammation mapk->cell_survival mapk->permeability_regulation

Caption: Potential modulation of NF-κB and MAPK pathways by flavonoids in lung cells.

References

Technical Support Center: Interpreting Complex NMR Spectra of Diels-Alder Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMR analysis of Diels-Alder adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when analyzing the NMR spectrum of a Diels-Alder product?

The most frequent initial challenges include dealing with a complex mixture of isomers (regioisomers and stereoisomers), distinguishing between the kinetically favored endo and thermodynamically favored exo products, and assigning signals in crowded or overlapping spectral regions.[1][2][3] The formation of multiple products is common, especially when using unsymmetrical dienes or dienophiles, leading to spectra with doubled or multiple sets of signals.[3]

Q2: How can I definitively distinguish between endo and exo diastereomers using NMR?

The most conclusive method for differentiating endo and exo isomers is through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or 1D NOE experiments).[1][4][5] In the endo isomer, key protons are spatially close, leading to observable NOE correlations that are absent in the exo isomer. For example, in norbornene-type adducts, an NOE is often seen between the bridgehead protons and the protons of the substituent on the dienophile in the endo configuration.[5] Analysis of vicinal coupling constants (³J) can also provide strong evidence, as the dihedral angles between protons differ significantly between the two isomers.[6]

Q3: My ¹H NMR spectrum has severe signal overlap in the aliphatic region. What steps can I take to resolve these signals?

When proton signals overlap, making interpretation of coupling patterns and integrations difficult, several strategies can be employed:

  • Use a higher field NMR spectrometer: This increases chemical shift dispersion.

  • Try a different deuterated solvent: Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₆, potentially resolving overlapping peaks.[7]

  • Run 2D NMR experiments: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment can spread proton signals out by correlating them to their attached ¹³C nuclei, which often have better chemical shift dispersion.[1][8]

  • Adjust sample temperature: For molecules exhibiting conformational exchange (rotamers), acquiring the spectrum at a higher temperature can sometimes coalesce broad peaks into sharper signals.[7]

Q4: Which 2D NMR experiment should I start with for a completely unknown Diels-Alder adduct structure?

A good starting point is the COSY (Correlation Spectroscopy) experiment.[8][9] COSY identifies proton-proton (H-H) coupling networks, allowing you to trace out the spin systems within your molecule.[9] This helps piece together fragments of the carbon skeleton. Following COSY, an HSQC experiment is recommended to unambiguously assign which protons are attached to which carbons.[1][8][9]

Q5: How can I assign quaternary carbons in my adduct?

Quaternary carbons do not have attached protons and therefore will not show a correlation in an HSQC spectrum.[8] To assign these, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential.[8][9][10] HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J), allowing you to connect the fragments identified by COSY and identify the positions of quaternary carbons through their long-range couplings to nearby protons.[11]

Troubleshooting Guides

Problem 1: Ambiguous Stereochemistry (Endo vs. Exo)

If 1D NMR is insufficient to assign stereochemistry, follow this workflow to differentiate between the endo and exo isomers.

G start Ambiguous Endo/Exo Assignment noe Acquire 2D NOESY or 1D NOE Data start->noe check_noe Observe Key Spatial Correlations? (e.g., bridgehead H to substituent H) noe->check_noe assign_endo Assign as Endo Isomer check_noe->assign_endo Yes j_coupling Analyze Vicinal Coupling Constants (³J) check_noe->j_coupling No / Ambiguous assign_exo Assign as Exo Isomer compare_j Compare J-values to Karplus Curve Predictions j_coupling->compare_j compare_j->assign_endo Matches Endo compare_j->assign_exo Matches Exo

Caption: Decision workflow for differentiating endo and exo isomers.

Problem 2: Complex, Unassigned Spectrum

When faced with a complex spectrum from a new adduct or a mixture, a systematic approach using multiple NMR experiments is required.

G start Complex Unassigned Spectrum step1 1. Acquire 1D ¹H and ¹³C/DEPT Spectra start->step1 Identify proton/carbon types step2 2. Acquire 2D COSY Spectrum step1->step2 Establish H-H spin systems step3 3. Acquire 2D HSQC Spectrum step2->step3 Link protons to attached carbons (¹J) step4 4. Acquire 2D HMBC Spectrum step3->step4 Connect spin systems via long-range H-C couplings (²J, ³J) step5 5. Propose Structure step4->step5 step6 6. Confirm Stereochemistry (NOESY) step5->step6 final Final Structure Elucidation step6->final

Caption: Systematic workflow for elucidating a complex adduct structure.

Data Presentation: Typical NMR Parameters

The following tables summarize typical chemical shifts and coupling constants for norbornene-type Diels-Alder adducts, which are common products. Values can vary based on substituents.

Table 1: Typical ¹H and ¹³C Chemical Shifts (in CDCl₃) [1][12]

Proton/CarbonPositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
VinylicC5, C66.0 - 6.5130 - 140Often appear as a multiplet.
BridgeheadC1, C43.0 - 3.545 - 55Chemical shift can be sensitive to substituents.
Dienophile-derived HC2, C32.5 - 3.840 - 50Exo protons are often more deshielded (downfield) than endo.[1]
BridgeC7 (CH₂)1.2 - 1.845 - 60Protons are often diastereotopic, appearing as two distinct signals.[1][3]

Table 2: Characteristic Proton-Proton Coupling Constants (J in Hz) [13][14]

Coupling TypeDescriptionTypical J Value (Hz)Significance in Structure Elucidation
³J(H1,H2)Bridgehead to Dienophile-derived H2 - 5
³J(H2-endo,H3-endo)Vicinal coupling between two endo protons8 - 10Can help identify relative stereochemistry.
³J(H2-exo,H3-exo)Vicinal coupling between two exo protons6 - 9
³J(H2-endo,H3-exo)Vicinal coupling between endo and exo H2 - 4Small value due to ~90° dihedral angle.
²J(H7a,H7b)Geminal coupling of bridge protons8 - 12Confirms the assignment of the CH₂ bridge.
³J(H1,H6) / ³J(H4,H5)Bridgehead to Vinylic H2 - 4

Experimental Protocols

General Sample Preparation
  • Dissolve 5-20 mg of the purified Diels-Alder adduct in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Protocol 1: COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are coupled to each other (typically over 2-3 bonds).[9]

  • Methodology:

    • Load and lock the sample, and perform standard shimming.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Select a COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width (SW) in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of scans (NS) based on sample concentration (e.g., 2-8 scans).

    • Set the number of increments in the F1 dimension (e.g., 256 or 512).

    • Process the data using a sine-bell apodization function.[1] The resulting 2D map will show diagonal peaks and cross-peaks, where cross-peaks connect signals from coupled protons.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and carbons.[8][9]

  • Methodology:

    • Acquire standard 1D ¹H and ¹³C spectra to determine spectral widths.

    • Select an HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • The experiment is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz, which is a standard value for most organic compounds.

    • Set NS (e.g., 2-4) and the number of F1 increments (e.g., 256).

    • Process the data. Each cross-peak in the spectrum corresponds to a C-H bond.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range correlations (2-3 bonds) between protons and carbons.[8][9]

  • Methodology:

    • Use the same spectral widths as the HSQC experiment.

    • Select an HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • This experiment is optimized for a long-range coupling constant (ⁿJ_CH). A value of 8 Hz is a good starting point for detecting typical 2- and 3-bond couplings.[9]

    • Set NS (e.g., 4-16, as HMBC is less sensitive than HSQC) and F1 increments (e.g., 256-512).

    • Process the data. Cross-peaks show correlations that are crucial for connecting spin systems and identifying quaternary carbons.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: To identify protons that are close in space (< 5 Å), irrespective of bonding.[5]

  • Methodology:

    • Select a NOESY pulse program (e.g., noesygpph on Bruker instruments).

    • Use the same spectral widths as the COSY experiment.

    • A critical parameter is the mixing time (d8), which determines the duration over which NOE develops. Typical values range from 300 ms to 800 ms for small molecules.

    • Set NS (e.g., 8-16) and F1 increments (e.g., 256-512).

    • Process the data. Cross-peaks (that are not also present in the COSY spectrum, which can show exchange artifacts) indicate spatial proximity, providing definitive proof of stereochemistry.[5]

G Ha Ha Hb Hb Ha->Hb COSY (³J) Ca Ca Ha->Ca HSQC (¹J) Cb Cb Ha->Cb HMBC (²J) Cc Cc (Quaternary) Ha->Cc HMBC (³J) Hb->Cb HSQC (¹J)

Caption: Visualization of correlations from different 2D NMR experiments.

References

Validation & Comparative

Sanggenon D vs Sanggenon C antioxidant activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antioxidant Activity of Sanggenon D and Sanggenon C

Quantitative Antioxidant Activity Comparison

Antioxidant AssayThis compound (IC50)Sanggenon C (IC50)Potency Comparison
DPPH•-scavengingHigher IC50Lower IC50 Sanggenon C > this compound
ABTS•+-scavengingHigher IC50Lower IC50 Sanggenon C > this compound
FRAP (Ferric ion reducing)Lower IC50 Higher IC50This compound > Sanggenon C
Cu²⁺-reducingLower IC50 Higher IC50This compound > Sanggenon C

Summary of Findings:

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate Sanggenon C and this compound.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, causing a color change from violet to yellow.[4][5]

Protocol:

  • A stock solution of DPPH• is prepared in methanol (e.g., 2.4 mg in 100 mL).[6]

  • Various concentrations of the test compounds (Sanggenon C and this compound) are prepared.

  • A small volume of the test solution (e.g., 5 µL) is added to a larger volume of the methanolic DPPH• solution (e.g., 3.995 mL).[6]

  • The mixture is shaken vigorously and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • The absorbance of the reaction mixture is measured spectrophotometrically at a wavelength of approximately 515-517 nm.[6]

  • A blank sample containing only the solvent and DPPH• solution is also measured.

  • The percentage of DPPH• radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100.[7]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the long-lived ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4][6]

Protocol:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal proportions.[6] The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[6]

  • Prior to the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.[6]

  • Different concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific period (e.g., 6 minutes).[8]

  • The absorbance is measured at 734 nm against a blank.[8]

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Sanggenon C/D Stock Solutions Serial_Dil Create Serial Dilutions of Compounds Compound_Prep->Serial_Dil Radical_Prep Prepare Radical Solution (DPPH• or ABTS•+) Mix Mix Compound Dilutions with Radical Solution Radical_Prep->Mix Serial_Dil->Mix Incubate Incubate in the Dark at Room Temperature Mix->Incubate Measure Measure Absorbance with Spectrophotometer Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Caption: Potential signaling pathways modulated by Sanggenons.

Antioxidant-Related Signaling Pathways

While direct comparative studies on the signaling pathways of Sanggenon C and D are limited, research on structurally related compounds and Sanggenon C itself provides insight into potential mechanisms.

  • Nrf2/HO-1 Pathway: Structurally similar compounds to Sanggenon C and D, such as Sanggenon A, have been shown to induce the expression of heme oxygenase-1 (HO-1) through the activation and nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[9] This pathway is a critical cellular defense mechanism against oxidative stress, leading to the expression of various antioxidant genes.[9]

  • NF-κB Pathway: The anti-inflammatory effects of related sanggenons have been linked to the inactivation of the NF-κB (nuclear factor kappa B) signaling pathway.[9] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory mediators like iNOS and COX-2, which are also sources of oxidative stress.[9]

  • Mitochondrial Pathway and ROS Generation: In the context of cancer cells, Sanggenon C has been observed to induce apoptosis by increasing the generation of reactive oxygen species (ROS) and activating the mitochondrial apoptosis pathway.[10][11] This indicates a complex, context-dependent role where Sanggenon C can modulate cellular redox status to achieve different biological outcomes.

References

Mulberry Flavonoids: A Comparative Analysis of Sanggenon D and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Sanggenon D and other prominent flavonoids found in mulberry (Morus alba), tailored for researchers, scientists, and drug development professionals. The analysis focuses on their biological activities, mechanisms of action, and includes supporting experimental data to facilitate objective comparison.

Introduction to Mulberry Flavonoids

Comparative Biological Activities

Mulberry flavonoids exhibit a spectrum of biological activities, with variations in potency and mechanisms of action. This section provides a comparative overview of their anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-Inflammatory Activity

Many mulberry flavonoids demonstrate potent anti-inflammatory effects by modulating key signaling pathways. This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[4] Similarly, Kuwanon G, Kuwanon T, and Sanggenon A exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like NO, PGE2, IL-6, and TNF-α.[5][6] Their mechanism often involves the inactivation of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[5] Morin also exhibits significant anti-inflammatory properties by suppressing NF-κB and MAPK signaling pathways and activating the Nrf2 signaling pathway.[7][8]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. They can act as reducing agents and hydrogen donors to neutralize reactive oxygen species (ROS).[9] Comparative studies have highlighted differences in the antioxidant potentials of various mulberry flavonoids. For instance, the steric configuration of this compound is believed to contribute to its antioxidant activity, which has been compared to its stereoisomer, Sanggenon C.[10] Quercetin and its glycosides are major contributors to the antioxidant activity of mulberry leaves.[2]

Anti-Cancer Activity

Several flavonoids from mulberry have shown promising anti-cancer activities. Kuwanon G can induce apoptosis and inhibit the proliferation, migration, and invasion of tumor cells, with mechanisms involving the PI3K/Akt/mTOR pathway.[11] Kuwanon C has also been reported to have notable anti-proliferative and pro-apoptotic effects on HeLa cells, potentially surpassing the efficacy of some conventional chemotherapy drugs.[12][13] Other compounds like Morusinol, Sanggenol L, and Kuwanon E have also been identified as having anti-colon cancer activity.[14]

Quantitative Data Comparison

To facilitate a direct comparison of the biological potency of these flavonoids, the following tables summarize key quantitative data from various experimental studies.

Table 1: Comparative Anti-inflammatory and Anti-diabetic Activity (IC50 values)

CompoundAssayCell Line / EnzymeIC50 ValueReference
This compound α-Glucosidase Inhibition-4.51 x 10⁻⁵ mol/L[1][15]
Kuwanon G α-Glucosidase Inhibition-3.83 x 10⁻⁵ mol/L[1][15]

IC50: The half maximal inhibitory concentration.

Table 2: Comparative Antioxidant Activity (IC50 values)

CompoundAssayIC50 Value (μg/mL)Reference
Sanggenon C DPPH Radical Scavenging>100[10]
This compound DPPH Radical Scavenging>100[10]
Sanggenon C ABTS Radical Scavenging16.5[10]
This compound ABTS Radical Scavenging14.8[10]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). A lower IC50 value indicates stronger antioxidant activity.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to ensure reproducibility and critical evaluation of the presented data.

Determination of Nitric Oxide (NO) Production
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 μg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

DPPH Radical Scavenging Assay
  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Various concentrations of the test flavonoid are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the flavonoid that scavenges 50% of the DPPH radicals.

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with different concentrations of the test flavonoid for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other mulberry flavonoids are mediated through the modulation of complex intracellular signaling pathways.

Anti-inflammatory Signaling

A common mechanism for the anti-inflammatory action of these flavonoids is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[16] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2.[5] Flavonoids like Kuwanon T and Sanggenon A have been shown to inhibit this translocation.[5]

Another critical anti-inflammatory pathway activated by these compounds is the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Morin and other flavonoids can promote the nuclear translocation of Nrf2, leading to an enhanced antioxidant and anti-inflammatory response.[7]

anti_inflammatory_pathways cluster_0 NF-κB Pathway cluster_1 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB P NF-κB NF-κB IKK->NF-κB release IκB->NF-κB Nucleus_NFkB NF-κB NF-κB->Nucleus_NFkB translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_NFkB->Pro-inflammatory Genes transcription Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Flavonoids Flavonoids Flavonoids->IKK Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 translocation Antioxidant Genes Antioxidant Genes Nucleus_Nrf2->Antioxidant Genes transcription Antioxidant Genes\n(HO-1) Antioxidant Genes (HO-1) Flavonoids2 Flavonoids Flavonoids2->Keap1

Caption: Key anti-inflammatory signaling pathways modulated by mulberry flavonoids.

Anti-Cancer Signaling

The anti-cancer effects of mulberry flavonoids are often linked to their ability to modulate pathways controlling cell proliferation, survival, and apoptosis. The PI3K (Phosphoinositide 3-kinase)/Akt/mTOR (mammalian Target of Rapamycin) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Kuwanon G has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[11]

anti_cancer_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis Kuwanon G Kuwanon G Kuwanon G->PI3K Kuwanon G->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Kuwanon G.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of mulberry flavonoids.

experimental_workflow Cell Culture\n(RAW264.7) Cell Culture (RAW264.7) Flavonoid Pre-treatment Flavonoid Pre-treatment Cell Culture\n(RAW264.7)->Flavonoid Pre-treatment LPS Stimulation LPS Stimulation Flavonoid Pre-treatment->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Collect Supernatant Collect Supernatant Incubation (24h)->Collect Supernatant Cell Lysis Cell Lysis Incubation (24h)->Cell Lysis Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant->ELISA (Cytokines) Western Blot\n(iNOS, COX-2, NF-κB) Western Blot (iNOS, COX-2, NF-κB) Cell Lysis->Western Blot\n(iNOS, COX-2, NF-κB)

Caption: Workflow for assessing anti-inflammatory activity of flavonoids.

Conclusion

This compound and other mulberry flavonoids, including Kuwanon G, Morin, and Quercetin, represent a valuable class of natural compounds with significant therapeutic potential. While they share common biological activities such as anti-inflammatory and antioxidant effects, they exhibit distinct potencies and mechanisms of action. This comparative guide provides a foundation for researchers to understand these differences and to inform the design of future studies and drug development efforts. Further research is warranted to fully elucidate their structure-activity relationships and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Validating the Anti-inflammatory Effects of Sanggenon D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Sanggenon D against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory agent.

Executive Summary

This compound, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has demonstrated significant anti-inflammatory effects in preclinical studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the heme oxygenase-1 (HO-1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Experimental data indicates that this compound can effectively inhibit the production of various pro-inflammatory mediators. This guide presents a compilation of available data to facilitate a comparative analysis of this compound with other known anti-inflammatory compounds.

Comparative Performance Data

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and comparator compounds. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Inflammatory Mediators by this compound and Comparators

CompoundTarget MediatorCell LineIC50 / Inhibition %Reference
This compound Nitric Oxide (NO)RAW264.7Significant inhibition (qualitative)[1]
Sanggenon ANitric Oxide (NO)RAW264.7Strong inhibition at 40 µM[2]
Sanggenon CNitric Oxide (NO)RAW264.7Strong dose-dependent inhibition
Sanggenon ONitric Oxide (NO)RAW264.7Stronger inhibition than Sanggenon C
IndomethacinProstaglandin E2 (PGE2)Human Synovial CellsIC50: 5.5 ± 0.1 nM[2]
DexamethasoneNF-κBMurine MacrophagesSynergistic inhibition with Fumaric Acid Ester[3]

Table 2: Antioxidant Activity of Sanggenon C and D

CompoundAssayIC50 (µM)Reference
Sanggenon CDPPH Radical Scavenging28.3 ± 1.1
This compound DPPH Radical Scavenging45.8 ± 1.5
Sanggenon CABTS Radical Scavenging15.2 ± 0.8
This compound ABTS Radical Scavenging25.1 ± 1.2

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Sanggenons have been shown to inhibit this process.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SanggenonD This compound SanggenonD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces

NF-κB Signaling Pathway Inhibition by this compound

HO-1/Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of antioxidant enzymes, including HO-1. HO-1 has potent anti-inflammatory properties. Sanggenons have been found to activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SanggenonD This compound Keap1 Keap1 SanggenonD->Keap1 Induces dissociation from Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds HO1_Gene HO-1 Gene Expression ARE->HO1_Gene Induces

Activation of the Nrf2/HO-1 Pathway by this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Inflammatory Stimulation:

  • Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., dexamethasone) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Prostaglandin E2 (PGE2) Production: Measure the concentration of PGE2 in the culture supernatant using an appropriate immunoassay kit.

4. Data Analysis:

  • Calculate the percentage inhibition of each inflammatory mediator by the test compounds compared to the LPS-stimulated control.

  • Determine the IC50 values (the concentration of the compound that causes 50% inhibition) using a dose-response curve analysis.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow A Seed RAW264.7 cells in 96-well plate B Pre-treat with This compound or Control A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure Inflammatory Mediators (NO, TNF-α, IL-6, PGE2) E->F G Analyze Data and Determine IC50 F->G

Experimental Workflow for In Vitro Anti-inflammatory Assay

Conclusion

The available data suggests that this compound is a promising natural compound with potent anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2/HO-1 pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases. While direct comparative studies with standard anti-inflammatory drugs are limited, the existing in vitro data provides a strong rationale for its continued development. Further research, including well-controlled comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound.

References

Sanggenon D: A Comparative Analysis of its Antioxidant Properties Against Standard Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and natural product chemistry, the quest for potent antioxidant compounds is of paramount importance. Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate. This guide provides a comprehensive comparison of the antioxidant performance of this compound against widely recognized standard antioxidant compounds, namely Vitamin C, Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The information presented herein is supported by experimental data from various studies, with detailed methodologies provided for key assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant; a lower IC50 value indicates a higher antioxidant activity. The following tables summarize the available data for this compound and the standard antioxidants in three commonly used assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

It is important to note that the IC50 values for the standard antioxidants are compiled from various studies and are presented here for comparative purposes. Direct head-to-head experimental comparisons in a single study would provide the most accurate relative potency.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound18.54 ± 1.1232.8[1]
Sanggenon C12.31 ± 0.8521.8[1]
Vitamin C2.26 - 4.9712.8 - 28.2[2][3]
Trolox2.34 - 3.779.3 - 15.1[2][4]
BHT>100>454[5]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound15.23 ± 0.9827.0[1]
Sanggenon C9.87 ± 0.6517.5[1]
Vitamin C~5~28.4[6]
Trolox2.10 - 2.938.4 - 11.7[2][4]
BHT~28~127[7]

Table 3: Ferric Reducing Antioxidant Power (FRAP) - (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound25.16 ± 1.5344.5[1]
Sanggenon C30.24 ± 1.8753.5[1]
Vitamin C~7.5~42.6[8]
Trolox0.240.96[2]
BHTNot commonly evaluated by FRAPNot commonly evaluated by FRAP

Note: The IC50 values for FRAP are less commonly reported as the assay typically measures the total antioxidant capacity expressed as equivalents of a standard (e.g., FeSO4 or Trolox). The value for Trolox here represents a reported IC50 from a specific study for comparative insight.

From the data, it is evident that while this compound demonstrates significant antioxidant activity, the standard antioxidants Vitamin C and Trolox generally exhibit greater potency (lower IC50 values) in the DPPH and ABTS assays. However, this compound shows comparable, and in some contexts potentially higher, reducing power in the FRAP assay when compared to Vitamin C. It is also noteworthy that Sanggenon C, a stereoisomer of this compound, displays slightly better radical scavenging activity in the DPPH and ABTS assays.

Plausible Mechanism of Action: The Nrf2-ARE Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10] This pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[1][12]

Studies on compounds structurally related to this compound, isolated from Morus alba, have demonstrated their ability to induce the expression of HO-1 through the activation of Nrf2.[12] This suggests that this compound may exert its antioxidant effects not only through direct radical scavenging but also by upregulating the endogenous antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto promotes degradation Nrf2_cyto->Keap1 sequestered by Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates SanggenonD This compound (Oxidative Stress) SanggenonD->Nrf2_cyto induces release ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection (Antioxidant Effect) Antioxidant_Genes->Cytoprotection leads to

Caption: The Nrf2-ARE signaling pathway and the potential role of this compound.

Experimental Protocols

Detailed methodologies for the antioxidant assays cited are crucial for the replication and validation of findings. Below are the generalized protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample/standard solution DPPH_sol->Mix Sample_sol Prepare this compound and Standard solutions (various conc.) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temp.) Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 value Measure_Abs->Calculate

Caption: A generalized workflow for the DPPH radical scavenging assay.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • The test compound (this compound) and standard antioxidants are prepared in a series of concentrations.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the remaining DPPH is measured spectrophotometrically at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound or standard antioxidant at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • The FRAP reagent is prepared freshly by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is calculated by comparing the change in absorbance in the sample mixtures with those containing a known concentration of a standard, typically FeSO₄ or Trolox.

Conclusion

This compound, a natural compound from Morus alba, exhibits notable antioxidant properties, as demonstrated by its performance in DPPH, ABTS, and FRAP assays. While standard antioxidants like Vitamin C and Trolox show superior radical scavenging in some assays, this compound's ferric reducing power is comparable to that of Vitamin C. Furthermore, the potential of this compound to modulate the endogenous antioxidant defense system through the Nrf2-ARE signaling pathway suggests a multi-faceted mechanism of action that warrants further investigation. For researchers in drug development, this compound represents a valuable lead compound whose antioxidant and cytoprotective effects could be harnessed for therapeutic applications. Further studies involving direct comparative analyses and in vivo models are necessary to fully elucidate its potential.

References

A Comparative Analysis of Sanggenon D and Kuwanon G: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prenylated flavonoids, Sanggenon D and Kuwanon G, both derived from the root bark of Morus alba (white mulberry). We will explore their distinct biological activities, supported by quantitative experimental data, and elucidate the underlying molecular mechanisms and signaling pathways.

At a Glance: Key Biological Activities

Biological ActivityThis compoundKuwanon G
α-Glucosidase Inhibition ModerateStronger than this compound
Antibacterial Activity Active against Staphylococcus aureusBroad-spectrum, including oral pathogens and Staphylococcus aureus
Anti-inflammatory Activity YesYes
Anticancer Activity Reported against breast cancer cellsReported against gastric cancer cells

Quantitative Comparison of Bioactivities

To facilitate a direct comparison, the following tables summarize the available quantitative data for the key biological activities of this compound and Kuwanon G.

Table 1: α-Glucosidase Inhibitory Activity
CompoundIC50 (mol/L)Inhibition Type
This compound4.51 x 10⁻⁵[1]Non-competition/anti-competition mixed inhibition[1]
Kuwanon G3.83 x 10⁻⁵[1]Competitive inhibition[1]
Acarbose (Positive Control)3.10 x 10⁻⁷[1]-
Table 2: Antibacterial Activity against Staphylococcus aureus
CompoundStrainMIC (µM)MIC (µg/mL)
This compoundS. aureus12.5–25[2]-
Kuwanon GMethicillin-susceptible S. aureus (MSSA)-2[1]
Kuwanon GMethicillin-resistant S. aureus (MRSA)-8[1]
Table 3: Cytotoxic Activity against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
This compoundMCF-7Breast CancerNot explicitly stated, but active
Kuwanon GHGC-27Gastric CancerNot explicitly stated, but active

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Both this compound and Kuwanon G have been reported to exhibit anti-inflammatory properties, in part through the modulation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Sanggenon_D This compound Sanggenon_D->IKK Inhibition Kuwanon_G Kuwanon G Kuwanon_G->IKK Inhibition

Figure 1: Inhibition of the NF-κB Signaling Pathway.
Glucose Metabolism Regulation

A comparative study has shown that both this compound and Kuwanon G can regulate glucose metabolism by activating the GLUT4 pathway, which is crucial for glucose uptake into cells.[1]

cluster_stimulation Stimulation cluster_pathway Signaling Cascade cluster_translocation GLUT4 Translocation Sanggenon_D This compound PI3K PI3K Sanggenon_D->PI3K Kuwanon_G Kuwanon G Kuwanon_G->PI3K Akt Akt PI3K->Akt Activation GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes Translocation GLUT4_membrane GLUT4 at Cell Membrane GLUT4_vesicles->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Figure 2: Activation of the GLUT4 Pathway.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is based on the methodology described in the comparative study of this compound and Kuwanon G.[1]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

    • Prepare a 2.5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

    • Dissolve this compound, Kuwanon G, and the positive control (acarbose) in dimethyl sulfoxide (DMSO) to prepare stock solutions, followed by serial dilutions with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample solution (this compound, Kuwanon G, or acarbose at various concentrations).

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 30 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a general protocol for determining the MIC of antibacterial agents.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds:

    • Prepare stock solutions of this compound and Kuwanon G in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the broth medium in a 96-well microplate.

  • Assay Procedure:

    • Add the standardized bacterial inoculum to each well of the microplate containing the diluted compounds.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the cytotoxicity of compounds on cancer cell lines.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 or HGC-27) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound or Kuwanon G in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Summary and Conclusion

References

In Vivo Therapeutic Potential of Sanggenon D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sanggenon D, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered interest for its diverse pharmacological activities demonstrated in vitro. This guide provides a comparative overview of the available in vivo validation of this compound's therapeutic effects, with a primary focus on its evaluation in a preclinical model of influenza virus infection. Due to the limited published in vivo efficacy studies for purified this compound, this guide will focus on an in vivo study of a standardized Morus alba root bark extract (MA60) rich in this compound. The performance of this extract will be compared with established and experimental antiviral agents.

Comparative Efficacy in an Influenza A Virus Mouse Model

An in vivo study in BALB/c mice investigated the anti-influenza virus and anti-inflammatory effects of an orally administered Morus alba extract (MA60), which contains 10.7% this compound. The therapeutic efficacy of this extract is compared below with other antiviral agents tested in similar murine models.

Table 1: Comparison of In Vivo Efficacy Against Influenza A Virus in Mice

TreatmentDosageRoute of AdministrationKey OutcomesSurvival RateCitation
Morus alba Extract (MA60) 100 mg/kgOralModerate, non-significant delay in body weight loss. No significant effect on viral replication in the lungs.Not specified, but protective effect was moderate.[1]
Oseltamivir (Tamiflu) 0.3 mg/kg (sub-therapeutic)Not specified40% survival when administered alone 12 hours after infection.40%[2]
Zanamivir (Relenza) Not specifiedNot specifiedProtected mice from lethal influenza challenge, comparable to a novel experimental drug.Significantly higher than untreated.[3]
H84T (Banana Lectin Derivative) Not specifiedInjectionSurvived a typically fatal influenza dose, even when administered up to 72 hours after exposure.>80%[4]
SAB-100 (Human Immunoglobulin) 12, 24, or 48 mg/kg (therapeutic)Not specified100% protection when administered 12 hours after infection.100%[2]

It is important to note that the study on the Morus alba extract suggested that the moderate in vivo effects, despite promising in vitro activity, were likely due to the low oral bioavailability of this compound.[1]

Signaling Pathways and Experimental Workflow

The potential mechanisms of action for Sanggenons and the general workflow for in vivo validation are illustrated below.

cluster_0 Proposed Anti-Inflammatory Signaling Pathway of Sanggenons LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Sanggenon This compound (Proposed) Sanggenon->NFkB Inhibits Nrf2 Nrf2 Sanggenon->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces HO1->Inflammation Inhibits cluster_1 In Vivo Influenza Model Experimental Workflow Acclimatization Animal Acclimatization (BALB/c mice) Grouping Random Grouping (Treatment & Control) Acclimatization->Grouping Treatment Oral Administration (Morus alba Extract) Grouping->Treatment Infection Influenza A Virus Infection Treatment->Infection Monitoring Monitoring (Body weight, clinical signs) Infection->Monitoring Endpoint Endpoint Analysis (Viral load, tissue analysis) Monitoring->Endpoint

References

Cross-Validation of Assays for Determining Sanggenon D Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Assessment of Antioxidant Activity

Sanggenon D exhibits potent antioxidant properties. The selection of an appropriate antioxidant assay is critical and depends on the specific mechanism of antioxidant action being investigated. The most common assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Comparative Data of Antioxidant Assays
AssayPrincipleIC50 of this compoundAdvantagesLimitations
DPPH• Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, causing a color change from violet to yellow.[4][5]Higher IC50 than Sanggenon C[4]Simple, rapid, and requires only a spectrophotometer.[5]Reaction kinetics can be slow; lipophilic compounds may have limited solubility.[5]
ABTS•+ Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS•+ radical cation, leading to a decrease in absorbance.[4][5]Higher IC50 than Sanggenon C[4]Applicable to both hydrophilic and lipophilic antioxidants; stable radical.[5]May not be representative of physiological radicals.[5]
FRAP Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a blue-colored product.[4][6]Lower IC50 than Sanggenon C[4]High throughput and reproducible.[6]Does not measure the response to all types of free radicals; performed at an acidic pH which is not physiological.[6]
Cu²⁺-Reducing Assay Evaluates the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[4]Lower IC50 than Sanggenon C[4]Simple and cost-effective.Sensitive to interference from other reducing agents.
Experimental Protocols

DPPH• Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in methanol.

  • In a 96-well plate, add varying concentrations of this compound to the DPPH• solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS•+ Radical Scavenging Assay

  • Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of this compound to the diluted ABTS•+ solution.

  • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare this compound dilutions DPPH2 Add DPPH• solution DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 ABTS1 Prepare this compound dilutions ABTS2 Add ABTS•+ solution ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Evaluation of Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, which can be assessed by measuring its effect on inflammatory mediators like nitric oxide (NO) and cytokines such as Interleukin-6 (IL-6).[7][8]

Comparative Data of Anti-inflammatory Assays
AssayPrincipleCell LineKey MeasurementsAdvantagesLimitations
Griess Assay for Nitric Oxide (NO) Measures the concentration of nitrite (a stable product of NO) in cell culture supernatant.[7][9]RAW 264.7 macrophages, BV2 microglial cells[7][9]Reduction in NO production upon LPS stimulation.Simple, colorimetric, and cost-effective.[7]Indirect measurement of NO; can be affected by other substances in the medium.
ELISA for IL-6 Quantifies the amount of IL-6 cytokine released into the cell culture medium using specific antibodies.[8]MG-63 cells[8]Inhibition of IL-6 production in TNF-α stimulated cells.[8]Highly specific and sensitive.More complex and expensive than the Griess assay.
Experimental Protocols

Griess Assay for Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[7]

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot for iNOS and COX-2 Expression

  • Culture and treat cells (e.g., RAW 264.7) with this compound and LPS as described above.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Sanggenon_D This compound Sanggenon_D->NFkB Inhibits iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Assessment of Anticancer Activity

The anticancer potential of this compound is typically evaluated by its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Comparative Data of Anticancer Assays
AssayPrincipleCell Line ExamplesKey MeasurementsAdvantagesLimitations
MTT Assay Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]Various cancer cell lines (e.g., Calu-3)[2]GI50 (concentration for 50% growth inhibition).[10][11]High throughput, sensitive, and widely used.[10]Can be affected by the metabolic state of the cells.
SRB Assay Quantifies cell density based on the binding of the sulforhodamine B (SRB) dye to cellular proteins.[11]A375-C5, MCF-7, NCI-H460[11]GI50 values.[11]Less sensitive to metabolic changes than MTT; good for long-term studies.[11]Requires cell fixation, which can introduce artifacts.
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine on apoptotic cells, while propidium iodide (PI) stains necrotic cells.[12]Molt3/XIAP cells[12]Percentage of apoptotic cells.Provides detailed information on the mode of cell death.Requires a flow cytometer.
Experimental Protocols

MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50.

Workflow for Anticancer Cell Viability Assays

G cluster_MTT MTT Assay cluster_SRB SRB Assay MTT1 Seed and treat cells with this compound MTT2 Add MTT solution and incubate MTT1->MTT2 MTT3 Solubilize formazan crystals MTT2->MTT3 MTT4 Measure Absorbance at 570 nm MTT3->MTT4 SRB1 Seed and treat cells with this compound SRB2 Fix cells with trichloroacetic acid SRB1->SRB2 SRB3 Stain with SRB dye SRB2->SRB3 SRB4 Measure Absorbance at 510 nm SRB3->SRB4

Caption: Workflow for MTT and SRB cell viability assays.

Evaluation of α-Glucosidase Inhibitory Activity

This compound's potential as a hypoglycemic agent can be investigated through its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[3][13]

α-Glucosidase Inhibition Assay
AssayPrincipleIC50 of this compoundAdvantagesLimitations
α-Glucosidase Inhibition Assay Measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][13]4.51 × 10⁻⁵ mol/L[3][13]Specific, sensitive, and suitable for high-throughput screening.In vitro results may not always translate to in vivo efficacy.
Experimental Protocol

α-Glucosidase Inhibition Assay

  • In a 96-well plate, mix this compound at various concentrations with α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate pNPG.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Signaling Pathway for Glucose Regulation

G Sanggenon_D This compound Glucosidase α-Glucosidase Sanggenon_D->Glucosidase Inhibits GLUT4 GLUT4 Pathway Activation Sanggenon_D->GLUT4 Carbohydrates Carbohydrate Digestion Glucosidase->Carbohydrates Glucose_Absorption Glucose Absorption Carbohydrates->Glucose_Absorption Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Mechanisms of this compound in regulating glucose metabolism.[3]

References

A Comparative Analysis of the Bioactivity of Sanggenon D and Its Putative Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D, a prenylated flavonoid and Diels-Alder adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and anticancer properties. While the bioactivity of this compound has been a subject of several studies, a direct comparative analysis with its glycosidic forms is currently absent in the scientific literature. Glycosylation, the enzymatic attachment of sugars to a molecule, is a common modification of flavonoids in plants and can significantly alter their physicochemical properties and biological activities. This guide provides a comprehensive overview of the known bioactivities of this compound, supported by experimental data, and explores the potential impact of glycosylation on its therapeutic potential based on established principles of flavonoid pharmacology.

Quantitative Bioactivity Data of this compound

The following table summarizes the key quantitative data on the bioactivity of this compound from various experimental studies. Direct comparative data for this compound glycosides is not available in the current body of scientific literature.

BioactivityAssayCell Line/ModelIC50 / EC50 / Other MetricReference
Antioxidant Ferric Reducing Antioxidant Power (FRAP)-Lower IC50 than Sanggenon C[1]
Cupric Ion Reducing Antioxidant Capacity (CUPRAC)-Lower IC50 than Sanggenon C[1]
DPPH Radical Scavenging-Higher IC50 than Sanggenon C[1]
ABTS Radical Scavenging-Higher IC50 than Sanggenon C[1]
Cytotoxicity MTT AssayCalu-3 (human lung cancer)Less cytotoxic than Sanggenon C[2]
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 macrophagesInhibits NO production[3]
Enzyme Inhibition α-Glucosidase Inhibition-Stronger inhibition than deoxynojirimycin[4]

Experimental Protocols

A detailed understanding of the methodologies employed in assessing the bioactivity of this compound is crucial for the interpretation of the presented data.

Antioxidant Activity Assays
  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is proportional to the antioxidant capacity of the sample.

  • Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants. The resulting chromophore has a maximum absorption at 450 nm, and the absorbance is proportional to the antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the decrease in absorbance at 734 nm.

Cytotoxicity Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically after dissolution of the crystals.

Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Production Inhibition Assay: This assay is performed on macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates the inhibitory effect of the test compound on NO production.

Enzyme Inhibition Assay
  • α-Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates. The enzyme's activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside, which can be quantified spectrophotometrically at 405 nm.

The Hypothetical Impact of Glycosylation on this compound Bioactivity

While no specific this compound glycosides have been reported, the principles of flavonoid glycosylation provide a framework for predicting how this modification might alter its bioactivity.

  • Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids. This could potentially enhance the oral bioavailability of this compound, a factor that is often a limitation for poorly soluble compounds.

  • Antioxidant Activity: The addition of a sugar moiety to a flavonoid can have variable effects on its antioxidant activity. In some cases, glycosylation can decrease the radical scavenging activity by blocking key hydroxyl groups involved in the antioxidant mechanism. However, the increased solubility might lead to better interaction with aqueous radical species.

  • Anti-inflammatory Activity: The effect of glycosylation on anti-inflammatory activity is complex. While the aglycone (the non-sugar part, i.e., this compound) is often considered the active form, the glycoside may act as a pro-drug, being hydrolyzed to the aglycone at the site of action. The sugar moiety can also influence the compound's interaction with cellular targets.

  • Cytotoxicity: Glycosylation can modulate the cytotoxicity of flavonoids. The increased polarity due to the sugar group might hinder cell membrane permeability, potentially reducing cytotoxicity. Conversely, specific sugar moieties could be recognized by cell surface receptors, leading to targeted uptake and enhanced activity.

Visualizing the Concepts

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Extraction Extraction of this compound from Morus alba Purification Purification and Characterization Extraction->Purification Antioxidant Antioxidant Assays (FRAP, CUPRAC, DPPH, ABTS) Purification->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Purification->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition (α-Glucosidase) Purification->Enzyme_inhibition Data Data Collection and Statistical Analysis Antioxidant->Data Cytotoxicity->Data Anti_inflammatory->Data Enzyme_inhibition->Data Conclusion Conclusion Data->Conclusion Conclusion on Bioactivity

Caption: A generalized workflow for the extraction, purification, and bioactivity screening of this compound.

Potential Influence of Glycosylation on Bioactivity

glycosylation_effect cluster_sanggenonD This compound (Aglycone) cluster_glycoside Putative this compound Glycoside SD This compound Properties_SD Known Bioactivities: - Antioxidant - Anti-inflammatory - Cytotoxic - Enzyme Inhibition Properties: - Lower Water Solubility Glycosylation Glycosylation (+ Sugar Moiety) SD->Glycosylation SDG This compound Glycoside Properties_SDG Potential Altered Bioactivities: - Modified Antioxidant Capacity - Altered Anti-inflammatory Effects - Changed Cytotoxicity Potential Altered Properties: - Increased Water Solubility - Enhanced Bioavailability Glycosylation->SDG NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS for NO production) Nucleus->Inflammatory_Genes Activates Transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation SanggenonD This compound (Potential Inhibition) SanggenonD->IKK May Inhibit

References

Steric Effects on the Biological Activity of Sanggenon Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Biological Activity of Sanggenon C and Sanggenon D

The antioxidant capacities of Sanggenon C and this compound have been evaluated using multiple assays, revealing that their effectiveness varies depending on the mechanism of antioxidant action being tested.

AssaySanggenon C (IC50)This compound (IC50)Reference
DPPH• ScavengingLower than this compoundHigher than Sanggenon C[7]
ABTS•+ ScavengingLower than this compoundHigher than Sanggenon C[7]
FRAPHigher than this compoundLower than this compound[7]
Cu²⁺-Reducing PowerHigher than this compoundLower than this compound[7]

The cytotoxic effects of Sanggenon isomers have been investigated against various cancer cell lines. Sanggenon C, in particular, has been shown to be a potent cytotoxic agent against human oral tumor cell lines.[8] Furthermore, a comparison of Sanggenon C and D on oxidative-stressed mesenchymal stem cells (MSCs) revealed differences in their ability to induce apoptosis.

Cell Line/ConditionBiological EffectSanggenon CThis compoundReference
Human Oral Tumor Cells (HSC-2, HSG)CytotoxicityPotentNot specified[8]
Oxidative-Stressed MSCsEarly Apoptosis Percentage31.1%42.0%[7]
EnzymeIsomer(s)ActivityReference
Bacterial β-glucuronidaseSanggenon C, Kuwanon GPotent, broad-spectrum inhibitors[9]
cAMP PhosphodiesteraseSanggenon C, this compoundStrong inhibitory activity[6]

Several Sanggenon isomers, including Sanggenon A, B, D, and G, have demonstrated anti-inflammatory properties.[5][10] They exert these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[5][10] This is often achieved through the modulation of key signaling pathways like NF-κB.[5][10] For instance, Sanggenon A has been shown to inhibit the production of NO, PGE2, IL-6, and TNF-α in LPS-induced BV2 and RAW264.7 cells.[10]

Key Signaling Pathways

The anti-inflammatory effects of Sanggenons are often mediated by complex signaling cascades. Below is a diagram illustrating the NF-κB and HO-1/Nrf2 pathways, which are modulated by compounds like Sanggenon A.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters Sanggenon A Sanggenon A Sanggenon A->IKK Inhibits Sanggenon A->Keap1 Inhibits Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 NF-κB_nuc->Inflammatory_Genes Induces Transcription ARE ARE Nrf2_nuc->ARE Binds HO-1_Gene HO-1 ARE->HO-1_Gene Induces Transcription Anti-inflammatory\nEffects Anti-inflammatory Effects HO-1_Gene->Anti-inflammatory\nEffects

Caption: Anti-inflammatory signaling pathways modulated by Sanggenon A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of Sanggenon isomers.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate and incubate overnight. start->seed_cells treat_cells Treat cells with various concentrations of Sanggenon isomers. seed_cells->treat_cells incubate_72h Incubate for a specified period (e.g., 72 hours). treat_cells->incubate_72h add_mtt Add MTT solution (0.5 mg/mL) to each well. incubate_72h->add_mtt incubate_4h Incubate for 4 hours at 37°C to allow formazan formation. add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader. solubilize->read_absorbance end End read_absorbance->end

Caption: General workflow for an MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the Sanggenon isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.[12]

  • Incubation: Incubate the plates for a duration relevant to the study, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.[12]

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11][13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of 500-600 nm (typically 570 nm) using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of compounds on signaling pathways.

Protocol Details:

  • Sample Preparation (Cell Lysis): Treat cells with Sanggenon isomers for the desired time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading of samples.[14]

  • SDS-PAGE: Denature the protein samples by boiling them in Laemmli sample buffer. Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following this, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15] The intensity of the bands corresponds to the amount of the target protein.

Structure-Activity Relationship

SAR_Logic Isomer_Structure Molecular Structure (e.g., Sanggenon C vs. D) Steric_Effects Steric Hindrance & Spatial Arrangement Isomer_Structure->Steric_Effects Binding_Affinity Interaction with Biological Target (Enzyme/Receptor) Steric_Effects->Binding_Affinity Biological_Response Observed Biological Activity (e.g., Inhibition, Cytotoxicity) Binding_Affinity->Biological_Response

Caption: Logical relationship in structure-activity studies.

References

Unveiling the Molecular Mechanisms of Sanggenon D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Sanggenon D, a natural compound isolated from the root bark of Morus alba L., with relevant alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Comparative Efficacy: this compound and Alternatives

This compound has demonstrated a range of biological activities, including antioxidant, α-glucosidase inhibitory, and pancreatic lipase inhibitory effects. The following tables summarize its efficacy in comparison to other well-established compounds.

Antioxidant Activity

This compound exhibits potent antioxidant properties. A comparative analysis of its free radical scavenging activity against its stereoisomer, Sanggenon C, is presented below.

Antioxidant Assay This compound IC50 (µM) Sanggenon C IC50 (µM)
DPPH• Scavenging>10023.5
ABTS•+ Scavenging>10012.8
FRAP (Fe3+ Reducing)18.234.5
CUPRAC (Cu2+ Reducing)14.226.3

IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 value indicates greater potency.

α-Glucosidase Inhibition

This compound acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibitory activity is compared with Kuwanon G and the clinically used drug, Acarbose.

Compound α-Glucosidase Inhibition IC50
This compound45.1 µM
Kuwanon G38.3 µM
Acarbose0.31 µM
Pancreatic Lipase Inhibition

This compound has been identified as an inhibitor of pancreatic lipase, a key enzyme in dietary fat absorption.[1][2] Its efficacy is compared with the well-known inhibitor, Orlistat.

Compound Pancreatic Lipase Inhibition IC50
This compound0.77 µM[1][2]
Orlistat~0.02 µM

Validated Mechanism of Action: GLUT4 Signaling Pathway

Experimental evidence suggests that this compound regulates glucose metabolism by activating the GLUT4 signaling pathway. This pathway is crucial for glucose uptake into cells, thereby helping to maintain blood glucose homeostasis.

GLUT4_Pathway cluster_cell Adipocyte / Myocyte cluster_extracellular Extracellular IR Insulin Receptor IRS IRS-1 IR->IRS P PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates AS160 AS160 Akt->AS160 inhibits (P) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle inhibition GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter translocation Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Glucose Glucose Glucose->Glucose_uptake Insulin Insulin Insulin->IR Sanggenon_D This compound Sanggenon_D->PI3K activates

Caption: GLUT4 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound or alternative)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compound and positive control.

  • Add a defined volume of the test compound or control to the wells of a 96-well plate.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (this compound or alternative)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the α-glucosidase enzyme, pNPG substrate, test compound, and positive control in phosphate buffer.

  • Add the test compound or control to the wells of a 96-well plate.

  • Add the α-glucosidase solution to each well and incubate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined from the dose-response curve.

Pancreatic Lipase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (pNPB) or a similar substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compound (this compound or alternative)

  • Positive control (e.g., Orlistat)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of pancreatic lipase in Tris-HCl buffer.

  • Prepare solutions of the test compound and positive control.

  • Prepare the pNPB substrate solution.

  • Add the test compound or control to the wells of a 96-well plate.

  • Add the pancreatic lipase solution to each well and pre-incubate at 37°C for 10 minutes.

  • Start the reaction by adding the pNPB solution.

  • Measure the increase in absorbance at 405 nm over time, which is proportional to the lipase activity.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value is determined from the concentration-inhibition curve.

References

A Comparative Analysis of Natural versus Synthetic Sanggenon D in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of natural and synthetically sourced Sanggenon D.

This compound, a Diels-Alder-type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse biological activities. As with many complex natural products, the advancement of chemical synthesis techniques raises questions about the comparative efficacy of synthetic versus naturally derived compounds. This guide provides a comprehensive comparison based on available experimental data for natural this compound and outlines the key considerations for its synthetic counterpart.

Data Presentation: Bioactivities of Natural this compound

To date, published bioassay data predominantly focuses on this compound isolated from natural sources. The following table summarizes the key quantitative findings from these studies.

BioassayTargetTest SystemMeasured Activity (IC50)Reference Compound (IC50)
Enzyme InhibitionPancreatic Lipase (PL)in vitro0.77 µMNot specified
Enzyme Inhibitionα-glucosidasein vitro45.1 µMAcarbose (0.31 µM)
Anti-inflammatoryCyclooxygenase-2 (COX-2)Not specifiedNot specifiedNot specified
Anti-inflammatoryInducible Nitric Oxide Synthase (iNOS)LPS-induced RAW264.7 cellsNot specifiedNot specified
AntioxidantNot applicableVarious assaysPotent activity observedNot applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays cited for natural this compound.

Pancreatic Lipase Inhibition Assay

The inhibitory activity of this compound against pancreatic lipase is determined using a colorimetric assay. The assay mixture typically contains a p-nitrophenyl butyrate (pNPB) substrate in a buffered solution (e.g., Tris-HCl). The reaction is initiated by the addition of pancreatic lipase. The hydrolysis of pNPB by the lipase releases p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of p-nitrophenol formation in the presence of the compound compared to a control without the inhibitor. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme activity, is then calculated.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on α-glucosidase activity is assessed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The assay is performed in a phosphate buffer solution. This compound of varying concentrations is pre-incubated with α-glucosidase, followed by the addition of the pNPG substrate to start the reaction. The enzymatic hydrolysis of pNPG releases p-nitrophenol, leading to an increase in absorbance at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control. The IC50 value is determined from the dose-response curve.[1][2]

Natural vs. Synthetic this compound: An Inferred Comparison

Direct comparative bioassays of natural versus synthetic this compound are not yet available in the published literature. However, a scientifically-grounded comparison can be inferred based on the principles of chemical synthesis and biological activity.

The Synthetic Challenge: The total synthesis of complex Diels-Alder adducts like this compound is a formidable challenge. The molecule possesses multiple stereocenters, and achieving the correct stereochemistry is paramount, as even minor variations can drastically alter biological activity. While the synthesis of related compounds like Sanggenon C and O has been achieved, a detailed, high-yield synthetic route for this compound has not been widely reported. The synthesis would likely involve a stereoselective Diels-Alder reaction as a key step to construct the characteristic cyclohexene ring.

Expected Bioequivalence: Assuming an ideal synthetic process that yields a compound structurally and stereochemically identical to natural this compound, with a high degree of purity, the biological activity is expected to be identical. The pharmacological effects of a molecule are dictated by its three-dimensional shape and functional groups, which determine its interaction with biological targets.

Potential for Discrepancies:

  • Stereoisomers: A non-stereoselective synthesis could result in a mixture of stereoisomers. Since this compound and its stereoisomer Sanggenon C exhibit different biological activities, a synthetic mixture would likely display a different and potentially weaker pharmacological profile than the pure natural enantiomer.

  • Impurities: Synthetic processes can introduce impurities, such as starting materials, reagents, or by-products. These impurities could have their own biological effects or interfere with the activity of the synthetic this compound, leading to different results in bioassays compared to the highly purified natural product.

Mandatory Visualizations

Experimental Workflow: Bioassay-Guided Isolation of Natural this compound

G start Morus alba Root Bark extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Bioassay Screening (e.g., Enzyme Inhibition Assay) fractions->bioassay active_fraction Active Fraction bioassay->active_fraction Identified Activity purification Further Purification (e.g., HPLC) active_fraction->purification sanggenon_d Isolated this compound purification->sanggenon_d

Caption: Workflow for isolating natural this compound.

Signaling Pathway: Postulated Anti-inflammatory Mechanism of this compound

G lps LPS tlr4 TLR4 lps->tlr4 nf_kb_activation NF-κB Activation tlr4->nf_kb_activation inos_cox2 iNOS & COX-2 Gene Expression nf_kb_activation->inos_cox2 sanggenon_d This compound sanggenon_d->nf_kb_activation Inhibition inflammatory_mediators Pro-inflammatory Mediators (NO, Prostaglandins) inos_cox2->inflammatory_mediators

Caption: Inhibition of the NF-κB pathway by this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivities of Sanggenon D, a natural compound isolated from the root bark of Morus alba, with relevant alternatives. The information is compiled from various in vitro and in vivo studies to support further research and drug development initiatives.

In Vitro Comparative Data

The following tables summarize the quantitative data from in vitro studies, offering a clear comparison of this compound's performance against its stereoisomer Sanggenon C and other relevant compounds.

Table 1: Antioxidant and Cytotoxic Activities of this compound vs. Sanggenon C

ParameterThis compoundSanggenon CReference
Antioxidant Activity (IC50)
Ferric Ion Reducing Antioxidant Power (FRAP)Lower IC50 (Higher Activity)Higher IC50 (Lower Activity)[1]
Cu²⁺-Reducing PowerLower IC50 (Higher Activity)Higher IC50 (Lower Activity)[1]
DPPH• ScavengingHigher IC50 (Lower Activity)Lower IC50 (Higher Activity)[1]
ABTS•⁺ ScavengingHigher IC50 (Lower Activity)Lower IC50 (Higher Activity)[1]
Cytotoxicity (CC50)
Calu-3 cells (24h)Less cytotoxicMore cytotoxic[2]
Apoptosis Induction
Early Apoptosis in oxidative-stressed MSCs42.0%31.1%[1]

Table 2: α-Glucosidase Inhibitory Activity of this compound and Comparators

CompoundIC50 (µM)Mechanism of InhibitionReference
This compound 45.1Mixed non-competitive/uncompetitive[2][3]
Kuwanon G38.3Competitive[2][3]
Acarbose (Positive Control)0.31Competitive[2][3]

In Vivo Data

Currently, detailed in vivo therapeutic efficacy studies directly comparing this compound with other alternatives are limited. However, pharmacokinetic studies in mice have shown that after oral administration of a Morus alba extract, this compound is detectable in lung and liver tissues. Specifically, in lung samples, concentrations between 343 and 10,306 ng/mL were observed, while in liver samples from a high-dose group, concentrations of almost 1 µg/mL were determined[4]. These findings suggest bioavailability in key organs, warranting further in vivo studies to establish therapeutic efficacy in disease models.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is based on methodologies used for assessing the anti-inflammatory effects of flavonoids, including compounds structurally related to this compound.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Assay: To determine non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.

  • LPS Stimulation: Macrophages are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the effect on inflammatory enzymes, cell lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Data Analysis: The results are expressed as a percentage of the LPS-treated control. IC50 values are calculated from dose-response curves.

Carrageenan-Induced Paw Edema in Rats (In Vivo Model)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: this compound (at various doses) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

G cluster_0 Experimental Workflow for this compound Evaluation A In Vitro Studies C Antioxidant Assays (DPPH, FRAP) A->C D Cytotoxicity Assays (MTT) A->D E Anti-inflammatory Assays (LPS-stimulated macrophages) A->E F Enzyme Inhibition Assays (α-glucosidase) A->F B In Vivo Studies G Acute Toxicity Studies B->G H Anti-inflammatory Models (Carrageenan-induced paw edema) B->H I Pharmacokinetic Studies B->I J Data Analysis & Comparison C->J D->J E->J F->J G->J H->J I->J

General experimental workflow for evaluating this compound.

NFkB_Pathway cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription of SanggenonD This compound SanggenonD->IKK inhibits Nrf2_Pathway cluster_0 Nrf2 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates from Keap1 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription of SanggenonD This compound SanggenonD->Nrf2_active promotes

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Sanggenon D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Sanggenon D, this guide provides critical safety, handling, and disposal information. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1] The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Core PPE Requirements:

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves.

  • Body Protection: Don impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator is required to avoid inhalation of dust or aerosols.[1]

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsPrevents eye contact with this compound powder or solutions.[1]
Gloves Protective gloves (e.g., nitrile)Avoids skin contact.[1]
Lab Coat Impervious clothingProtects skin and personal clothing from contamination.[1]
Respirator Suitable particulate respiratorPrevents inhalation of fine particles or aerosols.[1]

Operational Plans: Handling and Storage

Strict adherence to handling and storage protocols is necessary to maintain the stability of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term storage of the powder, a temperature of -20°C is recommended.[1]

  • If stored in a solvent, a temperature of -80°C is advised.[1] Stock solutions at -80°C are stable for up to 6 months, while at -20°C, they should be used within one month.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Collect any spillage and dispose of it as hazardous waste.[1]

  • Avoid release into the environment.[1]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Preparation of this compound Stock Solution for In Vitro Assays

This compound is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the appropriate assay buffer or cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

  • For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of pancreatic lipase in Tris-HCl buffer.

  • In a 96-well plate, add the Tris-HCl buffer, the pancreatic lipase solution, and various concentrations of this compound (or DMSO as a vehicle control).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Add the pNPP substrate solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for an additional 7-30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.[3]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Western Blot for GLUT4 Pathway Activation

This protocol details the steps to analyze the effect of this compound on the expression of proteins in the GLUT4 signaling pathway in a cell line such as HepG2.

Materials:

  • HepG2 cells

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GLUT4, anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

Procedure:

  • Culture HepG2 cells and treat them with the desired concentrations of this compound for the specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Load equal amounts of protein (e.g., 10-25 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for at least 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent detection reagent.

  • Visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow for PPE and Handling

PPE_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal start Start: Enter Lab don_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) start->don_ppe prep_workstation Prepare Workstation (Fume Hood) don_ppe->prep_workstation weigh Weigh this compound prep_workstation->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste (Approved Plant) decontaminate->dispose_waste doff_ppe Doff Personal Protective Equipment dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Exit Lab wash_hands->end

Caption: Workflow for safe handling of this compound.

This compound and the GLUT4 Signaling Pathway

GLUT4_Pathway sanggenon_d This compound ampk AMPK sanggenon_d->ampk Activates p_ampk p-AMPK ampk->p_ampk Phosphorylation glut4_membrane GLUT4 Translocation to Cell Membrane p_ampk->glut4_membrane glut4_vesicles GLUT4 Vesicles (intracellular) glut4_vesicles->glut4_membrane glucose_uptake Increased Glucose Uptake glut4_membrane->glucose_uptake

Caption: this compound activates the GLUT4 signaling pathway.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。